molecular formula C8H4F3IO2 B1591619 2-Iodo-4-(trifluoromethyl)benzoic acid CAS No. 54507-44-7

2-Iodo-4-(trifluoromethyl)benzoic acid

Cat. No.: B1591619
CAS No.: 54507-44-7
M. Wt: 316.02 g/mol
InChI Key: WCLYLTXCKMZNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-4-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H4F3IO2 and its molecular weight is 316.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO2/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLYLTXCKMZNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585639
Record name 2-Iodo-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54507-44-7
Record name 2-Iodo-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54507-44-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Iodo-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block in Modern Chemistry

2-Iodo-4-(trifluoromethyl)benzoic acid (CAS No. 54507-44-7) is a highly versatile synthetic intermediate whose value is underscored by the unique chemical reactivity imparted by its trifluoromethyl, iodo, and carboxylic acid functional groups.[1][2] This molecular architecture makes it a sought-after precursor in the development of novel pharmaceuticals, advanced materials, and agrochemicals. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the ortho-iodo-benzoic acid moiety is a classical precursor for a wide range of cross-coupling reactions and the formation of hypervalent iodine reagents.[3][4]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. It moves beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices. We will examine three principal strategies: the venerable Sandmeyer reaction, modern C-H activation, and the powerful directed ortho-metalation. Each method will be presented with a detailed protocol, a discussion of its mechanistic underpinnings, and a critical analysis of its advantages and limitations.

Synthetic Strategy 1: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[5][6] This two-step sequence is particularly effective for introducing iodine, as the displacement of the diazonium group with iodide is often rapid and does not typically require the copper catalyst essential for other Sandmeyer reactions.[7]

Principle and Rationale

The synthesis begins with the commercially available 2-amino-4-(trifluoromethyl)benzoic acid.[8][9][10] The core of the strategy involves two distinct transformations:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a reactive diazonium salt.[11][12] Strict temperature control is critical to prevent premature decomposition of the diazonium intermediate.

  • Iodide Displacement: The diazonium salt is then treated with a source of iodide ions, typically an aqueous solution of potassium iodide (KI). The diazonium group, an excellent leaving group (dinitrogen gas), is readily displaced by the iodide nucleophile.

Experimental Workflow: Sandmeyer Synthesis

cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination A 2-Amino-4-(trifluoromethyl) benzoic acid C Diazonium Salt Intermediate (0-5 °C) A->C Reagents B NaNO₂, HCl (aq) E 2-Iodo-4-(trifluoromethyl) benzoic acid C->E Displacement D Potassium Iodide (KI) D->E Reagent

Caption: Workflow for the Sandmeyer synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 2-Amino-4-(trifluoromethyl)benzoic acid (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~3 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Potassium Iodide (KI, 1.5 eq)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Thiosulfate solution

  • Brine

Procedure:

  • Diazotization:

    • Suspend 2-amino-4-(trifluoromethyl)benzoic acid in deionized water in a three-necked flask equipped with a mechanical stirrer and a thermometer.

    • Cool the suspension to 0 °C in an ice-salt bath.

    • Slowly add concentrated hydrochloric acid, maintaining the temperature between 0 and 5 °C.

    • Prepare a solution of sodium nitrite in deionized water and cool it to 0 °C.

    • Add the cold sodium nitrite solution dropwise to the amine suspension over 30 minutes, ensuring the temperature never exceeds 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

    • Stir the resulting mixture for an additional 30 minutes at 0–5 °C.

  • Iodide Displacement and Work-up:

    • In a separate flask, dissolve potassium iodide in deionized water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers sequentially with saturated sodium thiosulfate solution (to remove excess iodine) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a solid.

Synthetic Strategy 2: Directed ortho-Iodination via C-H Activation

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for aromatic functionalization. For the synthesis of this compound, the carboxylic acid moiety can serve as an effective directing group to selectively install an iodine atom at the adjacent ortho position.[13][14] Iridium-catalyzed protocols are particularly noteworthy for their high regioselectivity and mild reaction conditions.[15][16][17]

Principle and Rationale

This approach begins with 4-(trifluoromethyl)benzoic acid. The iridium catalyst coordinates to the carboxylate group, which then directs the metal to activate a proximal C-H bond at the ortho position. This forms a metallacyclic intermediate which then reacts with an electrophilic iodine source (like N-iodosuccinimide, NIS) to regenerate the catalyst and form the iodinated product. Mechanistic studies suggest an Ir(III)/Ir(V) catalytic cycle is operative.[13][17] This method elegantly bypasses the need for pre-functionalized substrates like anilines, thereby shortening the synthetic sequence.

Catalytic Cycle: Iridium-Catalyzed ortho-Iodination

Ir(III) Ir(III) Metallacycle Ir(III) Metallacycle Ir(III)->Metallacycle C-H Activation (Substrate) Ir(V) Ir(V)-Iodo Intermediate Metallacycle->Ir(V) Oxidative Addition (NIS) Ir(V)->Ir(III) Reductive Elimination Product Product Ir(V)->Product Substrate Substrate NIS NIS

Caption: Simplified Ir(III)/Ir(V) catalytic cycle for C-H iodination.

Detailed Experimental Protocol

Materials:

  • 4-(Trifluoromethyl)benzoic acid (1.0 eq)

  • [Cp*IrCl₂]₂ (Iridium catalyst, e.g., 2.5 mol%)

  • N-Iodosuccinimide (NIS, 1.2 eq)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as solvent

Procedure:

  • Reaction Setup:

    • To an oven-dried vial, add 4-(trifluoromethyl)benzoic acid, [Cp*IrCl₂]₂, and N-iodosuccinimide.

    • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).

    • Add the solvent, HFIP, via syringe.

    • The reaction tolerates air and moisture, but inert conditions are good practice for reproducibility.[13][17]

  • Reaction Execution:

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.[13]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution to quench any remaining NIS.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to isolate this compound.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on factors such as scale, available starting materials, and equipment. The following table provides a comparative overview of the discussed methodologies.

FeatureSandmeyer ReactionC-H Activation
Starting Material 2-Amino-4-(trifluoromethyl)benzoic acid4-(Trifluoromethyl)benzoic acid
Number of Steps 2 (from amine)1
Key Reagents NaNO₂, KI, Mineral AcidIridium Catalyst, NIS
Reaction Conditions Cryogenic (0-5 °C), then RTMild (RT to 60 °C)
Atom Economy Lower (loss of N₂, salts)Higher
Scalability Well-established for large scaleCatalyst cost may be a factor
Safety Concerns Diazonium salts can be explosive if isolatedHFIP is a volatile, corrosive solvent
Selectivity Excellent, defined by amine positionExcellent ortho-selectivity

Purification and Characterization

Regardless of the synthetic route, the final product requires rigorous purification and characterization to ensure it meets the standards for subsequent applications (≥97% purity is common).[1]

  • Purification:

    • Recrystallization: An effective method for removing minor impurities, often yielding high-purity crystalline material.

    • Column Chromatography: Useful for removing closely related isomers or unreacted starting material, especially after C-H activation reactions.

  • Characterization:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural confirmation. The ¹H NMR will show a characteristic aromatic splitting pattern, and ¹⁹F NMR will confirm the presence of the CF₃ group.

    • Mass Spectrometry (MS): Confirms the molecular weight (316.02 g/mol ) and isotopic pattern characteristic of an iodinated compound.

    • Melting Point: A sharp melting point is a good indicator of purity.

Conclusion

The synthesis of this compound can be successfully achieved through multiple effective pathways. The Sandmeyer reaction offers a classic, robust, and scalable route from the corresponding aniline, relying on well-understood and cost-effective reagents. In contrast, iridium-catalyzed C-H activation represents a more modern, elegant, and atom-economical approach that proceeds under mild conditions with high regioselectivity, starting from a more readily available benzoic acid derivative. The selection of the optimal method will be guided by the specific constraints and objectives of the research or development program, including cost, scale, and available expertise. Both routes provide reliable access to this invaluable chemical building block, empowering further innovation in drug discovery and material science.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthetic applications of 2-Iodo-4-(trifluoromethyl)benzoic acid. This compound is a key building block in medicinal chemistry and materials science, valued for its unique electronic and steric properties imparted by the iodo and trifluoromethyl substituents. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data and field-proven insights into its handling, characterization, and utilization. We will delve into its structural attributes, spectroscopic signature, and key physicochemical parameters. Furthermore, this guide outlines detailed experimental protocols for its characterization and typical synthetic transformations, supported by authoritative references to ensure scientific integrity.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design.[1] The trifluoromethyl group (CF3), in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] this compound emerges as a valuable synthetic intermediate, combining the electron-withdrawing nature of the trifluoromethyl group with the versatile reactivity of an aryl iodide. The presence of the iodine atom allows for a variety of cross-coupling reactions, making it a powerful tool for the construction of complex molecular architectures.[4] This guide aims to be a definitive resource on this compound, providing the necessary data and protocols to leverage its full potential in research and development endeavors.

Compound Identification and Structural Analysis

A precise understanding of a compound's identity and structure is fundamental to all subsequent scientific investigation. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 54507-44-7[5]
IUPAC Name This compound
Synonyms Benzoic acid, 2-iodo-4-(trifluoromethyl)-
Molecular Formula C₈H₄F₃IO₂[6][7]
Molecular Weight 316.02 g/mol [8][9]
SMILES O=C(O)C1=C(I)C=C(C=C1)C(F)(F)F
InChI InChI=1S/C8H4F3IO2/c9-8(10,11)5-2-1-4(7(13)14)6(12)3-5/h1-3H,(H,13,14)
InChIKey NRBYTEOMUOSDNU-UHFFFAOYSA-N[9][10]

Spectroscopic and Physicochemical Data

The following sections provide a detailed summary of the spectroscopic and physicochemical properties of this compound.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons. The chemical shifts will be influenced by the electron-withdrawing effects of the iodo and trifluoromethyl groups.[11][12][13][14][15]

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretch from the carboxylic acid, typically in the range of 1700-1725 cm⁻¹, and a broad O-H stretch from the carboxylic acid dimer, usually centered around 3000 cm⁻¹.

Physicochemical Properties

The physicochemical properties of a compound are paramount in determining its behavior in both chemical reactions and biological systems.

PropertyValueNotesSource
Melting Point 171-172 °CExperimental data for the 2-iodo-5-(trifluoromethyl) isomer.[9]
Boiling Point 301.4 ± 42.0 °CPredicted value for the 2-iodo-5-(trifluoromethyl) isomer.[9]
pKa 2.43 ± 0.10Predicted value for the 2-iodo-5-(trifluoromethyl) isomer.[9]
LogP 3.0082Predicted value for the 4-iodo-3-(trifluoromethyl) isomer.[8]
Water Solubility -Data not available. Expected to be low.
Appearance White to off-white solidFor the 2-iodo-5-(trifluoromethyl) isomer.[9]

Reactivity and Synthetic Applications

This compound is a versatile building block, primarily due to the reactivity of the aryl iodide and carboxylic acid functionalities.

Key Reactions
  • Suzuki-Miyaura Coupling: The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling with boronic acids or esters is a common strategy to form new carbon-carbon bonds.[16][17][18]

  • Carbonylative Suzuki Coupling: This reaction introduces a carbonyl group between the aryl iodide and the coupling partner, providing a route to diaryl ketones.[19][20]

  • Esterification and Amidation: The carboxylic acid group can be readily converted to esters or amides through standard condensation reactions. For instance, reaction with an alcohol under acidic conditions or activation with a coupling agent followed by treatment with an amine.[21]

Applications in Medicinal Chemistry

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the benzoic acid moiety can serve as a handle for further functionalization or as a key pharmacophoric element.[22]

Experimental Protocols

The following protocols are provided as a guide for the characterization and use of this compound.

Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constant (pKa).[23][24][25]

Materials:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of this compound in a suitable solvent (e.g., a water/co-solvent mixture if solubility is low).[23]

  • Ionic Strength Adjustment: Add 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[23]

  • Initial pH Adjustment: Acidify the sample solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[23]

  • Titration: Titrate the solution with standardized 0.1 M NaOH, adding small increments and recording the pH after each addition. Continue the titration until the pH reaches approximately 12-12.5 and stabilizes.[23]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[25]

  • Replication: Perform the titration in triplicate to ensure accuracy and precision.[23]

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 1 mM Sample Solution B Add 0.15 M KCl for Ionic Strength A->B C Acidify with 0.1 M HCl to pH ~2 B->C D Titrate with 0.1 M NaOH C->D E Record pH after each addition D->E F Plot pH vs. Volume of NaOH E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility by the Shake-Flask Method

This protocol describes a classical method for determining the aqueous solubility of a compound.[26][27]

Materials:

  • This compound

  • High-purity water

  • Vials with Teflon-lined caps

  • Constant temperature bath/shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to several vials.[28]

  • Equilibration: Fill the vials with high-purity water, seal them, and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).[28]

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.[28]

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and analyze its concentration using a validated analytical method, such as HPLC-UV.

  • Replication: Perform the experiment with multiple replicates to ensure the reliability of the results.

Solubility_Workflow A Add Excess Solid to Vials B Add High-Purity Water A->B C Equilibrate in Shaker Bath (24-72h) B->C D Centrifuge to Separate Phases C->D E Analyze Supernatant (e.g., HPLC) D->E F Calculate Solubility E->F

Caption: Shake-flask method for aqueous solubility determination.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Water or Dioxane/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound, the arylboronic acid, the base, and the solvent.

  • Inerting: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Work-up and Purification A Combine Aryl Iodide, Boronic Acid, Base, and Solvent B Degas with Inert Gas A->B C Add Palladium Catalyst B->C D Heat to 80-100 °C C->D E Monitor by TLC or LC-MS D->E F Cool, Dilute, and Extract E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a reactive iodine atom and an electron-withdrawing trifluoromethyl group on a benzoic acid scaffold provides a powerful platform for the construction of novel and complex molecules. This guide has provided a comprehensive overview of its physicochemical properties, along with practical experimental protocols for its characterization and application. By understanding and applying the information presented herein, researchers can effectively utilize this compound to advance their scientific endeavors.

References

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Iodo-4-(trifluoromethyl)benzoic acid

This compound, identified by CAS number 54507-44-7, is a strategically important aromatic carboxylic acid in the fields of medicinal chemistry, drug discovery, and materials science.[1] Its structure is distinguished by three key functional components integrated onto a benzene ring: a carboxylic acid group, an iodine atom at the ortho position, and a trifluoromethyl (CF₃) group at the para position. This unique arrangement of functional groups makes it a highly versatile and valuable intermediate for advanced organic synthesis.[2]

The carboxylic acid moiety provides a reactive handle for amide bond formation or esterification, allowing for its incorporation into larger, more complex molecular scaffolds. The iodine atom is a superb leaving group, rendering the molecule an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions.[1] Simultaneously, the trifluoromethyl group, a common feature in modern pharmaceuticals, significantly influences the molecule's physicochemical properties.[3][4] It enhances lipophilicity, metabolic stability, and binding affinity, making this scaffold particularly attractive for the development of novel therapeutic agents.[1][5] This guide provides an in-depth exploration of the synthesis, reactivity, and application of this pivotal chemical building block for researchers and drug development professionals.

Physicochemical Properties & Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The key properties of this compound are summarized below.

Core Properties
PropertyValueReference
CAS Number 54507-44-7[1]
Molecular Formula C₈H₄F₃IO₂[]
Molecular Weight 316.02 g/mol []
Appearance Faint brown or off-white solid[1]
Purity Typically ≥97%[2]
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)I)C(=O)O[]
InChI Key InChI=1S/C8H4F3IO2/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,(H,13,14)[1]
Spectroscopic Analysis

While experimental spectra should always be acquired for confirmation, the expected NMR data provides a reliable fingerprint for structural verification. The analysis is based on established principles of NMR spectroscopy.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton ortho to the iodine and meta to the carboxylic acid will appear as a doublet. The proton ortho to the carboxylic acid and meta to the CF₃ group will also be a doublet. The proton meta to both the iodine and CF₃ groups will appear as a doublet of doublets. The acidic proton of the carboxylic acid will typically be a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR will display eight distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon bearing the iodine atom will be significantly shielded, appearing at a lower chemical shift than a typical aromatic C-H. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons will have shifts influenced by the electronic effects of the attached substituents.

  • ¹⁹F NMR: The fluorine NMR will show a singlet for the CF₃ group, as there are no neighboring fluorine atoms to cause splitting.

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Synthesis Pathway

This compound is typically synthesized via the regioselective iodination of 4-(trifluoromethyl)benzoic acid. This electrophilic aromatic substitution is a standard and reliable method for introducing iodine onto an activated or moderately deactivated aromatic ring.

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product A 4-(Trifluoromethyl)benzoic Acid (CAS: 455-24-3) B Electrophilic Iodination A->B I₂, HIO₃, H₂SO₄ Acetic Acid, Heat C This compound (CAS: 54507-44-7) B->C Workup & Purification

Caption: Synthesis of this compound.

Experimental Protocol: Electrophilic Iodination

This protocol describes a general method for the ortho-iodination of an electron-deficient benzoic acid derivative.[8]

  • Reaction Setup: To a solution of 4-(trifluoromethyl)benzoic acid (1.0 equiv.) in glacial acetic acid, add concentrated sulfuric acid cautiously.

  • Reagent Addition: Add molecular iodine (I₂, ~0.5 equiv.) and iodic acid (HIO₃, ~0.4 equiv.) to the mixture. The iodic acid acts as an oxidizing agent to regenerate the electrophilic iodine species in situ.

  • Heating: Heat the reaction mixture to approximately 80-100 °C and stir vigorously for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: After the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water.

  • Precipitation and Filtration: A precipitate should form. If necessary, add a saturated solution of sodium thiosulfate to quench any remaining iodine. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final this compound.

Core Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its capacity to undergo palladium-catalyzed cross-coupling reactions, which are fundamental C-C and C-N bond-forming transformations in modern organic chemistry.[1]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or boronic ester.[9] This reaction is widely used to synthesize biaryl structures, which are prevalent in many pharmaceutical agents.[10]

G pd0 Pd(0)L₂ start Ar-I pd2_complex Ar-Pd(II)-I (L₂) pd2_boronate Ar-Pd(II)-R' (L₂) pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 product Ar-R' pd2_boronate->product Reductive Elimination start->pd2_complex Oxidative Addition boronic R'-B(OH)₂ boronic->pd2_complex base Base base->boronic

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

  • Inert Atmosphere: To an oven-dried flask, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.

  • Heating: Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, specifically for synthesizing aryl amines from aryl halides.[11][12] This reaction is indispensable in pharmaceutical development, as the aryl amine motif is a cornerstone of countless drug molecules.[13]

G pd0 Pd(0)L start Ar-I pd2_complex Ar-Pd(II)-I (L) pd2_amido Ar-Pd(II)-NR'R'' (L) pd2_complex->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 product Ar-NR'R'' pd2_amido->product Reductive Elimination start->pd2_complex Oxidative Addition amine HNR'R'' amine->pd2_complex base Base base->amine

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

  • Inert Atmosphere: In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl iodide (1.0 equiv.), the desired amine (1.1-1.3 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.), a palladium precatalyst, and a suitable phosphine ligand (e.g., XPhos, RuPhos).[14]

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

  • Heating: Seal the vessel and heat the mixture, typically between 80-120 °C, with vigorous stirring. Monitor the reaction's completion by LC-MS.

  • Workup: Cool the reaction mixture, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the residue via flash column chromatography to isolate the desired aryl amine product.

Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, creating substituted alkynes.[15][16] This transformation is valuable for synthesizing rigid molecular linkers and accessing compounds used in materials science and as pharmaceutical intermediates.[17]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-I (L₂) pd0->pd2_complex Oxidative Addition pd2_alkynyl Ar-Pd(II)-C≡CR' (L₂) pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR' pd2_alkynyl->product cu_i Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_i->cu_acetylide Deprotonation cu_acetylide->pd2_complex cu_acetylide->cu_i Transmetalation start Ar-I start->pd2_complex alkyne H-C≡CR' base Base alkyne->base base->cu_i

Caption: Catalytic cycles for the Sonogashira cross-coupling.

  • Inert Atmosphere: Combine this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a flask under an inert atmosphere.

  • Solvent and Reagents: Add a degassed solvent, typically an amine base like triethylamine (which also serves as the base) or a mixture like THF/diisopropylamine. Add the terminal alkyne (1.1-1.5 equiv.).

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is fully consumed.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove the copper salts, followed by water and brine.

  • Purification: Dry the organic phase, concentrate, and purify by flash chromatography to obtain the coupled product.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[18][19]

Hazard Identification
Hazard ClassStatement
Skin Corrosion/Irritation Causes skin irritation (Category 2)
Eye Damage/Irritation Causes serious eye irritation (Category 2)
STOT - Single Exposure May cause respiratory irritation (Category 3)
Recommended Handling and PPE
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18][20]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[19][20]

    • Skin Protection: Wear impervious protective gloves and a lab coat. Wash hands and any exposed skin thoroughly after handling.[18]

    • Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particle filter.[20]

  • Handling: Avoid breathing dust, fumes, or vapors.[18] Avoid contact with skin, eyes, and clothing.[21]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20][21] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]

Conclusion

This compound is a quintessential example of a modern synthetic building block, engineered for versatility and efficacy. Its trifunctional nature allows for sequential, selective modifications, making it an invaluable asset for constructing diverse molecular libraries for high-throughput screening. The capacity of the aryl-iodide bond to participate in robust and high-yielding cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provides chemists with a reliable platform for generating novel C-C and C-N bonds. Coupled with the beneficial pharmacokinetic properties imparted by the trifluoromethyl group, this compound will undoubtedly continue to be a cornerstone intermediate in the quest for new pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to the Molecular Structure of 2-Iodo-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Iodo-4-(trifluoromethyl)benzoic acid, a key building block in modern organic and medicinal chemistry. We will delve into its synthesis, molecular architecture, and spectroscopic characterization, offering insights grounded in established chemical principles and field expertise. The unique substitution pattern of this molecule, featuring a sterically demanding iodo group ortho to the carboxylic acid and a strongly electron-withdrawing trifluoromethyl group para to it, imparts distinct reactivity and conformational properties that are of significant interest in the design of novel pharmaceuticals and functional materials.

Strategic Synthesis: The Sandmeyer Reaction Approach

The most reliable and scalable synthesis of this compound involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides.[1][2] This method is preferred due to its high yield and functional group tolerance. The logical precursor for this synthesis is 2-Amino-4-(trifluoromethyl)benzoic acid.

Reaction Causality and Workflow

The synthesis proceeds in two critical steps: diazotization of the aniline precursor, followed by the displacement of the diazonium group with iodide.

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Sandmeyer iodination of substituted anthranilic acids.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-Amino-4-(trifluoromethyl)benzoic acid205.1310.02.05 g
Concentrated Hydrochloric Acid (HCl)36.46-~10 mL
Sodium Nitrite (NaNO₂)69.0011.00.76 g
Potassium Iodide (KI)166.0020.03.32 g
Deionized Water18.02-As needed
Ethyl Acetate88.11-As needed
Saturated Sodium Thiosulfate Solution--As needed
Brine--As needed
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As needed

Procedure:

  • Diazotization:

    • In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, suspend 2.05 g (10.0 mmol) of 2-Amino-4-(trifluoromethyl)benzoic acid in 20 mL of deionized water and 5 mL of concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.

    • Dissolve 0.76 g (11.0 mmol) of sodium nitrite in 5 mL of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change and the dissolution of the solid.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C.

  • Iodination:

    • In a separate 50 mL beaker, dissolve 3.32 g (20.0 mmol) of potassium iodide in 10 mL of deionized water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. Vigorous evolution of nitrogen gas will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove any residual iodine) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a crystalline solid.

Molecular Structure and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following spectral interpretations are predictive, based on established principles and data from analogous compounds, as published experimental spectra for this compound are not widely available.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0broad singlet1H-COOHThe acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift, which is concentration and solvent dependent.
~8.2 - 8.4doublet1HH-3This proton is ortho to the strongly electron-withdrawing trifluoromethyl group and will be the most deshielded of the aromatic protons. It will appear as a doublet due to coupling with H-5.
~7.9 - 8.1doublet of doublets1HH-5This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. It is deshielded by the adjacent iodine and the trifluoromethyl group.
~7.6 - 7.8doublet1HH-6This proton is ortho to the iodine atom and will be deshielded, appearing as a doublet due to coupling with H-5.

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit eight distinct signals, one for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165 - 170-COOHThe carbonyl carbon of the carboxylic acid will be significantly downfield.
~140 - 145C-2The carbon bearing the iodine atom will be deshielded due to the electronegativity and anisotropic effects of iodine.
~135 - 140 (quartet)C-4The carbon attached to the trifluoromethyl group will be deshielded and will appear as a quartet due to coupling with the three fluorine atoms.
~130 - 135C-6Aromatic CH carbon.
~125 - 130C-5Aromatic CH carbon.
~120 - 125 (quartet)-CF₃The carbon of the trifluoromethyl group will show a characteristic quartet with a large C-F coupling constant.
~115 - 120C-3Aromatic CH carbon.
~90 - 95C-1The ipso-carbon to the carboxylic acid group.
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

G A FT-IR Analysis Workflow B Sample Preparation (e.g., KBr pellet) A->B C Acquire Spectrum (4000-400 cm⁻¹) B->C D Identify Key Vibrational Bands C->D E Correlate Bands to Functional Groups D->E

Caption: A logical workflow for the FT-IR analysis of this compound.

Predicted Key FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Vibrational ModeIntensity
2500-3300O-H stretch (carboxylic acid dimer)Broad, Strong
~1700C=O stretch (carbonyl of carboxylic acid)Strong, Sharp
1600-1450C=C stretch (aromatic ring)Medium-Strong
~1300C-O stretch (coupled with O-H bend)Medium
1100-1300C-F stretch (trifluoromethyl group)Strong
~920O-H bend (out-of-plane, carboxylic acid dimer)Broad, Medium
Below 600C-I stretchWeak-Medium

The broad O-H stretch is characteristic of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The strong C=O and C-F stretching absorptions are also key diagnostic peaks.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pathway:

  • Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 316, corresponding to the molecular weight of this compound (C₈H₄F₃IO₂).

  • Loss of -OH: A fragment ion at m/z = 299, resulting from the loss of a hydroxyl radical.

  • Loss of -COOH: A fragment ion at m/z = 271, corresponding to the loss of the entire carboxylic acid group.

  • Loss of I: A fragment ion at m/z = 189, due to the cleavage of the carbon-iodine bond.

  • Loss of CF₃: A fragment ion at m/z = 247, from the loss of the trifluoromethyl group.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research, primarily driven by the unique properties imparted by its substituents.

  • Pharmaceutical Synthesis: The trifluoromethyl group is a common motif in many modern pharmaceuticals, as it can enhance metabolic stability, lipophilicity, and binding affinity.[3] The iodo-substituent provides a reactive handle for further functionalization, typically through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the construction of complex molecular architectures.

  • Agrochemical Development: Similar to pharmaceuticals, the trifluoromethyl group can confer desirable properties to agrochemicals, such as increased efficacy and bioavailability.

  • Materials Science: The rigid, substituted aromatic core of this molecule can be incorporated into polymers and other materials to tune their electronic and physical properties.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General handling guidelines include:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a key synthetic intermediate with a well-defined molecular structure that can be reliably synthesized and characterized. Its unique combination of functional groups makes it a versatile tool for the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides a foundational understanding of its synthesis, spectroscopic properties, and potential applications, serving as a valuable resource for researchers in the chemical sciences.

References

A Technical Guide to the Spectroscopic Characterization of 2-Iodo-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2-Iodo-4-(trifluoromethyl)benzoic acid, a compound of interest in pharmaceutical and materials science research. The following sections detail the expected spectral characteristics based on ¹H NMR, ¹³C NMR, IR, and mass spectrometry, offering insights into the structural features and electronic properties of the molecule. The protocols and interpretations are grounded in established principles of spectroscopic analysis for substituted aromatic compounds.

Introduction

This compound is a trifunctional aromatic compound containing a carboxylic acid, an iodine atom, and a trifluoromethyl group. This unique combination of substituents creates a distinct electronic environment on the benzene ring, making spectroscopic analysis a powerful tool for its identification and characterization. The electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups, coupled with the steric and electronic influence of the iodine atom, results in characteristic spectral signatures. This guide will explore these signatures in detail.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, and a broad singlet for the carboxylic acid proton.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Predicted ¹H NMR Data and Interpretation

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The trifluoromethyl group is a strong electron-withdrawing group, while the iodine atom has a weaker withdrawing effect and a notable anisotropic effect. The carboxylic acid group is also electron-withdrawing.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3~8.3d~1.5
H-5~7.9dd~8.5, 1.5
H-6~7.8d~8.5
COOH~11-13br s-
  • H-3: This proton is ortho to the electron-withdrawing trifluoromethyl group and is expected to be the most deshielded, appearing as a doublet due to coupling with H-5.

  • H-5: This proton is coupled to both H-6 (ortho coupling) and H-3 (meta coupling), resulting in a doublet of doublets.

  • H-6: This proton is ortho to the carboxylic acid group and will appear as a doublet due to coupling with H-5.

  • COOH: The carboxylic acid proton is highly deshielded and often appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The following diagram illustrates the predicted proton assignments and their through-bond coupling relationships.

CNMR_Interpretation A Acquire Proton-Decoupled ¹³C NMR Spectrum B Identify Carbonyl Carbon (~168 ppm) A->B C Identify C-I Carbon (Shielded, ~95 ppm) A->C D Identify CF₃ Carbon (Quartet, large J, ~123 ppm) A->D E Identify C-CF₃ Carbon (Quartet, smaller J, ~133 ppm) A->E F Assign Remaining Aromatic Carbons (Based on predicted shifts) B->F C->F D->F E->F G Final Structure Confirmation F->G MS_Fragmentation M [M]⁺˙ m/z 316 M_OH [M-OH]⁺ m/z 299 M->M_OH -OH M_COOH [M-COOH]⁺ m/z 271 M->M_COOH -COOH M_I [M-I]⁺ m/z 189 M->M_I -I

An In-depth Technical Guide to the Solubility and Stability of 2-Iodo-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Iodo-4-(trifluoromethyl)benzoic acid (CAS No. 54507-44-7), a key intermediate in pharmaceutical and materials science research.[1][2] Recognizing the scarcity of consolidated data, this document synthesizes available information and established scientific principles to offer researchers, scientists, and drug development professionals a reliable resource on its solubility and stability. The guide delves into the structural attributes influencing its behavior in various solvents and under diverse environmental stressors. Detailed, field-proven protocols for solubility determination and forced degradation studies are presented, underpinned by the rationale for each experimental choice to ensure methodological robustness and reproducibility. This document is intended to serve as a foundational reference to facilitate the effective use of this compound in research and development, ensuring the integrity of experimental outcomes through a thorough understanding of its material properties.

Introduction and Physicochemical Profile

This compound is an aromatic carboxylic acid of significant interest in organic synthesis, particularly for the development of novel therapeutic agents and advanced materials.[1][2] Its molecular architecture, featuring an iodine atom ortho to the carboxylic acid and a trifluoromethyl group para to it, imparts a unique combination of reactivity, lipophilicity, and acidity. These characteristics are pivotal in its application as a versatile chemical building block.[1][2]

The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the compound's lipophilicity and can significantly influence its biological activity and metabolic stability.[1] The iodine atom provides a reactive handle for various cross-coupling reactions and other synthetic transformations. The carboxylic acid functionality governs its acidic nature and potential for salt formation, directly impacting its solubility in aqueous and organic media.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 54507-44-7[1][3][4][][6]
Molecular Formula C₈H₄F₃IO₂[1][3][4]
Molecular Weight 316.02 g/mol [6]
Appearance Faint brown or white crystalline solid[1] Inferred from supplier data.
Boiling Point ~300.8 °C (Predicted)[6]
Density ~2.005 g/cm³ (Predicted)[6]
Structure
SMILES O=C(O)c1cc(I)c(cc1)C(F)(F)F[1]
InChI InChI=1S/C8H4F3IO2/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,(H,13,14)[1]

Solubility Profile: A Theoretical and Practical Assessment

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics.[7][8][9] For this compound, its solubility is governed by the interplay of its functional groups. While specific quantitative data is not widely published, a qualitative assessment and a robust experimental protocol can guide researchers.

Qualitative Solubility Assessment

Based on its structure, the following solubility characteristics can be inferred:

  • Polar Organic Solvents: The presence of the carboxylic acid group suggests that it is likely to be soluble in polar organic solvents such as methanol, ethanol, and acetone, which can act as hydrogen bond donors and acceptors.[10] For the related compound 2-iodobenzoic acid, it is reported to be soluble in ethanol and acetone.[11]

  • Aprotic Polar Solvents: High solubility is anticipated in aprotic polar solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are excellent solvents for a wide range of organic molecules. A similar compound, 4-(trifluoromethyl)benzoic acid, is reported to have a solubility of ≥ 200 mg/mL in DMSO.[12]

  • Non-Polar Solvents: Due to the polar carboxylic acid group, solubility is expected to be limited in non-polar solvents like hexane and toluene.

  • Aqueous Solvents: As a carboxylic acid, its aqueous solubility will be highly dependent on the pH of the medium.[8][10] In acidic conditions (pH below its pKa), the molecule will be in its neutral, less soluble form. In alkaline conditions (pH above its pKa), it will form the more soluble carboxylate salt. The trifluoromethyl group will generally decrease aqueous solubility compared to benzoic acid itself.[10]

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible solubility data, the saturation shake-flask method is the gold standard.[7] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess solid This compound agitation Agitate vials at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours prep_compound->agitation prep_solvent Prepare a series of vials with known volumes of selected solvents prep_solvent->agitation centrifugation Centrifuge to pellet undissolved solid agitation->centrifugation filtration Alternatively, filter through a 0.22 µm syringe filter agitation->filtration sampling Carefully collect supernatant centrifugation->sampling filtration->sampling dilution Dilute sample if necessary sampling->dilution quantification Quantify concentration using a validated HPLC-UV method dilution->quantification

Caption: Workflow for the shake-flask solubility determination method.

  • Preparation: To a series of glass vials, add an excess amount of this compound to a known volume of the test solvent (e.g., water at various pH values, methanol, ethanol, DMSO). The presence of undissolved solid is crucial.[13]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or incubator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to reach equilibrium.[7][13][14] It is advisable to sample at intermediate time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[14]

  • Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by centrifugation at a high speed or by filtration through a chemically inert syringe filter (e.g., PTFE, 0.22 µm).[9] Care must be taken to avoid temperature changes during this step.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as HPLC-UV (see Section 4).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.[14]

Stability Profile and Degradation Pathways

Understanding the stability of this compound is paramount for its proper handling, storage, and use in chemical reactions and formulations.[15][16] Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[15][16][17][18]

Predicted Instabilities

The chemical structure of this compound suggests potential sensitivity to:

  • Light (Photostability): Aromatic iodides can be susceptible to photodegradation, potentially leading to deiodination or other radical-mediated reactions. The presence of the electron-withdrawing trifluoromethyl group may also influence its photochemical behavior.[19]

  • Heat (Thermal Stability): While the predicted boiling point is high, prolonged exposure to elevated temperatures could lead to decarboxylation or other degradation pathways, a common reaction for benzoic acid derivatives.[20]

  • pH (Hydrolytic Stability): The compound is expected to be stable to hydrolysis under typical conditions. However, extreme pH and elevated temperatures could potentially lead to degradation, such as nucleophilic substitution of the iodine or hydrolysis of the trifluoromethyl group, although the latter is generally very stable.[19]

Forced Degradation Studies

A systematic forced degradation study should be conducted to investigate the stability of the molecule under various stress conditions.[15][16][17][18]

G cluster_stress Stress Conditions cluster_analysis Analysis start Solution of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Stress (e.g., 80°C in solution) start->thermal photo Photolytic Stress (ICH Q1B conditions) start->photo sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for acid/base) sampling->neutralize if applicable analysis Analyze by Stability-Indicating HPLC-UV/UPLC-MS/MS neutralize->analysis mass_balance Assess Mass Balance analysis->mass_balance

Caption: General workflow for conducting forced degradation studies.

A typical forced degradation study involves exposing a solution of the compound (e.g., in a mixture of acetonitrile and water) to the following conditions, aiming for 5-20% degradation:[18]

  • Acidic Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.[21]

  • Alkaline Hydrolysis: Treat with 0.1 M NaOH at room or elevated temperature.[21]

  • Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.[22]

  • Thermal Degradation: Heat a solution of the compound at a high temperature (e.g., 80 °C).

  • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Samples should be taken at various time points, neutralized if necessary, and analyzed by a stability-indicating analytical method (see Section 4).

Recommended Analytical Methodologies

A validated, stability-indicating analytical method is crucial for the accurate quantification of this compound and its potential degradation products.[17] A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable choice.[21][22][23] For structural elucidation of degradation products, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is highly recommended.[24][25][26]

Stability-Indicating HPLC-UV Method

Table 2: Recommended HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid)The organic solvent allows for elution control, while the acidic modifier ensures the carboxylic acid is in its protonated form for consistent retention and good peak shape.
Elution GradientA gradient elution (e.g., starting with a higher aqueous percentage and increasing the organic percentage over time) is recommended to ensure the elution of any potential degradation products with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-35 °CEnsures reproducible retention times.
Detection UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance)Aromatic compounds typically have strong UV absorbance.
Injection Volume 10-20 µLStandard injection volume.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[21][23] Specificity is demonstrated by the ability to resolve the main peak from any degradation products formed during forced degradation studies.

Handling and Storage Recommendations

Given the predicted sensitivity of this compound, proper handling and storage are essential to maintain its purity and integrity.

  • Storage Temperature: Store in a cool, dry place. Refrigeration at 2-8 °C is recommended for long-term storage to minimize potential thermal degradation.[27]

  • Protection from Light: The compound should be stored in amber or opaque containers to protect it from light.[28][29] When handling, especially in solution, exposure to direct sunlight and strong artificial light should be minimized.[28][29]

  • Moisture: Keep the container tightly sealed to protect it from moisture, as it is a carboxylic acid.

  • Inert Atmosphere: For long-term storage, particularly of high-purity material, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[27]

  • Safe Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable synthetic intermediate with a unique combination of functional groups that dictate its chemical behavior. While specific experimental data on its solubility and stability are limited in the public domain, this guide provides a robust framework for its practical application in a research and development setting. By understanding its inferred physicochemical properties and employing the detailed experimental protocols for solubility determination and stability assessment, researchers can ensure the quality and reliability of their work. The provided analytical methodologies offer a starting point for developing validated, stability-indicating methods essential for the characterization of this important molecule.

References

Trifluoromethylated Benzoic Acids: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trifluoromethylated benzoic acids are a pivotal class of building blocks in modern medicinal chemistry and materials science. The incorporation of the trifluoromethyl (–CF3) group onto a benzoic acid scaffold imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated acidity. These characteristics are highly sought after in the design of novel therapeutic agents with improved pharmacokinetic profiles and in the development of advanced materials with tailored functionalities. This guide provides an in-depth exploration of the synthesis, properties, and applications of trifluoromethylated benzoic acids, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Trifluoromethyl Group

The strategic introduction of fluorine-containing functional groups has become a cornerstone of modern drug design. Among these, the trifluoromethyl (CF3) group stands out for its profound impact on a molecule's biological and physical properties.[1][2] When appended to a benzoic acid core, the CF3 group acts as a powerful modulator of the molecule's characteristics, making it an invaluable tool for medicinal chemists.[2][3]

The strong electron-withdrawing nature of the CF3 group and the high bond energy of the carbon-fluorine (C-F) bond are central to its utility.[4] The C-F bond is significantly more robust than a carbon-hydrogen (C-H) bond, rendering it highly resistant to enzymatic cleavage, a common route of drug metabolism.[4] This inherent stability can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[4] Furthermore, the CF3 group can enhance a molecule's lipophilicity, facilitating its passage through biological membranes and improving its interaction with target proteins.[1][3]

This guide will delve into the synthetic methodologies for accessing these valuable compounds, explore the nuanced effects of the CF3 group on the physicochemical properties of benzoic acid, and highlight their diverse applications in drug discovery and materials science.

Synthesis of Trifluoromethylated Benzoic Acids

The synthesis of trifluoromethylated benzoic acids can be approached through various strategies, primarily involving either the introduction of a CF3 group onto a pre-existing benzoic acid derivative or the construction of the aromatic ring with the CF3 group already in place.

Trifluoromethylation of Benzoic Acid Derivatives

Direct trifluoromethylation of benzoic acids presents a streamlined approach to these valuable compounds. A notable method involves the use of trimethyl(trifluoromethyl)silane (TMSCF3) in conjunction with an activating agent such as trifluoroacetic anhydride (TFAA).[5] This reaction proceeds via a nucleophilic substitution mechanism, offering high yields and broad substrate compatibility.[5] This method is advantageous as it utilizes readily available and relatively inexpensive starting materials.[5]

A general experimental protocol for this transformation is as follows:

Experimental Protocol: Trifluoromethylation of Benzoic Acid [5]

  • To an oven-dried 25 mL Schlenk tube, add the benzoic acid (0.2 mmol), 4-(Dimethylamino)pyridine (DMAP) (0.5 mmol, 2.5 equiv.), and Cesium Fluoride (CsF) (0.5 mmol, 2.5 equiv.).

  • Under a nitrogen atmosphere, add anisole (PhOMe) (2 mL), TMSCF3 (0.6 mmol, 3.0 equiv.), and TFAA (0.4 mmol, 2.0 equiv.).

  • Seal the tube and heat the reaction mixture at 120 °C for 15 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding aryl trifluoromethyl ketone.

Note: This protocol describes the synthesis of aryl trifluoromethyl ketones from benzoic acids. While not directly yielding trifluoromethylated benzoic acids, it highlights a key transformation of the carboxylic acid group in the presence of a trifluoromethylating agent.

A proposed reaction pathway for this transformation is illustrated below:

Trifluoromethylation_Mechanism cluster_activation Activation cluster_trifluoromethylation Trifluoromethylation Benzoic_Acid R-COOH Mixed_Anhydride R-CO-O-COCF3 Benzoic_Acid->Mixed_Anhydride + TFAA - CF3COOH TFAA (CF3CO)2O Intermediate [R-CO(CF3)-O-COCF3]⁻ Mixed_Anhydride->Intermediate + TMSCF3 TMSCF3 TMSCF3 Ketone R-COCF3 Intermediate->Ketone - TMS-O-COCF3

Figure 1: Proposed mechanism for the conversion of benzoic acids to aryl trifluoromethyl ketones.

Synthesis from Trifluoromethylated Precursors

An alternative and widely used approach involves starting with commercially available trifluoromethylated building blocks. For instance, the oxidation of trifluoromethylated toluenes or the hydrolysis of trifluoromethylated benzonitriles can provide access to the desired benzoic acids. A patented process describes the preparation of 3-(trifluoromethyl)benzoic acid starting from m-xylene.[6] This multi-step process involves chlorination, fluorination, and subsequent hydrolysis to yield the final product.[6]

The key steps in this industrial process are:[6]

  • Chlorination: Reaction of m-xylene with chlorine to form meta-bis(trichloromethyl)benzene.

  • Fluorination: Treatment of meta-bis(trichloromethyl)benzene with hydrogen fluoride to yield meta-trichloromethyl trifluoromethyl benzene.

  • Hydrolysis: Hydrolysis of meta-trichloromethyl trifluoromethyl benzene in the presence of a zinc-containing catalyst to produce 3-(trifluoromethyl)benzoic acid.

This approach is often favored for large-scale synthesis due to the availability of the starting materials and the robustness of the reaction sequence.

Physicochemical Properties of Trifluoromethylated Benzoic Acids

The introduction of a CF3 group has a profound impact on the physicochemical properties of benzoic acid, influencing its acidity, lipophilicity, and metabolic stability.

Acidity (pKa)

The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[7] This inductive effect stabilizes the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid.[7] Consequently, trifluoromethylated benzoic acids are stronger acids (have a lower pKa) than benzoic acid itself.

For example, the calculated pKa of p-(trifluoromethyl)benzoic acid is 3.69, which is significantly lower than the pKa of benzoic acid (4.19).[7] This increased acidity can have important implications for drug-receptor interactions and solubility.

CompoundpKa
Benzoic Acid4.19
p-(Trifluoromethyl)benzoic Acid3.69 (calculated)
Table 1: Comparison of pKa values for benzoic acid and p-(trifluoromethyl)benzoic acid.[7]
Lipophilicity

Lipophilicity, often expressed as the partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The CF3 group is known to increase the lipophilicity of a molecule.[1][3] This is attributed to the hydrophobic nature of the fluorine atoms. The Hansch π value for a CF3 group is +0.88, indicating its contribution to increased lipophilicity.[1] This enhanced lipophilicity can improve a drug's ability to cross cell membranes and access its target.[1]

Metabolic Stability

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[4][8] The C-F bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a C-H bond (~414 kJ/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][4] By replacing a metabolically labile methyl group with a CF3 group, a major metabolic pathway can be blocked, leading to a longer half-life and reduced clearance of the drug.[4] This "metabolic switching" is a widely employed strategy in drug discovery.[4]

The following diagram illustrates the concept of metabolic blocking:

Metabolic_Blocking cluster_metabolism Metabolism cluster_blocking Metabolic Blocking Methyl_Compound R-CH3 Metabolite R-CH2OH Methyl_Compound->Metabolite CYP450 Oxidation CF3_Compound R-CF3 No_Metabolism No Reaction CF3_Compound->No_Metabolism CYP450

Figure 2: Blocking of oxidative metabolism by replacing a methyl group with a trifluoromethyl group.

Applications in Drug Discovery and Development

Trifluoromethylated benzoic acids and their derivatives are prevalent in a wide range of pharmaceuticals.[1] The unique properties conferred by the CF3 group make them attractive moieties for optimizing potency, selectivity, and pharmacokinetic profiles.[1]

Case Studies of FDA-Approved Drugs

Numerous FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in modern medicine.[1]

  • Fluoxetine (Prozac): A selective serotonin reuptake inhibitor (SSRI) used to treat depression. The trifluoromethyl group in fluoxetine enhances its lipophilicity, which is crucial for its penetration of the blood-brain barrier.[1]

  • Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2. The trifluoromethyl group contributes to its binding affinity and selectivity.

  • Atogepant: A calcitonin gene-related peptide (CGRP) receptor antagonist for the preventive treatment of migraine. Atogepant contains both a trifluorophenyl and a trifluoromethyl group, which enhance its metabolic stability and binding affinity.[1]

  • Dutasteride: A 5α-reductase inhibitor used to treat benign prostatic hyperplasia. The presence of two trifluoromethylphenyl groups significantly increases its potency compared to its predecessor, finasteride.

Role as Key Intermediates

Trifluoromethylated benzoic acids serve as versatile intermediates in the synthesis of complex pharmaceutical agents.[2][3][9] The carboxylic acid functionality allows for a variety of chemical transformations, such as amidation and esterification, to build more elaborate molecular architectures. For example, 2-bromo-5-(trifluoromethyl)benzoic acid is a valuable building block where the bromine atom can participate in cross-coupling reactions, and the carboxylic acid can be converted to other functional groups.[3]

The following workflow illustrates the utility of trifluoromethylated benzoic acids as synthetic intermediates:

Synthetic_Utility TFMB_Acid Trifluoromethylated Benzoic Acid Amide Amide Derivative TFMB_Acid->Amide Amidation Ester Ester Derivative TFMB_Acid->Ester Esterification Other Other Functional Groups TFMB_Acid->Other Further Transformations

Figure 3: Synthetic transformations of trifluoromethylated benzoic acids.

Applications in Materials Science

The unique properties imparted by the trifluoromethyl group also make trifluoromethylated benzoic acids valuable in materials science.[10] Their incorporation into polymers and liquid crystals can enhance thermal stability, chemical resistance, and introduce specific electronic and optical properties.[3][10]

For instance, 4-(trifluoromethyl)benzoic acid is used as a precursor in the synthesis of specialized polymers and functional materials.[10] Polyesters containing segments of 4-hydroxy-2-(trifluoromethyl)benzoic acid have been shown to self-assemble into spherulite crystals, which have applications in optics.[11] Additionally, derivatives of trifluoromethylated benzoic acids are used in the synthesis of smectic C liquid crystals.[11]

Conclusion

Trifluoromethylated benzoic acids are a versatile and highly valuable class of compounds for researchers in drug discovery and materials science. The strategic incorporation of the trifluoromethyl group provides a powerful tool for modulating key physicochemical properties, leading to the development of safer and more effective drugs and advanced materials with tailored functionalities. A thorough understanding of their synthesis, properties, and applications is essential for leveraging their full potential in chemical innovation.

References

An In-depth Technical Guide to the Health and Safety of 2-Iodo-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive health and safety guide for 2-Iodo-4-(trifluoromethyl)benzoic acid (CAS No: 54507-44-7), a compound utilized in advanced chemical synthesis and drug discovery.[1][2] Given its reactive functional groups, this guide is intended for researchers, chemists, and laboratory professionals. The protocols and information herein are synthesized from available safety data sheets and established chemical safety principles to ensure the highest standards of laboratory practice. The absence of exhaustive toxicological data for this specific compound necessitates a cautious approach, treating it as a substance with potential hazards until more information becomes available.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. This compound is a solid organic compound whose structure presents potential reactivity and physiological effects.

PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 54507-44-7[1][2]
Molecular Formula C₈H₄F₃IO₂[1]
Molecular Weight 316.01 g/mol [1]
Physical Form Solid[3]

Hazard Identification and GHS Classification

While comprehensive toxicological data for this specific isomer is limited, data from structurally related compounds and supplier safety sheets indicate several potential hazards.[1][4] As a matter of scientific prudence, the compound should be handled according to the following GHS classifications derived from similar molecules like 4-Iodo-3-trifluoromethylbenzoic acid and 4-(Trifluoromethyl)benzoic acid.[3][5][6]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][5][6]
Serious Eye Damage/IrritationCategory 2A / 2H319: Causes serious eye irritation.[3][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3][5][6]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[5][7]
Acute Toxicity (Dermal)Category 4H312: Harmful in contact with skin.
Acute Toxicity (Inhalation)Category 4H332: Harmful if inhaled.

The following pictograms should be considered applicable for laboratory labeling and risk assessment.

GHS Pictogram for Associated Hazards

Toxicological Profile: An Evidence-Based Assessment

A thorough investigation of toxicological properties for this compound has not been completed.[7] However, the known effects of its constituent parts—a benzoic acid core, an iodine substituent, and a trifluoromethyl group—provide a basis for a conservative safety assessment. Benzoic acid and its salts have been studied for developmental toxicity and genotoxicity.[8] The presence of the trifluoromethyl group can enhance lipophilicity and potentially alter metabolic pathways, while the iodo-substituent introduces reactivity.

Primary Routes of Exposure:

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[9][10]

  • Skin Contact: Causes skin irritation and may be harmful if absorbed.[9][11]

  • Eye Contact: Causes serious eye irritation.[10][11]

  • Ingestion: Harmful if swallowed.[9]

Given the data gaps, this compound should not be considered carcinogenic, mutagenic, or a reproductive toxin without further evidence, but it must be handled with appropriate care to minimize any potential long-term effects.[7]

Exposure Controls & Personal Protective Equipment (PPE)

Controlling exposure is paramount. The hierarchy of controls should always be followed, prioritizing engineering and administrative controls over sole reliance on PPE.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Reduce Hazard Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Isolate People Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Change How People Work PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Protect the Worker

Hierarchy of Controls for Chemical Safety
PPE CategoryItem SpecificationRationale and Protocol
Engineering Controls Certified Chemical Fume HoodAll handling of the solid compound and its solutions must be performed in a fume hood to prevent inhalation of dust or vapors.
Hand Protection Double Nitrile Gloves (Chemotherapy-grade)Prevents skin absorption. The outer glove cuff should extend over the gown sleeve. If the outer glove is contaminated, it can be removed immediately, minimizing exposure risk.[12][13]
Body Protection Disposable, Low-Permeability GownSolid-front, back-closing gown protects skin and clothing. Must be treated as hazardous waste after use.[12]
Eye & Face Protection ANSI Z87.1-compliant Safety Goggles & Face ShieldGoggles provide a seal against splashes. A face shield worn over goggles is required when handling the powder or solutions to protect against aerosolized particles.[4][12]
Respiratory Protection NIOSH-approved N95 Respirator (or higher)Required when handling the solid compound outside of a fume hood or during a spill cleanup to prevent inhalation of fine particles.[12][14]

Safe Handling, Storage, and Disposal

Laboratory Handling Protocol
  • Preparation: Before handling, ensure all required PPE is donned correctly and the chemical fume hood is functioning properly.

  • Weighing: Weigh the solid compound within the fume hood on a disposable weigh boat to contain any minor spills.

  • Manipulation: Avoid actions that generate dust, such as crushing or vigorous scraping.[14]

  • Post-Handling: After handling, wipe down the work area. Remove PPE in the correct order (outer gloves first). Wash hands and forearms thoroughly with soap and water.[11][14] Do not eat, drink, or smoke in the laboratory area.

Storage Requirements
  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[11]

  • Environment: Store in a cool, dry, and dark place.[11] The compound may be sensitive to light.[3]

  • Compatibility: Store away from incompatible materials such as strong oxidizing agents.[11]

Disposal Considerations

All materials that have come into contact with this compound are considered hazardous waste.

  • Solid Waste: Contaminated gloves, gowns, weigh boats, and pipette tips must be placed in a designated, sealed, and labeled hazardous waste container.[12]

  • Liquid Waste: Unused or expired solutions must be collected in a labeled, leak-proof hazardous liquid waste container.[12]

  • Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[7] DO NOT pour waste down the drain.[12]

Emergency Procedures: First Aid and Spill Management

Prompt and correct action during an emergency is critical to minimizing harm. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[1][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4][7]

Accidental Release and Spill Workflow

Spill_Response Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Risk Alert->Assess DonPPE Don Appropriate PPE (N95 Respirator, Double Gloves, Gown, Goggles) Assess->DonPPE Contain Contain Spill (Cover with absorbent material without creating dust) DonPPE->Contain Collect Collect Material (Sweep up and shovel into a closed container) Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste (As hazardous material) Decontaminate->Dispose Report Report Incident Dispose->Report

Workflow for Accidental Spill Response

Conclusion

While this compound is a valuable reagent in scientific research, the incomplete toxicological data requires that it be handled with significant caution. By implementing robust engineering controls, adhering to stringent PPE protocols, and following the safe handling and emergency procedures outlined in this guide, researchers can effectively mitigate the risks associated with its use. A culture of safety, grounded in a thorough understanding of potential hazards, is essential for protecting personnel and ensuring the integrity of research.

References

Methodological & Application

Application Notes & Protocols: 2-Iodo-4-(trifluoromethyl)benzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block

2-Iodo-4-(trifluoromethyl)benzoic acid is a highly versatile synthetic intermediate whose value lies in the unique interplay of its three distinct functional groups. The molecule's architecture, featuring an iodine atom, a trifluoromethyl (-CF3) group, and a carboxylic acid (-COOH) on an aromatic scaffold, offers chemists a powerful tool for constructing complex molecular frameworks.

  • The Aryl Iodide: The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions.[1][2] This high reactivity often permits the use of milder reaction conditions compared to analogous aryl bromides or chlorides.[3]

  • The Trifluoromethyl Group: The strongly electron-withdrawing -CF3 group significantly modulates the electronic properties of the benzene ring, influencing its reactivity. Furthermore, the incorporation of a -CF3 group is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]

  • The Carboxylic Acid: The -COOH group provides a handle for a variety of classical transformations, including esterification, amidation, and reduction to a benzyl alcohol.[4][5] This allows for straightforward derivatization or linkage to other parts of a target molecule.

This combination of functionalities makes this compound a sought-after reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[6][7]

Core Applications in Palladium-Catalyzed Cross-Coupling

The primary application of this compound in organic synthesis is its role as an electrophile in cross-coupling reactions. These reactions are cornerstones of modern chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds.[2][3] Due to the high reactivity of the C-I bond, this compound is an excellent substrate for these transformations, enabling the synthesis of complex biaryl structures.

The general reaction scheme is as follows:

Suzuki_Coupling reagent1 This compound product 2-(Aryl)-4-(trifluoromethyl)benzoic acid reagent1->product Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reagent2 +   Ar-B(OH)₂

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Design: The choice of base is critical in Suzuki couplings, especially with a free carboxylic acid present. A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred.[8] These bases are strong enough to facilitate the transmetalation step of the catalytic cycle but are typically not so harsh as to cause unwanted side reactions. The use of a mixed solvent system, such as 1,4-dioxane and water, is common as it helps to dissolve both the organic and inorganic reagents.[2][3]

Parameter Typical Condition Notes & Rationale Reference
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a ligand2-5 mol% is standard. The choice of ligand can be crucial for difficult couplings.[1][8]
Boronic Acid 1.1 - 1.5 equivalentsA slight excess ensures the complete consumption of the more valuable aryl iodide.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0 equivalents. Activates the boronic acid for transmetalation.[8][9]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFDegassed solvents are essential to prevent oxidation and deactivation of the Pd(0) catalyst.[2][3]
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle efficiently.[3][10]
Sonogashira Coupling: Synthesis of Aryl-Alkynes

The Sonogashira reaction provides a direct route to couple aryl halides with terminal alkynes, forming a C(sp²)-C(sp) bond.[11][12] This reaction is invaluable for accessing linear, rigid structures found in many advanced materials and pharmaceutical agents. The reaction typically employs a dual catalytic system of palladium and copper(I).[11]

The widely accepted mechanism involves two interconnected catalytic cycles:

Sonogashira_Cycle cluster_legend Catalytic Cycles pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition (Ar-I) product_complex Ar-Pd(II)-C≡CR(L₂) pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product Ar-C≡CR product_complex->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex To Pd Cycle alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base cu_salt CuI pd_cycle Palladium Cycle cu_cycle Copper Cycle Synthesis_Workflow start 2-Iodo-4-(trifluoromethyl) benzoic acid step1 Amidation or Curtius Rearrangement start->step1 intermediate Substituted 4-Iodoaniline Derivative step1->intermediate step2 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) intermediate->step2 scaffold Complex Biaryl or Heterocyclic Scaffold step2->scaffold step3 Further Functionalization scaffold->step3 end Bioactive Target Molecule step3->end

References

Application Notes and Protocols for Suzuki-Miyaura Coupling using 2-Iodo-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Iodo-4-(trifluoromethyl)benzoic acid in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2][4] The value of this reaction is underscored by the 2010 Nobel Prize in Chemistry awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[2]

This application note focuses on a particularly valuable, albeit challenging, substrate: This compound . This molecule is a trifluoromethyl-substituted biphenyl carboxylic acid building block of significant interest in drug discovery. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the carboxylic acid moiety provides a handle for further functionalization or can act as a key pharmacophoric feature. The ortho-iodo substitution provides a reactive site for the Suzuki-Miyaura coupling. However, the electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups, combined with the steric hindrance of the ortho-substituent, presents unique challenges that necessitate carefully optimized reaction protocols.[5]

This guide provides researchers, scientists, and drug development professionals with a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound. Beyond a mere list of steps, this document delves into the causality behind experimental choices, ensuring a robust and reproducible methodology.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle comprises three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, this compound), inserting into the carbon-iodine bond. This step forms a new palladium(II) intermediate.[1][7] The reactivity of the halide is a critical factor, with the order of reactivity being I > Br > Cl.[2][5]

  • Transmetalation: This is the step where the carbon-carbon bond formation is orchestrated. The organoboron species (a boronic acid or its ester) transfers its organic group to the palladium(II) complex.[1][2] This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex, facilitating the transfer.[2][8][9]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are expelled from the coordination sphere, forming the desired biphenyl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Products ArX This compound (Ar-X) OxAdd OxAdd ArX->OxAdd Boronic Aryl Boronic Acid (R'-B(OH)₂) Transmetal Transmetal Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid Product Coupled Product (Ar-R') Transmetal->Product caption Suzuki-Miyaura Catalytic Cycle

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point and may require optimization depending on the specific boronic acid used.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, HCl, brine, MgSO₄) and equipment (separatory funnel, rotary evaporator, column chromatography supplies).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11][12][13]

  • This compound and organopalladium compounds can be irritating and potentially toxic. Handle with care and consult the Safety Data Sheets (SDS) for all reagents before use.[10][11]

  • Palladium on carbon (Pd/C) can be pyrophoric and should be handled with care, especially when dry.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition and Degassing:

    • Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio). The addition of water is often beneficial for the solubility of the base and can accelerate the transmetalation step.

    • It is good practice to degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes prior to addition.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[7]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • To isolate the carboxylic acid product, you may need to acidify the aqueous layer with dilute HCl (e.g., 1M HCl) to a pH of 2-3 to protonate the carboxylate salt, which can then be extracted into an organic solvent.

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure biphenyl carboxylic acid product.[14]

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of reaction parameters.

ParameterRecommended Choice(s)Rationale and Expert Insights
Palladium Source Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) complex. For more challenging couplings, using a Pd(II) source like PdCl₂(dppf) or generating the active Pd(0) in situ from Pd₂(dba)₃ with a phosphine ligand can be more effective.[7]
Ligand PPh₃, dppf, SPhos, XPhosFor electron-deficient and sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands such as SPhos or XPhos can significantly accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is critical.[9] K₂CO₃ is a good starting point.[15] For less reactive boronic acids or to avoid side reactions with base-sensitive functional groups, a stronger base like Cs₂CO₃ or K₃PO₄ may be necessary. The base is essential for the formation of the highly nucleophilic boronate species required for transmetalation.[2][8]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA mixture of an organic solvent and water is commonly used.[7] Dioxane and toluene are excellent choices for their ability to dissolve the organic reactants and for their relatively high boiling points. The aqueous phase is crucial for dissolving the inorganic base.
Temperature 80-100 °CElevated temperatures are generally required to drive the reaction to completion, especially for less reactive substrates.[7]

Troubleshooting Common Issues

  • Low or No Conversion: This can be due to an inactive catalyst. Ensure the reaction is thoroughly degassed and run under an inert atmosphere. Consider a more active catalyst/ligand system. The choice of halide is also important, with iodides being more reactive than bromides or chlorides.[5]

  • Protodehalogenation: The formation of 4-(trifluoromethyl)benzoic acid as a byproduct can occur.[5] This side reaction is often promoted by certain bases and protic solvents. Using anhydrous aprotic solvents and a carefully chosen base can minimize this issue.[5]

  • Homocoupling of Boronic Acid: This side reaction can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable biphenyl carboxylic acid derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields and purity. The protocol and insights provided in this application note serve as a comprehensive guide for scientists in academic and industrial settings, enabling the efficient synthesis of key intermediates for drug discovery and development.

References

application of 2-Iodo-4-(trifluoromethyl)benzoic acid in agrochemical synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Iodo-4-(trifluoromethyl)benzoic Acid in Agrochemical Synthesis

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF3) group, has become a cornerstone of modern agrochemical design.[1][2] These substitutions can profoundly enhance a molecule's biological activity and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to target enzymes.[3] The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly alter the electronic profile of a molecule, often leading to increased potency and improved selectivity.[3]

Within this context, this compound has emerged as a critical and versatile building block for the synthesis of advanced agrochemicals.[4] Its trifunctional nature—possessing a carboxylic acid, an iodo group, and a trifluoromethylated aromatic ring—offers a powerful platform for constructing complex molecular architectures. The carboxylic acid serves as a handle for forming amides and esters, common linkages in fungicides and herbicides. Simultaneously, the iodo substituent provides a reactive site for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the assembly of diverse scaffolds. This guide provides an in-depth exploration of the properties, reactivity, and synthetic applications of this key intermediate for researchers and scientists in the agrochemical industry.

Physicochemical Properties and Strategic Reactivity

The utility of this compound stems from its distinct chemical features. Understanding these properties is crucial for designing effective synthetic routes.

PropertyValueReference
CAS Number 54507-44-7[4]
Molecular Formula C₈H₄F₃IO₂[5]
Molecular Weight 316.02 g/mol [6]
Physical Form Solid[5]
Purity Typically ≥97%[4][6]

The molecule's reactivity is centered around its three key functional groups, making it a trifunctional linchpin for synthetic diversification.

  • Carboxylic Acid (-COOH): This group is readily converted into a variety of functional groups. It is most commonly used for the synthesis of amides and esters, which are prevalent in many classes of pesticides, including the highly effective succinate dehydrogenase inhibitor (SDHI) fungicides.[7]

  • Iodo Group (-I): As a heavy halogen, iodine is an excellent leaving group and a versatile handle for transition-metal-catalyzed cross-coupling reactions. This enables the strategic formation of C-C bonds (e.g., Suzuki, Heck, Sonogashira couplings) and C-N/C-O bonds (e.g., Buchwald-Hartwig, Ullmann couplings), which are fundamental for building the complex skeletons of modern herbicides and insecticides.

  • Trifluoromethyl Group (-CF₃): This group is largely unreactive under common synthetic conditions but exerts a powerful electronic influence on the aromatic ring. Its strong electron-withdrawing nature enhances the reactivity of the iodo group in cross-coupling reactions and can significantly impact the pKa of the carboxylic acid.

Caption: Key reactive sites on this compound.

Core Applications & Synthetic Protocols

The true value of this compound is demonstrated in its application to construct core agrochemical scaffolds. Below are detailed protocols for key transformations.

Application 1: Synthesis of Carboxamide Scaffolds for Fungicides

Many next-generation fungicides, particularly SDHIs, are based on a carboxamide core.[7] The carboxylic acid functionality of the title compound is an ideal starting point for creating these structures. The protocol involves an initial activation of the acid followed by coupling with a desired amine.

Protocol 1: General Procedure for Amide Bond Formation

This two-step protocol describes the conversion of this compound to a generic N-alkyl/aryl amide, a precursor for fungicidal compounds.

Step 1: Acyl Chloride Formation (Activation)

  • To a solution of this compound (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.

  • Once the reaction is complete (as determined by TLC or LC-MS), remove the solvent and excess reagent under reduced pressure to yield the crude 2-Iodo-4-(trifluoromethyl)benzoyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude acyl chloride from Step 1 in a dry, aprotic solvent like DCM or tetrahydrofuran (THF).

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in the same solvent.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Stir the reaction mixture at room temperature for 3-12 hours until completion.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-2-iodo-4-(trifluoromethyl)benzamide.

Amide_Workflow start Start: 2-Iodo-4-(CF3)benzoic acid step1 Step 1: Activation (SOCl₂ or (COCl)₂) in DCM/Toluene start->step1 intermediate Intermediate: 2-Iodo-4-(CF3)benzoyl chloride step1->intermediate step2 Step 2: Coupling (Amine, Base) in DCM/THF intermediate->step2 workup Aqueous Workup & Extraction step2->workup purify Purification (Chromatography) workup->purify end Product: N-Substituted Benzamide purify->end

Caption: Workflow for the synthesis of carboxamide derivatives.

Application 2: C-C Bond Formation via Suzuki Cross-Coupling

The iodo group is a prime handle for palladium-catalyzed cross-coupling reactions to build more complex aromatic or heteroaromatic systems found in many herbicides and insecticides.[8][9] The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of an aryl or heteroaryl boronic acid with the 2-iodo position of the benzoic acid.

Reaction Setup:

  • To a reaction vessel, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or boronate ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Palladium(II) acetate with a suitable phosphine ligand like SPhos or XPhos.

  • Purge the vessel with an inert gas (Argon or Nitrogen) and add a degassed solvent system. Common systems include 1,4-dioxane/water, toluene/ethanol/water, or DMF.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

Work-up and Purification:

  • After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate.

  • If the product is a carboxylic acid, acidify the aqueous layer with 1M HCl to pH ~2-3 to precipitate the product or to enable extraction into an organic solvent.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-aryl-4-(trifluoromethyl)benzoic acid derivative.

Suzuki_Workflow start Start Materials: 2-Iodo-4-(CF3)benzoic acid + Aryl Boronic Acid step1 Reaction Setup: Pd Catalyst, Base, Degassed Solvent start->step1 step2 Reaction: Heat (80-110 °C) under Inert Atmosphere step1->step2 workup Workup: Cool, Dilute, Acidify & Extract step2->workup purify Purification: (Chromatography) workup->purify end Product: 2-Aryl-4-(CF3)benzoic acid purify->end

Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a high-value, versatile intermediate for agrochemical synthesis. Its trifunctional nature allows for sequential and orthogonal chemical modifications, providing a streamlined pathway to complex and novel active ingredients. The protocols outlined above for amide formation and Suzuki coupling represent fundamental, field-proven transformations that unlock the potential of this building block for developing next-generation fungicides, herbicides, and insecticides. Mastery of these synthetic strategies enables researchers to efficiently explore new chemical space in the quest for more effective and sustainable crop protection solutions.

References

experimental procedures for cross-coupling reactions with 2-Iodo-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Cross-Coupling Reactions with 2-Iodo-4-(trifluoromethyl)benzoic Acid

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for leveraging this compound in palladium-catalyzed cross-coupling reactions. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the substrate's unique reactivity and offers field-proven methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols emphasize not only the procedural steps but also the underlying chemical principles, catalyst selection rationale, and troubleshooting strategies to address common challenges such as catalyst inhibition and substrate decarboxylation.

Introduction: A Versatile Ortho-Substituted Building Block

This compound is a valuable synthetic intermediate in the development of pharmaceuticals and functional materials. The trifluoromethyl (-CF3) group is a key pharmacophore that can enhance metabolic stability, binding affinity, and lipophilicity. The ortho-disubstitution pattern, featuring an iodide and a carboxylic acid, provides a versatile handle for complex molecular construction. The carbon-iodine bond serves as a highly reactive site for palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.[1]

However, this substrate presents unique challenges. The ortho-carboxylic acid can coordinate to the palladium catalyst, potentially forming catalytically inactive palladacycles and poisoning the reaction.[2] Furthermore, the substrate may be susceptible to decarboxylation under harsh basic or thermal conditions.[2] This guide provides robust protocols designed to navigate these challenges, enabling efficient and high-yielding transformations.

Physicochemical Properties and Safety Information

Prior to any experimental work, it is crucial to review the properties and safety protocols for this compound.

PropertyValueReference(s)
Chemical Name This compound[3]
Synonyms 4-Iodo-2-(trifluoromethyl)benzoic acid[4]
CAS Number 54507-44-7; 954815-11-3[3][4]
Molecular Formula C₈H₄F₃IO₂[3]
Molecular Weight 316.01 g/mol [3]
Appearance Solid[3]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
Safety Precautions Handle in a well-ventilated area. Wear protective gloves, safety goggles, and a lab coat. Avoid dust formation.[4][6]

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. The following diagram outlines the typical sequence for setting up, running, and analyzing a cross-coupling reaction with this substrate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents & Assemble Glassware prep_inert Establish Inert Atmosphere (Purge with N₂ or Ar) prep_reagents->prep_inert reac_add Add Solvent & Reagents prep_inert->reac_add reac_heat Heat to Desired Temperature reac_add->reac_heat reac_monitor Monitor Progress (TLC, LC-MS, GC-MS) reac_heat->reac_monitor workup_cool Cool to Room Temperature reac_monitor->workup_cool workup_extract Aqueous Work-up & Extraction workup_cool->workup_extract workup_purify Column Chromatography workup_extract->workup_purify an_char Characterize Product (NMR, MS, etc.) workup_purify->an_char

Caption: General workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is a premier method for constructing biaryl structures. The key to success with this compound is mitigating the inhibitory effect of the ortho-carboxylate group.

Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)(I)L₂ pd0->pd2_halide Oxidative Addition (Ar-I) pd2_boronate Ar-Pd(II)(Ar')L₂ pd2_halide->pd2_boronate Transmetalation (Ar'B(OH)₂ + Base) product Ar-Ar' pd2_boronate->product Reductive Elimination product->pd0 center

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol: Synthesis of a Biaryl Benzoic Acid Derivative

This protocol describes the coupling of this compound with a generic arylboronic acid.

Reagent Table

ReagentCAS #MW ( g/mol )Equiv.Moles (mmol)Amount
2-Iodo-4-(CF₃)benzoic acid54507-44-7316.011.01.0316 mg
Arylboronic AcidVariesVaries1.21.2Varies
Pd(OAc)₂3375-31-3224.500.020.024.5 mg
SPhos657408-07-6410.470.040.0416.4 mg
K₃PO₄ (anhydrous)7778-53-2212.272.02.0425 mg
1,4-Dioxane123-91-188.11--8 mL
Water (degassed)7732-18-518.02--2 mL

Procedure

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).[2]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[7]

  • Add the degassed solvents (1,4-Dioxane and water, 4:1 v/v) via syringe.[7]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and acidify the aqueous layer to pH ~2 with 1 M HCl.[8]

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale & Insights

  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich Buchwald-type ligand such as SPhos is critical. SPhos sterically shields the palladium center, discouraging coordination of the ortho-carboxylate, thereby preventing catalyst poisoning.[2]

  • Base Selection: A moderately weak base like K₃PO₄ or K₂CO₃ is employed. Stronger bases (e.g., alkoxides) could promote competitive decarboxylation of the starting material at elevated temperatures.[2]

  • Solvent System: A biphasic solvent system like dioxane/water helps to dissolve both the organic-soluble components and the inorganic base.[2] Degassing the solvents is crucial to prevent oxidation of the Pd(0) active catalyst.

Heck Reaction: Arylation of Alkenes

The Heck reaction facilitates the formation of a C-C bond between the aryl iodide and an alkene, typically yielding a substituted styrene derivative.[9]

Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)(I)L₂ pd0->pd2_halide Oxidative Addition (Ar-I) pd2_alkene [Ar-Pd(II)(alkene)L₂]⁺ pd2_halide->pd2_alkene Alkene Coordination pd2_inserted R-CH(Ar)-CH₂-Pd(II)L₂⁺ pd2_alkene->pd2_inserted Migratory Insertion product Ar-Alkene pd2_inserted->product β-Hydride Elimination product->pd0 Base-mediated Regeneration

Caption: Simplified Heck reaction catalytic cycle.

Protocol: Synthesis of a Substituted Cinnamic Acid Precursor

This protocol details the coupling with a generic alkene (e.g., butyl acrylate).

Reagent Table

ReagentCAS #MW ( g/mol )Equiv.Moles (mmol)Amount
2-Iodo-4-(CF₃)benzoic acid54507-44-7316.011.01.0316 mg
Alkene (e.g., Butyl Acrylate)141-32-2128.171.51.5192 mg (216 µL)
Pd(OAc)₂3375-31-3224.500.020.024.5 mg
Tri(o-tolyl)phosphine (P(o-tol)₃)6163-58-2304.370.040.0412.2 mg
Triethylamine (Et₃N)121-44-8101.192.02.0202 mg (278 µL)
DMF (anhydrous)68-12-273.09--5 mL

Procedure

  • In a sealable reaction tube, combine this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).

  • Seal the tube, and purge with an inert gas.

  • Add anhydrous DMF, triethylamine (2.0 equiv), and the alkene (1.5 equiv) via syringe.

  • Seal the tube tightly and heat the mixture to 100-120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water (20 mL) and ethyl acetate (20 mL).

  • Acidify with 1 M HCl to pH ~2, then proceed with an extractive work-up as described in the Suzuki protocol.

  • Purify the crude product by flash column chromatography to yield the substituted alkene, which is typically the trans isomer.[10]

Rationale & Insights

  • Ligand Choice: While bulky Buchwald-type ligands are effective, simpler phosphines like PPh₃ or P(o-tol)₃ are often sufficient for the Heck reaction.[11]

  • Base: Triethylamine acts as both a base to neutralize the HI generated in the catalytic cycle and as a reducing agent to help regenerate the Pd(0) catalyst.[9]

  • Regioselectivity: The arylation typically occurs at the less substituted carbon of the alkene double bond due to steric factors.[12]

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is an effective method for coupling aryl halides with terminal alkynes, providing access to important structural motifs.[13]

Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2 Ar-Pd(II)-I L₂ pd0->pd2 Oxidative Addition (Ar-I) product Ar-alkyne pd2->product Reductive Elimination cu_acetylide Cu(I)-alkyne cu_acetylide->pd2 Transmetalation alkyne Terminal Alkyne + Base alkyne->cu_acetylide cu_salt Cu(I)X cu_salt->cu_acetylide product->pd0 Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)(I)L₂ pd0->pd2_halide Oxidative Addition (Ar-I) pd2_amide [Ar-Pd(II)(NR'R'')L₂] pd2_halide->pd2_amide Amine Coordination & Deprotonation (HNR'R'' + Base) product Ar-NR'R'' pd2_amide->product Reductive Elimination product->pd0

References

Large-Scale Synthesis of 2-Iodo-4-(trifluoromethyl)benzoic Acid: A Scalable Protocol via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

2-Iodo-4-(trifluoromethyl)benzoic acid is a pivotal building block in contemporary drug discovery and material science. Its unique trifluoromethyl and iodo substitutions on the benzoic acid scaffold render it an exceptionally versatile intermediate for introducing complex functionalities through cross-coupling reactions. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound. The methodology is centered on a regioselective Sandmeyer-type reaction, a classic yet highly reliable transformation in aromatic chemistry. We will delve into the mechanistic rationale, process parameters, purification strategies, and critical safety considerations essential for scaling this synthesis from the bench to pilot plant production.

Introduction: The Strategic Importance of the Target Molecule

The synthesis of complex pharmaceutical agents often relies on the availability of highly functionalized, well-defined starting materials. This compound (CAS: 54507-44-7) serves this role effectively. The trifluoromethyl (-CF3) group is a bioisostere for various functionalities and is known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] The ortho-iodo substituent provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

The chosen synthetic strategy must be both efficient and highly regioselective to avoid the formation of isomers that are challenging to separate on a large scale. Direct iodination of 4-(trifluoromethyl)benzoic acid often leads to poor regioselectivity. Therefore, a more controlled approach is required. The Sandmeyer reaction, which converts an aromatic amine into a halide via a diazonium salt intermediate, offers a superior solution, providing excellent regiocontrol and high yields.[1][2][3] This protocol starts from the readily available 2-Amino-4-(trifluoromethyl)benzoic acid.

The Synthetic Pathway: A Mechanistic Overview

The conversion of 2-Amino-4-(trifluoromethyl)benzoic acid to the target molecule proceeds via a two-step, one-pot process rooted in the Sandmeyer reaction.

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺). Maintaining low temperatures is critical to prevent the premature decomposition of this unstable intermediate.

  • Iodide Displacement: The diazonium salt is then reacted with a source of iodide ions, typically potassium iodide. The diazonium group is an excellent leaving group, and its displacement by iodide proceeds readily, liberating nitrogen gas and forming the desired C-I bond.[1][3] While many Sandmeyer reactions are catalyzed by copper(I) salts, the iodination step is often efficient without a catalyst due to the high nucleophilicity of the iodide ion.[3] The reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[1]

Visualizing the Synthetic Workflow

G cluster_0 PART A: Diazotization cluster_1 PART B: Iodination cluster_2 PART C: Purification A 2-Amino-4-(trifluoromethyl)benzoic acid B Dissolve in H₂SO₄/H₂O A->B C Cool to 0-5 °C B->C D Add NaNO₂ solution C->D E Formation of Diazonium Salt Intermediate D->E G Add Diazonium Salt to KI E->G F Prepare KI solution F->G H N₂ Gas Evolution G->H I Crude Product Formation H->I J Filtration I->J K Washing J->K L Recrystallization K->L M Drying L->M N Pure this compound M->N

Caption: High-level workflow for the synthesis of this compound.

Detailed Large-Scale Laboratory Protocol

This protocol is designed for a 100-gram scale synthesis of the title compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagent and Equipment Summary
ReagentFormulaMW ( g/mol )Molar Eq.Amount UsedNotes
2-Amino-4-(trifluoromethyl)benzoic acidC₈H₆F₃NO₂205.131.0100.0 gStarting Material
Sulfuric Acid (98%)H₂SO₄98.08~4.0200 mLCorrosive
Sodium NitriteNaNO₂69.001.137.0 gOxidizer
Potassium IodideKI166.001.297.0 g---
Sodium BisulfiteNaHSO₃104.06As needed~10-20 gFor quenching
EthanolC₂H₅OH46.07---~1.5 LFor recrystallization
Deionized WaterH₂O18.02---~4 L---

Equipment: 3L three-neck round-bottom flask, mechanical stirrer, dropping funnel, thermometer, large ice-water bath.

Step-by-Step Procedure

Part A: Diazotization

  • Reactor Setup: Equip a 3L three-neck flask with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Acidic Suspension: To the flask, add 800 mL of deionized water, and then slowly and carefully add 200 mL of concentrated sulfuric acid while stirring. The mixture will become very hot. Allow it to cool to below 50 °C.

  • Charge Starting Material: Add 100.0 g (0.487 mol) of 2-Amino-4-(trifluoromethyl)benzoic acid to the diluted acid solution. A thick, stirrable slurry will form.

  • Cooling: Immerse the flask in a large ice-water bath and cool the mixture to between 0 °C and 5 °C with vigorous stirring. It is crucial to maintain this temperature range throughout the addition of sodium nitrite.

  • Nitrite Solution: In a separate beaker, dissolve 37.0 g (0.536 mol) of sodium nitrite in 150 mL of deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cooled slurry via the dropping funnel over 60-90 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C. A slight color change to a pale yellow or light brown may be observed.

  • Stirring: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part B: Iodination (Displacement)

  • Iodide Solution: In a separate 2L beaker, dissolve 97.0 g (0.584 mol) of potassium iodide in 300 mL of deionized water. Cool this solution in an ice bath.

  • Addition: Slowly add the cold diazonium salt slurry from Part A to the cold potassium iodide solution over approximately 45-60 minutes with vigorous stirring. Caution: This step is accompanied by significant evolution of nitrogen gas. Ensure adequate ventilation and headspace in the receiving vessel.[4]

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for 2-3 hours, or until the vigorous bubbling of nitrogen gas has ceased. A dark-colored precipitate will form.

Part C: Work-up and Purification

  • Quenching: To remove any residual iodine which gives the product a dark color, add a small amount of solid sodium bisulfite portion-wise until the dark color of the supernatant liquid fades to a pale yellow or off-white.

  • Filtration: Collect the precipitated crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water (total of ~1.5 L) until the filtrate runs clear and is no longer acidic.

  • Recrystallization: Transfer the damp crude solid to a 3L flask. Add approximately 1.5 L of 80% aqueous ethanol (800 mL ethanol, 200 mL water, adjust volume as needed). Heat the mixture to reflux with stirring until all the solid dissolves. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

  • Final Isolation: Collect the purified, crystalline product by vacuum filtration. Wash the crystals with a small amount of cold 50% aqueous ethanol.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Results
ParameterExpected Value
Yield 75-85%
Appearance Off-white to pale tan crystalline solid
Purity (by HPLC) ≥97%[5]
Melting Point ~174 °C (literature value for similar compounds)[6]

Safety and Hazard Analysis

  • Diazonium Salts: Solid diazonium salts are shock-sensitive and can be explosive. NEVER isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution and use it immediately after preparation.

  • Exothermic Reactions: Both the dilution of sulfuric acid and the diazotization process are exothermic. Strict temperature control is mandatory to prevent runaway reactions and decomposition of the diazonium salt.

  • Gas Evolution: The displacement reaction releases a large volume of nitrogen gas. The reaction must be performed in an open or well-vented system to avoid pressure buildup.

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Handle with extreme care using appropriate gloves, lab coat, and eye protection.

Quality Control and Validation

To ensure the final product meets the required specifications for subsequent use in drug development, the following analytical checks are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any residual starting material or isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H, ¹³C, ¹⁹F NMR) to confirm the chemical structure and regiochemistry of the iodo- and trifluoromethyl- substituents.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Visualizing the Reaction Mechanism

References

Application Notes & Protocols: High-Purity Isolation of 2-Iodo-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Introduction

2-Iodo-4-(trifluoromethyl)benzoic acid (CAS No. 54507-44-7) is a halogenated aromatic carboxylic acid of significant interest in contemporary chemical synthesis.[1] Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl group and the synthetically versatile iodine substituent, make it a critical building block for novel pharmaceuticals, agrochemicals, and advanced materials.[2][3] The efficacy, safety, and reproducibility of synthesizing these high-value downstream products are directly contingent on the purity of this starting material. Common synthetic routes can introduce a variety of impurities, including unreacted starting materials, isomeric byproducts, and residual reagents, which can interfere with subsequent reactions and compromise the integrity of the final product.

This document provides a comprehensive guide to the purification of this compound. Moving beyond simple procedural lists, this guide delves into the physicochemical principles that govern each purification technique, offering researchers the rationale needed to adapt and troubleshoot these methods for optimal results. The protocols described herein are designed to be self-validating, ensuring that scientists can achieve the highest standards of purity required for demanding research and development applications.

Physicochemical Profile and Strategic Considerations

A thorough understanding of the molecule's properties is the cornerstone of any effective purification strategy. The interplay between the acidic carboxylic acid group, the lipophilic trifluoromethyl group, and the heavy iodine atom dictates its behavior in various separation systems.

PropertyValue / ObservationImplication for Purification
Molecular Formula C₈H₄F₃IO₂-
Molecular Weight 316.02 g/mol Affects diffusion rates and behavior in mass-sensitive analyses.
Appearance White to off-white solidVisual inspection can provide a preliminary, albeit qualitative, assessment of purity.
Melting Point Not widely reported; isomers suggest a range >170°C.[4]A sharp, distinct melting point is a key indicator of high purity.
pKa (Predicted) ~3.05[5]The compound is a moderately strong acid, stronger than benzoic acid (pKa ≈ 4.2). This acidity is central to purification by acid-base extraction.
Solubility Soluble in polar organic solvents (e.g., DMSO, ethanol, acetone).[6][7] Limited solubility in cold water, but increased solubility in hot water and aqueous bases.[6][8]Guides solvent selection for recrystallization and chromatography. The acidic nature allows for dramatic solubility changes with pH.
Stability Stable under standard conditions; should be protected from light.[4][5][9]Standard handling procedures are sufficient. Light protection is recommended for long-term storage.

Anticipated Impurities: The primary impurities are typically related to the synthesis method, often an iodination of 4-(trifluoromethyl)benzoic acid. These may include:

  • Unreacted Starting Material: 4-(Trifluoromethyl)benzoic acid.

  • Isomeric Byproducts: Positional isomers formed during iodination.

  • Dehalogenated Species: 4-(Trifluoromethyl)benzoic acid formed via side reactions.

  • Residual Reagents & Solvents: Inorganic salts and organic solvents used in the reaction.

Purification Methodologies: From Bulk to Finesse

The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity level. A multi-step approach, combining a bulk technique with a high-resolution method, is often the most effective strategy.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a powerful technique for purifying crystalline solids, leveraging differences in solubility between the target compound and its impurities.[10][11][12] The goal is to identify a solvent that dissolves the compound readily at an elevated temperature but poorly at lower temperatures.

Principle of Causality: The slow, controlled formation of a crystal lattice from a supersaturated solution tends to exclude foreign molecules (impurities), as they do not fit neatly into the growing crystal structure. This results in the formation of pure crystals, leaving the impurities behind in the solvent (mother liquor).[8]

Solvent Selection Protocol:

  • Place ~20-30 mg of the crude this compound into a small test tube.

  • Add a potential solvent dropwise at room temperature, vortexing after each addition. A suitable solvent will show poor solubility.

  • Heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it does not, add more solvent in small portions until it does.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent system.

Recommended Solvents for Screening:

  • Water (especially for removing highly non-polar or highly polar/ionic impurities)[8][13]

  • Ethanol/Water mixtures

  • Isopropanol

  • Heptane/Ethyl Acetate mixtures

  • Toluene

Step-by-Step Recrystallization Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent and heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.[14]

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[8][14] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity should be confirmed by melting point analysis.

Acid-Base Extraction: Exploiting Chemical Reactivity

This liquid-liquid extraction technique is highly selective for acidic compounds and is exceptionally effective for removing neutral or basic impurities.[13][15]

Principle of Causality: The acidic proton of the carboxylic acid group (pKa ~3.05) can be readily removed by a weak aqueous base (e.g., sodium bicarbonate, pKa of H₂CO₃ is ~6.4) to form the highly water-soluble sodium 2-iodo-4-(trifluoromethyl)benzoate salt. Neutral organic impurities remain in the organic phase. Subsequent re-acidification of the aqueous phase regenerates the pure, water-insoluble carboxylic acid, causing it to precipitate.

Workflow for Acid-Base Extraction

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) neutral_impurities Neutral Impurities (Remain in Organic Phase) product_salt Water-Soluble Carboxylate Salt crude->product_salt Extract aq_base Aqueous NaHCO₃ Solution precipitate Pure Product Precipitate product_salt->precipitate Add HCl (aq) to pH < 2

Caption: Acid-Base Extraction Workflow.

Step-by-Step Extraction Protocol:

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the product as a salt) into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery. Combine all aqueous extracts.

  • Organic Wash: Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any lingering neutral impurities.

  • Precipitation: Cool the aqueous extract in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH < 2, check with pH paper). The purified this compound will precipitate as a solid.

  • Collection: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.

Column Chromatography: High-Resolution Purification

Chromatography offers the highest resolution for separating complex mixtures, particularly for removing closely related isomers or impurities with similar solubilities.[11] For carboxylic acids, reversed-phase chromatography is often the method of choice.[16][17][18]

Principle of Causality:

  • Reversed-Phase (RP) Chromatography: The compound and its impurities are partitioned between a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. More hydrophobic (less polar) compounds interact more strongly with the stationary phase and elute later. The polarity of this compound can be modulated by adjusting the mobile phase pH. At low pH (e.g., by adding 0.1% trifluoroacetic acid, TFA), the carboxylic acid is protonated and less polar, leading to longer retention.

  • Normal-Phase (NP) Chromatography: The stationary phase (e.g., silica gel) is polar. The highly polar carboxylic acid group can interact very strongly with silica, leading to significant peak tailing. This can be suppressed by adding a small amount of a competitive acid, like acetic acid, to the mobile phase.

Recommended Chromatography Conditions:

ParameterReversed-Phase (C18)Normal-Phase (Silica Gel)
Stationary Phase C18-functionalized SilicaSilica Gel (SiO₂)
Mobile Phase (Eluent) Acetonitrile/Water or Methanol/Water GradientHexanes/Ethyl Acetate Gradient
Mobile Phase Modifier 0.1% Trifluoroacetic Acid (TFA) or Formic Acid0.5-1% Acetic Acid
Elution Order More polar compounds elute first.Less polar compounds elute first.
Best For High resolution, removing polar and non-polar impurities.[16]Removing less polar impurities.

General Column Chromatography Protocol:

  • Column Packing: Prepare a column with the chosen stationary phase (e.g., a slurry of silica gel in the initial mobile phase).

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a strong solvent (e.g., DCM for NP, DMSO/Methanol for RP). Alternatively, perform dry loading by adsorbing the sample onto a small amount of silica gel.

  • Elution: Begin elution with the mobile phase, starting with a lower polarity for NP or higher polarity for RP. Gradually increase the eluting strength of the mobile phase (gradient elution).

  • Fraction Collection: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC) or HPLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Purity Verification

After any purification procedure, the purity of the final product must be rigorously assessed.

  • Melting Point: A pure compound will exhibit a sharp melting point range (typically < 1°C). Impurities tend to depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data, with the product ideally showing as a single peak in the chromatogram.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy can confirm the chemical structure and identify any remaining impurities.

Decision Workflow for Purification Strategy

G start Crude 2-Iodo-4-(trifluoromethyl) benzoic Acid scale Scale > 5g? start->scale impurities Main Impurities Neutral? scale->impurities No recrystallization Recrystallization (Bulk Purification) scale->recrystallization Yes isomers Isomeric Impurities Present? impurities->isomers No extraction Acid-Base Extraction impurities->extraction Yes chromatography Reversed-Phase Chromatography isomers->chromatography Yes final_product High-Purity Product (Verify with MP, HPLC, NMR) isomers->final_product No recrystallization->impurities extraction->isomers chromatography->final_product

Caption: Selecting the optimal purification strategy.

References

Application Notes & Protocols: Advanced Catalytic Systems for Reactions Involving 2-Iodo-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of advanced catalytic systems for key cross-coupling reactions involving 2-Iodo-4-(trifluoromethyl)benzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic and pharmacokinetic properties imparted by the trifluoromethyl group.[1][2] The protocols and discussions herein focus on the practical application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, emphasizing the rationale behind catalyst, ligand, and reagent selection to achieve optimal outcomes.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable synthetic intermediate. Its structure features three key components that dictate its reactivity and utility:

  • A Carboxylic Acid: Allows for straightforward derivatization via amide bond formation or esterification, providing a handle to link the aromatic core to other molecular scaffolds.

  • An Iodine Substituent: Serves as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3]

  • An Electron-Withdrawing Trifluoromethyl (CF₃) Group: This group significantly influences the electronic properties of the aromatic ring, impacting reaction kinetics. Furthermore, the CF₃ group is a crucial pharmacophore, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]

This guide delves into the most effective catalytic systems to harness the reactivity of the C-I bond, enabling the synthesis of complex and diverse molecular architectures.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a C-C bond between an aryl halide and an organoboron species.[4] For a substrate like this compound, this reaction is pivotal for constructing biaryl structures.

Mechanistic Rationale & System Selection

The catalytic cycle involves three primary steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[4]

  • Ligand Choice: For sterically unhindered boronic acids, standard phosphine ligands like triphenylphosphine (PPh₃) may suffice. However, for more challenging or sterically hindered coupling partners, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are superior as they accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[5]

  • Base & Solvent: A base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[4] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, with stronger bases often required for less reactive boronic acids.[5] A solvent system of an organic solvent (e.g., 1,4-dioxane, toluene) with water is typical, as water can aid in dissolving the base and facilitating the formation of the reactive boronate.[5]

Generalized Protocol for Suzuki-Miyaura Coupling
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), the palladium catalyst (1–5 mol%), and the base (2.0–3.0 equiv.).[5]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[5]

Data Summary: Suzuki-Miyaura Conditions
ComponentExample ReagentMolar Ratio/LoadingRationale
Aryl Iodide 2-Iodo-4-(CF₃)benzoic acid1.0 equiv.Substrate
Boronic Acid Phenylboronic acid1.2 - 1.5 equiv.Coupling Partner
Pd Catalyst Pd(PPh₃)₄3 - 5 mol%Pd(0) source, good starting point.[5]
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 equiv.Stronger base, effective for activating the boronic acid.[5]
Solvent 1,4-Dioxane / H₂O (4:1)-Common solvent system promoting solubility of reagents.[5]
Temperature 80 - 110 °C-Thermal energy to overcome activation barriers.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_boron Boron Activation pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(I) pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)L₂(Ar') oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Ar' (Product) transmetal_complex->product reagents Ar-I + Ar'B(OH)₂ reagents->oa_complex base Base (e.g., K₃PO₄) boronic_acid Ar'B(OH)₂ boronate [Ar'B(OH)₃]⁻ boronate->oa_complex boronic_acid->boronate Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)L(I) pd0->oa_complex Oxidative Addition amide_complex [Ar-Pd(II)L(NR¹R²)] oa_complex->amide_complex Amide Binding & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) amide_complex->product reagents Ar-I + HNR¹R² reagents->oa_complex Ar-I base Base (e.g., NaOtBu) reagents->base HNR¹R² base->oa_complex Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(I) pd0->oa_complex Oxidative Addition (Ar-I) transmetal_complex Ar-Pd(II)L₂(C≡CR) oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-C≡CR transmetal_complex->product cu_halide CuI cu_acetylide Cu-C≡CR cu_halide->cu_acetylide cu_acetylide->oa_complex Transfers Alkynyl Group cu_acetylide->cu_halide Regeneration alkyne H-C≡CR + Base alkyne->cu_halide Deprotonation Heck_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(I) pd0->oa_complex Oxidative Addition (Ar-I) pi_complex Alkene π-Complex oa_complex->pi_complex Alkene Coordination sigma_complex σ-Alkyl Pd(II) Complex pi_complex->sigma_complex Migratory Insertion hydride_complex H-Pd(II)L₂(I) sigma_complex->hydride_complex β-Hydride Elimination product Substituted Alkene sigma_complex->product hydride_complex->pd0 Reductive Elimination (Base) alkene Alkene alkene->oa_complex base Base base->hydride_complex

References

Application Notes & Protocols: Leveraging 2-Iodo-4-(trifluoromethyl)benzoic Acid in the Synthesis of Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Iodo-4-(trifluoromethyl)benzoic acid is a highly versatile aromatic carboxylic acid building block, distinguished by the presence of three key functional moieties: a carboxylic acid, an iodine atom, and a trifluoromethyl group. This unique combination of reactive sites and electron-withdrawing features makes it an invaluable precursor in the fields of materials science and medicinal chemistry. The carboxylic acid group provides a primary coordination site for forming metal-organic frameworks (MOFs) and other coordination polymers. The carbon-iodine bond is exceptionally reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex organic architectures.[1][2] Furthermore, the trifluoromethyl group enhances the lipophilicity and metabolic stability of resulting molecules, a desirable trait in pharmaceutical development.[3]

These application notes provide detailed protocols for utilizing this compound in two key areas: the solvothermal synthesis of a luminescent metal-organic framework and palladium-catalyzed carbon-carbon bond formation. The methodologies are presented with an emphasis on the rationale behind experimental choices to empower researchers to adapt and innovate upon these foundational procedures.

Part 1: Synthesis of a Luminescent Metal-Organic Framework (MOF)

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[4][5] The properties of MOFs, such as porosity, stability, and functionality, can be tuned by judiciously selecting these components.[6][7] this compound is an excellent candidate for a linker ligand due to its rigid structure and ability to coordinate with metal centers. The resulting MOFs can exhibit interesting properties, including luminescence, which is often derived from the organic linker itself or from ligand-to-metal charge transfer events.[8][9][10]

Protocol 1: Solvothermal Synthesis of a Zn-based MOF

This protocol details the synthesis of a zinc-based MOF using this compound as the primary organic linker. The solvothermal method, which involves heating the reactants in a sealed vessel, is a common technique for crystallizing MOFs.[4]

Core Rationale:

  • Metal Choice: Zinc(II) is chosen for its flexible coordination geometry, which can lead to the formation of diverse and stable framework structures.

  • Solvent System: N,N-Dimethylformamide (DMF) is a high-boiling polar aprotic solvent that effectively dissolves the reactants and can also act as a modulator in MOF synthesis, influencing crystal growth.[6]

  • Temperature: The reaction is conducted at an elevated temperature to provide the necessary activation energy for crystal nucleation and growth.

Materials:

  • This compound (≥97% purity)[11]

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol, absolute

  • 20 mL Scintillation vials or Teflon-lined stainless steel autoclave

  • Magnetic stir bar

  • Oven

Experimental Workflow: MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Linker (2-Iodo-4-(CF3)benzoic acid) in DMF mix Combine Solutions in Reaction Vessel prep1->mix prep2 Dissolve Metal Salt (Zn(NO3)2·6H2O) in DMF prep2->mix seal Seal Vessel mix->seal heat Heat in Oven (e.g., 120 °C, 48h) seal->heat cool Cool to RT heat->cool decant Decant Supernatant cool->decant wash_dmf Wash with Fresh DMF decant->wash_dmf wash_etoh Solvent Exchange with Ethanol wash_dmf->wash_etoh dry Dry Under Vacuum wash_etoh->dry product Crystalline MOF Product dry->product

Caption: Workflow for the solvothermal synthesis of a metal-organic framework.

Step-by-Step Procedure:

  • Reactant Preparation: In a clean, dry 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 5 mL of DMF. In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • Reaction Setup: Combine the two solutions in the reaction vial. Add a small magnetic stir bar if desired for initial mixing.

  • Crystallization: Tightly cap the vial and place it in a programmable laboratory oven. Heat the mixture to 120 °C and hold for 48 hours.

  • Isolation: After the reaction period, turn off the oven and allow the vessel to cool slowly to room temperature. Crystalline product should be visible at the bottom of the vial.

  • Purification: Carefully decant the DMF solution. Wash the crystalline solid by adding 5 mL of fresh DMF, gently agitating, and then decanting the solvent. Repeat this washing step three times.

  • Solvent Exchange: To remove residual DMF from the pores of the MOF, add 5 mL of absolute ethanol to the crystals. Let it stand for 6 hours, then decant. Repeat the ethanol wash three times over a 24-hour period.

  • Drying: After the final ethanol wash, decant the solvent and dry the crystalline product under vacuum at room temperature or slightly elevated temperature (e.g., 60 °C) for 12 hours.

Characterization Data (Hypothetical):

ParameterResultMethod
Yield ~75% (based on linker)Gravimetric
Appearance Colorless, needle-like crystalsVisual Inspection
PXRD Crystalline patternPowder X-ray Diffraction
Luminescence Emission max: ~420 nm (Excitation: 350 nm)Fluorescence Spectroscopy

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a prime site for creating new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond often allows for milder reaction conditions compared to other aryl halides.[12] This section provides protocols for two of the most powerful and versatile cross-coupling methods: the Suzuki-Miyaura coupling and the Sonogashira coupling.

Protocol 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid.[13] It is a robust method for forming biaryl structures, which are prevalent in pharmaceuticals and organic materials.

Core Rationale:

  • Catalyst System: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is the active catalyst. A phosphine ligand (e.g., PPh₃) is used to stabilize the catalyst and facilitate the reaction steps.

  • Base: A base (e.g., K₂CO₃) is essential for activating the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[14]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is commonly used. Water helps to dissolve the base, while the organic solvent dissolves the aryl halide and boronic acid.[1]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Add Solids: - Aryl Iodide - Boronic Acid - Base (K2CO3) setup2 Evacuate & Backfill with N2/Ar (3x) setup1->setup2 setup3 Add Catalyst (e.g., Pd(PPh3)4) setup2->setup3 setup4 Add Degassed Solvent setup3->setup4 heat Heat Mixture (e.g., 90 °C) setup4->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (EtOAc / H2O) cool->extract wash Wash Organic Layer (Brine) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify product Biaryl Product purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.[12]

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate the flask under vacuum and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[13]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.

  • Purification: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[15] This reaction is fundamental for synthesizing conjugated systems used in organic electronics and pharmaceuticals.[2]

Core Rationale:

  • Dual Catalysis: The reaction mechanism involves two interconnected catalytic cycles. A palladium(0) catalyst activates the aryl iodide, while a copper(I) co-catalyst (typically CuI) activates the terminal alkyne by forming a copper acetylide intermediate.[2][16]

  • Base/Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both to neutralize the HX byproduct and often serves as the solvent.[15][17]

  • Mild Conditions: The high reactivity of the C-I bond allows the reaction to be run under mild conditions, often at room temperature.[15]

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%), and copper(I) iodide (CuI) (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (2.0 equiv) via syringe. Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirring reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary. Monitor the progress by TLC. The reaction is typically complete within 2-8 hours.[16]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Typical Ranges):

ReactionCatalyst LoadingBaseSolventTemp (°C)Yield (%)
Suzuki Coupling 2-5 mol% PdK₂CO₃, Cs₂CO₃Dioxane/H₂O80-10070-95
Sonogashira Coupling 2-5 mol% Pd, 4-8 mol% CuITEA, DIPATHF, DMF25-7075-98

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodo-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Iodo-4-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this procedure. The synthesis, while straightforward in principle, involves sensitive intermediates and reaction conditions that demand careful control to achieve high yields. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your experimental outcomes.

Core Synthesis Overview

The most reliable and common route to this compound is a two-stage process starting from 2-Amino-4-(trifluoromethyl)benzoic acid. The core transformation is a Sandmeyer-type reaction, which proceeds via the formation of an aryl diazonium salt, followed by displacement with an iodide nucleophile.[1][2] Unlike classic Sandmeyer reactions for chlorination or bromination, the iodination step does not typically require a copper(I) catalyst, as the iodide ion itself is a sufficiently strong reducing agent to initiate the necessary single-electron transfer.[3][4][5]

Experimental Workflow Diagram

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Iodination & Work-up A Dissolve 2-Amino-4-(trifluoromethyl)benzoic acid in aqueous strong acid (e.g., H2SO4) B Cool mixture to 0-5 °C in an ice-salt bath A->B C Add aqueous NaNO2 solution dropwise, maintaining T < 5 °C B->C D Verify completion with starch-iodide paper (persistent blue color) C->D E Add diazonium salt solution slowly to a pre-chilled aqueous KI solution D->E Use immediately F Allow mixture to warm to RT (Observe N2 evolution) E->F G Quench excess iodine with Na2S2O3 (aq) F->G H Isolate crude product by vacuum filtration G->H I Purify by recrystallization H->I

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each answer explains the underlying chemistry to help you diagnose and solve the problem effectively.

Problem 1: Very Low or No Yield of Final Product

Q: I followed the protocol, but my final isolated yield is less than 20%. What are the most critical points to check?

A: A significantly low yield almost always points to a failure in one of three areas: the initial diazotization, the stability of the diazonium salt, or side reactions during iodination.

  • Incomplete Diazotization: The conversion of the primary amine to the diazonium salt is the foundation of the entire synthesis. If this step is incomplete, you are carrying unreacted starting material through the process, which will not convert to the desired product.

    • Solution: Always verify the completion of the diazotization. After the sodium nitrite addition is complete, stir for an additional 15-20 minutes at 0-5 °C. Then, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. The presence of excess nitrous acid (indicating the primary amine is fully consumed) will cause an immediate dark blue color.[6] If no color change occurs, more sodium nitrite solution may be needed.

  • Premature Decomposition of the Diazonium Salt: The diazonium group is notoriously unstable at elevated temperatures.[6] If the temperature rises above 5-10 °C, the diazonium salt will rapidly decompose by reacting with water to form 2-hydroxy-4-(trifluoromethyl)benzoic acid. This is often the single biggest contributor to low yields.

    • Solution: Meticulous temperature control is non-negotiable. Use an ice-salt bath to maintain a temperature between 0-5 °C throughout the sodium nitrite addition. Ensure the nitrite solution is also pre-chilled before addition and is added very slowly (dropwise) to prevent localized heating.

  • Side Reactions: The formation of dark, tar-like materials is a common sign of unwanted radical side reactions.[6][7] This can be caused by elevated temperatures or impurities in the starting amine. Additionally, the diazonium salt can couple with unreacted starting amine to form colored azo compounds, which are impurities that complicate purification.

    • Solution: Ensure your starting 2-Amino-4-(trifluoromethyl)benzoic acid is of high purity. Use degassed water if possible to minimize dissolved oxygen, which can participate in radical pathways. Maintaining the strict low-temperature protocol is the best defense against these side reactions.

Problem 2: The Reaction Mixture Turned Dark Brown and Tarry

Q: During the addition of potassium iodide, my reaction mixture turned very dark, and I ended up with an oily, intractable mess instead of a filterable solid. What went wrong?

A: This is a classic symptom of diazonium salt decomposition and subsequent radical polymerization. The key cause is almost always a loss of temperature control.

  • Causality: The reaction of the aryl diazonium salt with iodide proceeds via a single-electron transfer (SET) mechanism, forming an aryl radical intermediate.[2][8] While this is a productive step towards the final product, this highly reactive radical can also initiate other pathways if not quickly trapped by iodine. At higher temperatures, the rates of competing decomposition and polymerization reactions increase dramatically, leading to the formation of complex, often tarry, mixtures. The reaction of diazonium salts with iodide is also exothermic, so a rapid addition of the iodide solution can cause the temperature to spike, creating a runaway decomposition scenario.

  • Preventative Measures:

    • Control the Rate of Addition: Instead of adding the KI solution to the diazonium salt, it is often better to add the cold diazonium salt solution slowly to a chilled, vigorously stirred solution of potassium iodide. This ensures the diazonium salt is always the limiting reagent in the immediate reaction environment, minimizing self-coupling and other side reactions.

    • Maintain Low Temperature: Keep both solutions cold initially. While the reaction is typically allowed to warm to room temperature to ensure the loss of N2 gas is complete, the initial mixing must be done at low temperatures.

Problem 3: The Diazotization Reaction Never Gives a Positive Starch-Iodide Test

Q: I've been adding sodium nitrite solution for a long time, but the starch-iodide paper test remains negative. What's happening?

A: This indicates that nitrous acid is not accumulating in the solution, meaning it is being consumed as fast as it is added, or it is not being generated properly.

  • Insufficient Acid: Diazotization requires a strong acidic medium to generate the active nitrosating agent, nitrous acid (HNO₂), from sodium nitrite (NaNO₂).[9][10] If the acidity is too low, the formation of HNO₂ will be inefficient. Typically, 2.5-3.0 equivalents of acid relative to the starting amine are required.

    • Solution: Ensure you have used the correct concentration and volume of the strong acid (e.g., H₂SO₄ or HCl).

  • Degraded Sodium Nitrite: Solid sodium nitrite can degrade over time by reacting with atmospheric moisture and CO₂, especially if not stored properly.

    • Solution: Use a freshly opened bottle of sodium nitrite or a sample that has been stored in a desiccator. Prepare the aqueous solution just before use.

  • Incorrect Stoichiometry: A simple miscalculation of the required amount of sodium nitrite is a common error.

    • Solution: Double-check your calculations. A slight excess (e.g., 1.05-1.10 equivalents) of sodium nitrite is typically used to ensure the reaction goes to completion.

Frequently Asked Questions (FAQs)

Q1: Why is a copper catalyst not required for this iodination, unlike Sandmeyer chlorination or bromination?

A1: The role of the Cu(I) catalyst in traditional Sandmeyer reactions is to facilitate a single-electron transfer to the diazonium salt, generating an aryl radical.[2] However, the iodide ion (I⁻) is a much stronger reducing agent than chloride (Cl⁻) or bromide (Br⁻). It is capable of donating an electron to the diazonium salt on its own, without copper catalysis, to initiate the radical mechanism.[3][4] This simplifies the reaction and avoids copper contamination in the final product.

Reaction Mechanism Diagram

G cluster_diazotization Diazotization cluster_iodination Iodination (SET Mechanism) Amine Ar-NH₂ NitrousAcid HONO (from NaNO₂ + H⁺) Amine->NitrousAcid + 2H⁺, -2H₂O Diazonium Ar-N₂⁺ (Arenediazonium salt) NitrousAcid->Diazonium Diazonium_Ion Ar-N₂⁺ Diazonium->Diazonium_Ion Aryl_Radical Ar• Diazonium_Ion->Aryl_Radical + I⁻ (e⁻ transfer) Iodide I⁻ Iodine_Radical I• Iodide->Iodine_Radical - e⁻ Nitrogen_Gas N₂ (gas) Final_Product Ar-I (this compound) Aryl_Radical->Final_Product + I• (Radical combination)

Caption: Mechanism of diazotization followed by catalyst-free iodination.

Q2: What is the optimal temperature for the diazotization step?

A2: The optimal temperature is consistently reported to be between 0-5 °C.[6] This narrow range is a compromise: the reaction rate is reasonable, but the highly unstable diazonium salt is prevented from decomposing. Temperatures below 0 °C may slow the reaction unnecessarily, while temperatures above 5 °C risk significant yield loss to hydrolysis, forming the corresponding phenol.[4]

Q3: What are the primary safety concerns when performing this reaction?

A3: The primary safety hazard is the diazonium salt intermediate. While generally manageable in a cold, aqueous solution, solid diazonium salts are shock-sensitive and can be violently explosive. For this reason, diazonium salts should never be isolated or allowed to dry out. They should always be generated in situ and used immediately in the subsequent step. Additionally, nitrous acid and its precursors are toxic, and the reaction should be carried out in a well-ventilated fume hood.

Q4: My final product has a pink or yellow tint after recrystallization. What is the likely impurity?

A4: A persistent color often indicates the presence of trace amounts of azo compounds. These form when the electrophilic diazonium salt couples with a nucleophilic aromatic ring, such as the unreacted starting amine. These compounds are highly conjugated and thus intensely colored, so even a small amount can be visible. Another possibility is the presence of trapped iodine, which can be removed by washing the crude product with a dilute solution of sodium thiosulfate before recrystallization.

Protocols and Data

Table 1: Optimized Reaction Parameters
ParameterRecommended ValueRationale
Starting Material 2-Amino-4-(trifluoromethyl)benzoic acid, >98% purityImpurities can lead to side reactions and tar formation.
Acid Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)Provides the necessary protons for generating nitrous acid.
Acid Stoichiometry 2.5 - 3.0 equivalentsEnsures complete protonation and formation of HNO₂.
NaNO₂ Stoichiometry 1.05 - 1.1 equivalentsA slight excess ensures complete consumption of the amine.
KI Stoichiometry 1.1 - 1.5 equivalentsA slight excess drives the iodination reaction to completion.
Diazotization Temp. 0 - 5 °CCritical for diazonium salt stability.[6]
Iodination Temp. Initial addition at < 10 °C, then slow warming to RTControls the initial exothermic reaction and then drives the reaction to completion.
Detailed Experimental Protocol

Warning: This procedure should only be performed by trained personnel in a laboratory setting with appropriate personal protective equipment (PPE) and a chemical fume hood.

Materials:

  • 2-Amino-4-(trifluoromethyl)benzoic acid (1.0 eq)

  • Concentrated Sulfuric Acid (2.5 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Potassium Iodide (KI) (1.2 eq)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Starch-iodide paper

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 2-Amino-4-(trifluoromethyl)benzoic acid (1.0 eq) and deionized water.

    • Cool the suspension in an ice-salt bath to 0 °C. Slowly add concentrated sulfuric acid (2.5 eq) while ensuring the temperature does not exceed 10 °C. Stir until a fine, uniform suspension is obtained.

    • In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the amine suspension over 30-45 minutes, maintaining the internal temperature strictly between 0-5 °C.

    • After the addition is complete, stir for an additional 20 minutes at 0-5 °C.

    • Confirm the presence of excess nitrous acid using starch-iodide paper (a positive test shows an immediate blue-black color).

  • Iodination:

    • In a separate, larger beaker, dissolve potassium iodide (1.2 eq) in deionized water and cool to ~5 °C in an ice bath.

    • Slowly, and with vigorous stirring, add the cold diazonium salt suspension to the potassium iodide solution. A controlled effervescence (N₂ gas evolution) will be observed. The rate of addition should be managed to keep the temperature below 15 °C.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until gas evolution ceases. A solid precipitate should form.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath. If the solution has a dark iodine color, add a saturated solution of sodium thiosulfate dropwise until the color is discharged.

    • Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water.

    • Air-dry the crude product.

    • Purify the product by recrystallization from an appropriate solvent system (e.g., aqueous ethanol) to yield this compound as a crystalline solid.

Troubleshooting Logic Diagram

G Start Low Final Yield Cause1 Problem during Diazotization? Start->Cause1 Cause2 Problem during Iodination? Start->Cause2 Cause3 Problem during Purification? Start->Cause3 Cause Cause Solution Solution Cause1a Incomplete Reaction or Decomposition? Cause1->Cause1a Yes Cause2a Formation of Tar/Oil? Cause2->Cause2a Yes Cause3a Final product is colored? Cause3->Cause3a Yes Sol1a Check NaNO2 quality & stoichiometry. Verify with starch-iodide paper. Cause1a->Sol1a Incomplete Sol1b Improve temperature control (0-5 °C). Ensure slow, dropwise NaNO2 addition. Cause1a->Sol1b Decomposition (Dark Color) Sol2a Add diazonium salt to KI solution (not reverse). Ensure slow addition & initial cooling. Cause2a->Sol2a Yes Sol3a Wash crude with Na2S2O3 (aq). Perform careful recrystallization to remove azo impurities. Cause3a->Sol3a Yes

Caption: A logical guide for troubleshooting low yield issues.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Iodo-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Iodo-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors. This compound is a valuable building block in the development of pharmaceuticals, agrochemicals, and materials science.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, which is typically prepared via a Sandmeyer-type reaction from 2-amino-4-(trifluoromethyl)benzoic acid.

Question 1: Why is my yield of this compound consistently low?

Low yields in this diazotization-iodination sequence can stem from several factors. Let's break down the potential causes and their solutions.

Root Cause Analysis and Corrective Actions:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical first step.[2] Incomplete reaction of the starting amine will lead to a lower yield of the desired product.

    • Solution: Ensure the complete dissolution or fine suspension of the starting material, 2-amino-4-(trifluoromethyl)benzoic acid, in the acidic medium (e.g., hydrochloric acid) before adding the sodium nitrite solution. The trifluoromethyl group makes the amine less basic, so ensure sufficient acid is present. Maintain a low temperature (0-5 °C) during the slow, dropwise addition of sodium nitrite to prevent the premature decomposition of the unstable diazonium salt.[3]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at higher temperatures.

    • Solution: Strict temperature control is paramount.[4] Use an ice-salt bath to maintain the temperature of the reaction mixture between 0 and 5 °C throughout the diazotization and subsequent iodide addition steps.

  • Side Reactions: The diazonium salt can react with water to form the corresponding phenol (2-hydroxy-4-(trifluoromethyl)benzoic acid), especially if the temperature rises.[4]

    • Solution: Again, rigorous temperature control is key. Also, ensure that the potassium iodide solution is added promptly after the formation of the diazonium salt is complete.

  • Loss of Product During Work-up and Purification: The product may be lost during extraction or recrystallization.

    • Solution: this compound is an organic acid. During aqueous work-up, ensure the aqueous layer is sufficiently acidified to a low pH (e.g., pH 1-2) to protonate the carboxylate and minimize its solubility in water before extraction with an organic solvent like ethyl acetate. For purification, carefully select a recrystallization solvent system (e.g., hexane/ethyl acetate) to maximize recovery.[3]

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low product yield.

Question 2: My final product is discolored and difficult to purify. What are the likely impurities?

Discoloration, often appearing as brown or purple, can indicate the presence of iodine or other colored byproducts.[5]

Common Impurities and Purification Strategies:

ImpuritySourceIdentificationRemoval Strategy
Elemental Iodine (I₂) Oxidation of iodide ions.Purple/brown color in solid and organic solutions.Wash the organic extract with a solution of sodium thiosulfate or sodium metabisulfite to reduce I₂ to colorless I⁻.[4]
2-Hydroxy-4-(trifluoromethyl)benzoic acid Reaction of the diazonium salt with water at elevated temperatures.Similar polarity to the desired product, making it difficult to separate by standard chromatography.Rigorous temperature control (0-5 °C) during the reaction is the best prevention. Careful recrystallization may help in separation.
Unreacted 2-amino-4-(trifluoromethyl)benzoic acid Incomplete diazotization.Can be detected by TLC or LC-MS.Can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic amine into the aqueous phase.

Purification Protocol:

A robust purification protocol involves both chemical treatment and physical separation techniques.

  • Aqueous Work-up:

    • After the reaction is complete, extract the product into ethyl acetate.

    • Wash the organic layer sequentially with:

      • Water

      • Saturated sodium bicarbonate solution (to remove any unreacted acidic starting material, if necessary, though the desired product is also an acid).

      • A freshly prepared 10% sodium thiosulfate solution until the organic layer is no longer colored.

      • Brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Recrystallization:

    • The crude product can be purified by recrystallization.[6] A common solvent system is a mixture of ethyl acetate and hexane. Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow the solution to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this transformation?

This reaction is a variation of the Sandmeyer reaction, which proceeds via a radical-nucleophilic aromatic substitution mechanism.[2][7] The key steps are:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form an aryl diazonium salt.

  • Substitution: The iodide ion acts as a nucleophile, displacing the dinitrogen gas from the diazonium salt to form the iodo-substituted aromatic compound. While classic Sandmeyer reactions use copper(I) salts as catalysts, the iodination with potassium iodide often proceeds without a copper catalyst.[8]

SandmeyerMechanism cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Iodination Amine 2-Amino-4-(trifluoromethyl) benzoic acid Diazonium Aryl Diazonium Salt Amine->Diazonium NaNO₂, HCl 0-5 °C Product 2-Iodo-4-(trifluoromethyl) benzoic acid + N₂ Diazonium->Product KI solution Iodide Potassium Iodide (KI)

References

stability and degradation issues of 2-Iodo-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Iodo-4-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation issues associated with this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring the integrity and success of your synthetic routes.

I. Understanding the Molecule: A Chemist's Perspective

This compound is a unique trifunctional molecule with a carboxylic acid group, an iodine atom, and a trifluoromethyl group attached to a benzene ring. Each of these functional groups contributes to the molecule's reactivity and potential instability under certain conditions.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification and amidation. Its acidity can also influence the overall stability of the molecule.

  • Iodine Atom: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage through various mechanisms, including nucleophilic substitution, reduction (dehalogenation), and photolysis.[1]

  • Trifluoromethyl Group: The CF3 group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[2][3][4] While generally stable, under harsh conditions like in the presence of superacids, it can undergo transformations.[5][6]

The interplay of these functional groups dictates the molecule's stability profile. Understanding these inherent properties is the first step in troubleshooting experimental challenges.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the handling, storage, and use of this compound in chemical reactions.

Issue 1: Unexpected deiodination of the starting material or product.

  • Observation: You observe the formation of 4-(trifluoromethyl)benzoic acid as a significant byproduct in your reaction, confirmed by techniques like NMR or mass spectrometry.

  • Root Cause Analysis: The carbon-iodine bond is relatively weak and prone to cleavage.[1] This deiodination can be triggered by several factors:

    • Reductive conditions: The presence of reducing agents, even mild ones, can lead to the reductive cleavage of the C-I bond.[7]

    • Transition metal catalysts: Certain transition metals, especially copper and palladium, can catalyze dehalogenation reactions.[8]

    • Photolysis: Aromatic iodides can be light-sensitive and undergo photochemical degradation, leading to the formation of radical species and subsequent deiodination.[9]

    • Basic conditions: Strong bases can sometimes promote dehalogenation, particularly at elevated temperatures.

  • Solution & Protocol:

    • Exclude Reductants: Scrutinize your reaction components for any potential reducing agents. This includes certain solvents, additives, or impurities.

    • Catalyst Selection: If using a transition metal catalyst, consider a ligand that minimizes dehalogenation side reactions. Sometimes, a change in the metal itself (e.g., from palladium to nickel) can be beneficial.

    • Light Protection: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment to prevent photodecomposition. Safety data sheets for similar compounds recommend storage in a dark place.[10]

    • Control of Basicity and Temperature: If a base is necessary, use the mildest base possible and maintain the lowest effective reaction temperature.

Issue 2: Hydrolysis of the trifluoromethyl group.

  • Observation: You detect the formation of 4-carboxy-3-iodobenzoic acid or related hydrolysis products.

  • Root Cause Analysis: While the trifluoromethyl group is generally robust, it can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The presence of a superacid can facilitate the formation of reactive electrophilic species from the trifluoromethyl group.[5]

  • Solution & Protocol:

    • pH Control: Maintain the reaction pH within a neutral or mildly acidic/basic range. Avoid the use of strong, concentrated acids or bases.

    • Temperature Management: Keep the reaction temperature as low as possible to minimize the rate of hydrolysis.

    • Reaction Time: Optimize the reaction time to ensure the desired transformation occurs without significant degradation of the trifluoromethyl group.

Issue 3: Low reactivity in electrophilic aromatic substitution reactions.

  • Observation: You are attempting to perform an electrophilic substitution on the aromatic ring (e.g., nitration, halogenation), but the reaction is sluggish or does not proceed.

  • Root Cause Analysis: The trifluoromethyl group is a powerful deactivating group due to its strong electron-withdrawing nature.[2][3][4] This significantly reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. The iodine atom also has a deactivating effect, although weaker than the trifluoromethyl group.

  • Solution & Protocol:

    • Forcing Conditions: Employ more reactive electrophiles and harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids).

    • Alternative Synthetic Routes: Consider a different synthetic strategy where the desired functional group is introduced before the trifluoromethyl or iodo group.

    • Metal-Catalyzed Cross-Coupling: Instead of electrophilic substitution, utilize cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the iodine position, which is a more common and effective way to functionalize this molecule.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[11] It is also advisable to protect it from light.[10][12]

Q2: Can I purify this compound by recrystallization?

A2: Yes, recrystallization is a common method for purifying benzoic acid derivatives.[13][14] A suitable solvent system would likely be a mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble at room temperature. Common solvents for benzoic acids include water, ethanol, or mixtures with hexane or toluene.[13] Always perform a small-scale test to determine the optimal solvent system.

Q3: Is this compound sensitive to moisture?

A3: While not extremely hygroscopic, like most carboxylic acids, it is good practice to handle it in a dry environment to prevent the absorption of atmospheric moisture. Some safety data sheets for similar compounds mention that the product is sensitive to moisture.

Q4: What are the expected major degradation pathways for this molecule?

A4: The two most probable degradation pathways are deiodination to form 4-(trifluoromethyl)benzoic acid and, under more forcing conditions, hydrolysis of the trifluoromethyl group. The relative likelihood of these pathways depends on the specific experimental conditions.

IV. Visualizing Degradation and Experimental Workflow

To further clarify the potential degradation pathways and a general experimental workflow, the following diagrams are provided.

A This compound B 4-(Trifluoromethyl)benzoic acid A->B Deiodination (Light, Heat, Reductants, Catalysts) C 4-Carboxy-3-iodobenzoic acid A->C Hydrolysis (Strong Acid/Base, High Temp) D Reaction Mixture A->D Desired Reaction

Caption: Potential degradation pathways of this compound.

start Start: Reaction Setup step1 Inert Atmosphere (N2 or Ar) Protect from Light start->step1 step2 Add this compound and Dry Solvent step1->step2 step3 Add Reagents and Catalysts (Control Temperature) step2->step3 step4 Monitor Reaction Progress (TLC, LC-MS) step3->step4 step5 Work-up and Purification step4->step5 end End: Isolated Product step5->end

Caption: Recommended experimental workflow for reactions involving this compound.

V. Quantitative Data Summary

PropertyValueSource
Molecular FormulaC8H4F3IO2[15]
Molecular Weight316.012 g/mol [15]
PurityTypically ≥95% - ≥97%[12][16]
Storage Temperature4°C, protect from light[12][17]

References

purification challenges and solutions for 2-Iodo-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Iodo-4-(trifluoromethyl)benzoic acid (CAS No. 54507-44-7). This document is designed for researchers, chemists, and drug development professionals who handle this versatile intermediate. Here, we address common challenges encountered during its purification and provide robust, field-tested solutions to help you achieve high purity for your critical applications in pharmaceuticals, agrochemicals, and material science.[1]

Compound Profile
PropertyValueSource
Molecular Formula C₈H₄F₃IO₂[2]
Molecular Weight 316.01 g/mol [2]
Appearance Solid[3][4]
Purity (Typical) ≥95-97%[1][3][4]
Storage Conditions 4°C, protect from light[5]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Impurities typically arise from the synthetic route. While specific impurities depend on the exact process, they can generally be categorized as:

  • Starting Materials: Unreacted precursors from the synthesis process. For instance, if the synthesis involves iodination of a trifluoromethylbenzoic acid precursor, residual starting material may be present.

  • Positional Isomers: Isomers such as 4-Iodo-3-(trifluoromethyl)benzoic acid or other iodinated species may form during the reaction.[5]

  • De-iodinated Byproducts: The iodo group can be labile under certain conditions, leading to the formation of 4-(trifluoromethyl)benzoic acid.

  • Oxidation Byproducts: The aldehyde precursor, if used, can be oxidized to the corresponding carboxylic acid, or the target molecule can undergo further reactions.[6]

Q2: Which purification method is generally most effective for this compound?

For most lab-scale purifications, recrystallization is a highly effective, economical, and scalable first-choice method for aromatic carboxylic acids.[7][8] It is excellent for removing minor impurities and achieving high crystalline purity. For more challenging separations, such as removing closely related isomers, column chromatography may be necessary.

Q3: What is the best way to assess the purity of the final product?

A combination of methods provides the most reliable assessment:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying purity and detecting trace impurities.[9] A reversed-phase C18 column with a mobile phase of acidified water and acetonitrile is a good starting point.[6][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any structurally related impurities.

Part 2: Troubleshooting and Solutions Guide

This section addresses specific problems you may encounter during the purification process.

Issue 1: Recrystallization yields an oil or fails to produce crystals.
Potential Cause Explanation & Solution
Solvent is too polar or non-polar The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If the compound oils out, the solvent may be too good at dissolving it even at low temperatures. Solution: Try a solvent system. For instance, if your compound is too soluble in ethanol, add water (a non-solvent) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.[11]
Cooling rate is too fast Rapid cooling promotes precipitation rather than crystal growth, often trapping impurities and forming an oil. Solution: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Once at room temperature, it can be placed in an ice bath to maximize crystal recovery.
Presence of significant impurities High levels of impurities can inhibit crystal lattice formation. Solution: First, attempt a different purification method like an acid-base extraction to remove non-acidic impurities before proceeding with recrystallization.
Issue 2: The compound shows poor separation on a silica gel column.
Potential Cause Explanation & Solution
Compound is highly polar and streaks Carboxylic acids can interact strongly with the acidic silica gel, leading to significant tailing or streaking. Solution: Add a small amount of acetic or formic acid (e.g., 0.5-1%) to the eluent. This protonates the carboxylic acid, reducing its interaction with the silica surface and resulting in sharper peaks.[10]
Incorrect solvent system (Eluent) If the eluent is not polar enough, the compound will not move from the baseline. If it is too polar, all components will elute together. Solution: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for the target compound.[12][13] A gradient elution, starting with a less polar solvent and gradually increasing polarity, can be very effective for difficult separations.[12]
Compound is insoluble in the loading solvent If the compound precipitates when loaded onto the column, it will not separate effectively. Solution: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method ensures the compound is introduced to the column in a concentrated band.[12]
Issue 3: Purity analysis (HPLC/NMR) still shows starting material or byproducts.
Potential Cause Explanation & Solution
Co-crystallization of impurities If an impurity has a very similar structure and polarity to the desired product, it may co-crystallize during recrystallization. Solution: Perform a second recrystallization using a different solvent system. Alternatively, use column chromatography for a more refined separation.
Incomplete separation via chromatography Overlapping peaks during column chromatography can lead to mixed fractions. Solution: Optimize the chromatography conditions. Try a shallower solvent gradient, a different stationary phase (e.g., alumina), or reversed-phase chromatography.[13][14] Collect smaller fractions during elution to better isolate the pure compound.[13]

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for recrystallizing aromatic carboxylic acids.

  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, toluene, water, or mixtures like ethanol/water). The ideal solvent will fully dissolve the compound at its boiling point and result in low solubility at 0-4°C.[11]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Avoid disturbing the flask to encourage the growth of large crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Acid-Base Extraction

This technique is excellent for separating the acidic target compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) sodium hydroxide (NaOH) solution. The acidic compound will deprotonate and move into the aqueous layer as its sodium salt.[7]

  • Separation: Separate the aqueous layer from the organic layer (which contains neutral impurities).

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1-2M HCl) while stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out of the solution.[8]

  • Isolation & Drying: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Part 4: Visualization of Workflows

General Purification Workflow

This diagram outlines the decision-making process for purifying the target compound.

Crude Crude Product (≥97% Purity Goal) PurityAnalysis Purity Analysis (TLC, HPLC, NMR) Crude->PurityAnalysis Recrystallization Recrystallization PurityAnalysis->Recrystallization Minor Impurities ColumnChrom Column Chromatography PurityAnalysis->ColumnChrom Isomers/ Close Polarity AcidBase Acid-Base Extraction PurityAnalysis->AcidBase Neutral/ Basic Impurities FinalProduct Pure Product (>99%) Recrystallization->FinalProduct Success Fail Purity Not Met Recrystallization->Fail Fail ColumnChrom->FinalProduct Success ColumnChrom->Fail Fail AcidBase->Recrystallization Isolate & Proceed Fail->PurityAnalysis Re-evaluate

Caption: Decision tree for selecting a purification method.

Recrystallization Process Flow

start 1. Dissolve Crude in Hot Solvent hot_filter 2. Hot Filtration (optional) start->hot_filter cool 3. Slow Cooling to Room Temp hot_filter->cool Impurities Removed hot_filter->cool No Insolubles ice 4. Ice Bath Cooling cool->ice filter 5. Vacuum Filtration ice->filter wash 6. Wash with Cold Solvent filter->wash dry 7. Dry Under Vacuum wash->dry

Caption: Step-by-step recrystallization workflow.

Part 5: Safety Precautions

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[2][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15]

  • Handling: Avoid dust formation and inhalation.[15] Handle in a well-ventilated area or a chemical fume hood.[16]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[2]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[2]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[15]

References

Technical Support Center: Advanced Catalyst Strategies for Cross-Coupling with 2-Iodo-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Iodo-4-(trifluoromethyl)benzoic acid in cross-coupling reactions. This guide is designed to provide expert insights, troubleshooting protocols, and answers to frequently encountered challenges. Our focus is on moving beyond standard catalytic systems to overcome the unique hurdles presented by this sterically hindered and electronically deactivated substrate.

Introduction: Understanding the Challenges

This compound is a valuable building block, but its structure presents a trifecta of challenges for traditional cross-coupling reactions:

  • Steric Hindrance: The iodine atom is positioned ortho to a bulky carboxylic acid group, which can impede the crucial oxidative addition step in many catalytic cycles.[1]

  • Electronic Deactivation: The presence of two strong electron-withdrawing groups (-COOH and -CF₃) significantly alters the electronic properties of the aryl iodide, influencing catalyst reactivity.[2]

  • Catalyst Inhibition: The carboxylic acid functionality, particularly as a carboxylate under basic conditions, can act as a ligand, coordinating to the metal center and potentially deactivating the catalyst.[1]

This guide provides solutions and alternative strategies to navigate these complexities effectively.

Part 1: Frequently Asked Questions & General Troubleshooting

This section addresses the most common initial failures and observations when working with this compound.

Q1: My standard Suzuki-Miyura reaction (e.g., using Pd(PPh₃)₄) with this compound is failing, showing only starting material. What are the first things I should investigate?

A1: This is a frequent issue stemming from the substrate's challenging nature. Before abandoning palladium catalysis, consider these critical factors:

  • Catalyst Poisoning: The primary suspect is the free carboxylic acid. Under basic conditions, the resulting carboxylate can bind to the palladium center, forming inactive complexes.[1]

    • Immediate Solution: Consider protecting the carboxylic acid as a methyl or ethyl ester prior to the coupling reaction. This removes the interfering functionality and often dramatically improves yields.

  • Ineffective Oxidative Addition: The steric bulk of the ortho-substituent slows the oxidative addition of the aryl iodide to the Pd(0) center, which is often the rate-limiting step.[1] Standard phosphine ligands like PPh₃ may not be sufficiently electron-rich or sterically appropriate to promote this step effectively.

    • Immediate Solution: Switch to a more robust, electron-rich, and sterically bulky ligand system. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are designed for such challenging substrates.[3][4][5]

  • Base and Solvent Incompatibility: The choice of base is critical. Strong bases can promote side reactions, while the wrong solvent can fail to solubilize all components or hinder catalytic turnover.

    • Immediate Solution: Screen a panel of bases. While K₂CO₃ is common, phosphate bases (K₃PO₄) or fluoride sources (CsF, TBAF) can be more effective, particularly for activating the boronic acid partner.[5][6] Aprotic polar solvents like dioxane or THF are often preferred.[3]

Q2: I'm observing significant hydrodehalogenation, resulting in the formation of 4-(trifluoromethyl)benzoic acid. How can I minimize this side reaction?

A2: Hydrodehalogenation is a common byproduct pathway where the iodine is replaced by a hydrogen atom. This occurs through the formation and subsequent reductive elimination of a palladium-hydride (Pd-H) species.[7]

Strategies to Minimize Dehalogenation:

  • Optimize the Base: Avoid strong alkoxide bases if possible, as they can be a source of hydrides. Milder inorganic bases like K₃PO₄ or Cs₂CO₃ are often better choices.[7]

  • Control Water Content: While a small amount of water is often necessary for Suzuki couplings (especially with phosphate bases), excess water or protic solvents (like alcohols) can serve as a proton source, facilitating the formation of Pd-H species.[2][7] Using anhydrous aprotic solvents like dioxane or toluene can be beneficial.

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHC ligands can accelerate the desired cross-coupling pathway, making it kinetically favored over the dehalogenation pathway.[7] These ligands create a steric shield around the metal center that can disfavor the approach of hydride sources.

Q3: My reaction mixture turns black, and I get a poor yield. What does this indicate?

A3: The formation of a black precipitate is typically palladium black, which results from catalyst decomposition and aggregation.[1][2] This indicates that the active Pd(0) species is not stable under the reaction conditions.

Causes and Solutions:

  • High Temperature: Excessive heat can accelerate catalyst decomposition.

  • Ligand Degradation: Simple phosphine ligands can be prone to oxidation or other degradation pathways.

  • Insufficient Ligand: An inadequate ligand-to-metal ratio can leave the palladium center coordinatively unsaturated and prone to aggregation.

To resolve this, use a more robust, thermally stable ligand system (e.g., Buchwald or NHC ligands) and ensure you are using an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for pre-formed complexes, or higher if generating the catalyst in situ).[3][4] Using well-defined palladacycle precatalysts can also enhance stability and prevent the formation of palladium black.[8]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting a failed cross-coupling reaction with the target substrate.

G cluster_core Address Core Substrate Issues cluster_catalyst Alternative Catalyst Options start Reaction Failed (Low/No Yield) check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (Base, Solvent, Boronic Acid) start->check_reagents dehalogenation Dehalogenation Observed? start->dehalogenation pd_black Palladium Black Formed? start->pd_black opt_base Optimize Base: Switch to K₃PO₄ or Cs₂CO₃. Use Anhydrous Solvent. dehalogenation->opt_base Yes no_dehalo no_dehalo dehalogenation->no_dehalo No use_robust_ligand Use Robust Ligand: (e.g., XPhos, SPhos, NHC) Use Palladacycle Precatalyst. pd_black->use_robust_ligand Yes no_pd_black no_pd_black pd_black->no_pd_black No protect_cooh Protect -COOH Group (e.g., Esterification) opt_base->protect_cooh no_dehalo->protect_cooh use_robust_ligand->protect_cooh no_pd_black->protect_cooh change_catalyst Change Catalyst System protect_cooh->change_catalyst adv_pd Advanced Pd Systems (Buchwald, NHC) change_catalyst->adv_pd ni_cat Nickel Catalysis (Reductive Coupling) change_catalyst->ni_cat cu_cat Copper Catalysis (For C-N, C-S, Sonogashira) change_catalyst->cu_cat success Reaction Successful adv_pd->success ni_cat->success cu_cat->success

Caption: A logical troubleshooting workflow for cross-coupling reactions.

Part 2: Alternative Catalyst Systems

When standard protocols fail, a change in the core catalyst is necessary. Below are advanced and alternative systems tailored for different coupling reactions.

A. For Suzuki-Miyura (C-C) Coupling
Q4: What are the state-of-the-art palladium catalysts for coupling sterically hindered substrates like this compound?

A4: For substrates of this type, catalyst systems featuring bulky, electron-rich phosphine ligands (Buchwald-type) or N-Heterocyclic Carbenes (NHCs) are the gold standard. They are designed to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][4][9]

Catalyst SystemKey Features & AdvantagesTypical Conditions
Pd(OAc)₂ / SPhos or XPhos Highly active for sterically demanding and electron-poor aryl halides. Promotes rapid oxidative addition.[4]1-2 mol% Pd(OAc)₂, 2-4 mol% Ligand, K₃PO₄, Dioxane/H₂O, 80-110 °C.[7]
Palladacycle Precatalysts (e.g., XPhos Pd G3) Air- and moisture-stable solids. Rapidly generate the active Pd(0) species under mild conditions, leading to reproducible results.[10]0.5–2 mol% Precatalyst, K₃PO₄ or Cs₂CO₃, THF or Dioxane, 80-100 °C.
Pd-NHC Complexes (e.g., PEPPSI™-IPr) N-Heterocyclic Carbene (NHC) ligands are strong σ-donors and offer high thermal stability, preventing catalyst decomposition at elevated temperatures.[3]1-3 mol% Catalyst, t-BuOK or K₃PO₄, Dioxane or Toluene, 100-120 °C.[3]

Catalytic Cycle: Suzuki-Miyura with Potential Failure Points

Suzuki_Cycle cluster_failures Potential Failure Points for this Substrate pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Product) trans_complex->product arI Ar-I (Substrate) arI->oa_complex boronic R-B(OR)₂ + Base boronic->trans_complex fail_oa SLOW due to steric hindrance and catalyst poisoning by -COOH fail_oa->oa_complex

Caption: Suzuki-Miyura cycle with key failure points for the substrate.

Q5: Are non-palladium catalysts, such as Nickel, a viable alternative?

A5: Absolutely. Nickel catalysts are an excellent, cost-effective alternative and often operate via different mechanisms that can be advantageous for this substrate. Nickel-catalyzed reductive cross-couplings, in particular, are powerful.[11][12]

  • Mechanism: In a typical reductive coupling, the Ni(0) catalyst undergoes oxidative addition with the aryl iodide. A reducing agent (often Mn or Zn metal) is used to facilitate the catalytic cycle, which can involve Ni(I), Ni(II), and Ni(III) intermediates.[11][13] This pathway can be less sensitive to the electronic nature of the substrates compared to traditional cross-couplings.

  • Advantages:

    • High Reactivity: Nickel catalysts can be highly effective for coupling with C(sp³)-hybridized partners.

    • Different Selectivity: They may offer complementary reactivity and tolerate functional groups that are problematic in palladium catalysis.

    • Cost-Effective: Nickel is significantly more abundant and less expensive than palladium.

  • Recommended System: A common system involves NiCl₂·DME as the precatalyst, a bipyridine-type ligand, and a stoichiometric reductant like manganese or zinc powder.[12][14]

B. For Buchwald-Hartwig (C-N) Amination
Q6: I am struggling to couple amines with this compound. What catalyst systems should I try?

A6: C-N coupling with this substrate is challenging for the same reasons as C-C coupling. Success relies on using catalyst systems developed specifically for hindered substrates.

  • Advanced Palladium/Ligand Systems: The evolution of the Buchwald-Hartwig amination has produced highly specialized ligands.[15]

    • For Primary & Secondary Amines: Ligands like BrettPhos and RuPhos have shown exceptionally broad scope and high activity, even at room temperature for some substrates.[16] They are designed to facilitate the difficult reductive elimination step that forms the C-N bond.

    • Catalyst System: A combination of Pd₂(dba)₃ and a specialized ligand like RuPhos with a strong, non-nucleophilic base like LiHMDS or NaOtBu is a powerful starting point.

  • Copper-Catalyzed Amination (Ullmann-type): While classic Ullmann conditions are harsh, modern copper-catalyzed systems using ligands like ethylene glycol or various diamines can be effective, sometimes under milder conditions than palladium systems.[17] This can be a valuable alternative if palladium fails.

C. For Sonogashira (C-C Alkyne) Coupling
Q7: My Sonogashira reaction is giving low yields. Are there alternatives to the standard Pd/CuI system?

A7: Yes. While the standard Pd(PPh₃)₂Cl₂/CuI system is a workhorse, it can be problematic. The copper co-catalyst can lead to alkyne homocoupling (Glaser coupling), and the system can be sensitive to the substrate.

  • Copper-Free Sonogashira: To avoid Glaser homocoupling, copper-free conditions can be employed. These reactions typically require a higher loading of a more active palladium catalyst, often with a phosphine ligand other than PPh₃, and are run in the presence of an amine base.[18]

  • Aryl Radical Enabled Copper Catalysis: An innovative approach involves merging copper catalysis with the generation of aryl radicals.[19] This strategy can enable the coupling of challenging electrophiles and may provide a novel route for your substrate.

  • Ligand Modification: Simply changing the ligand on palladium can have a profound effect. Using bulky, electron-rich phosphines or NHC ligands can enhance the efficiency of the palladium catalytic cycle.

Part 3: Experimental Protocol

This section provides a representative, detailed protocol for a Suzuki-Miyura coupling reaction using a modern palladacycle precatalyst, which is recommended for achieving high success rates with this challenging substrate.

Protocol: Suzuki-Miyura Coupling using XPhos Pd G3

Objective: To couple this compound methyl ester with phenylboronic acid.

Materials:

  • This compound methyl ester (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • XPhos Pd G3 (1.5 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound methyl ester (e.g., 0.318 g, 1.0 mmol), phenylboronic acid (0.146 g, 1.2 mmol), and anhydrous K₃PO₄ (0.637 g, 3.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (0.013 g, 0.015 mmol, 1.5 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe. The solution should be approximately 0.18 M.

  • Degassing (Optional but Recommended): For best results, sparge the reaction mixture with argon for 5-10 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously for the duration of the reaction (typically 4-12 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under an inert atmosphere.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

References

Validation & Comparative

A Senior Application Scientist's Guide to Aryl Halide Reactivity: A Comparative Analysis of 2-Iodo-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the selection of molecular building blocks is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. Halogenated benzoic acids are indispensable scaffolds, acting as versatile linchpins in the assembly of complex molecular architectures.[1] Among these, 2-Iodo-4-(trifluoromethyl)benzoic acid stands out as a substrate of particular interest due to its unique electronic and steric properties.

This guide provides an in-depth, objective comparison of the reactivity of this compound against its halogenated counterparts—the bromo, chloro, and fluoro analogs. Moving beyond simple cataloging of facts, we will dissect the fundamental principles governing their reactivity, supported by established experimental data and detailed protocols, to empower you with the insights needed to make informed decisions in your research and development endeavors.

The Fundamental Principle: Carbon-Halogen Bond Strength and its Synthetic Implications

The reactivity of an aryl halide in the most common and powerful synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, is fundamentally governed by the strength of the carbon-halogen (C-X) bond.[2] This strength is quantified by the Bond Dissociation Energy (BDE), which is the energy required to break the C-X bond homolytically. A lower BDE corresponds to a weaker, more labile bond that is more readily cleaved.

The established trend for C-X bond dissociation energies in aryl halides is: Aryl-I < Aryl-Br < Aryl-Cl < Aryl-F [3]

This hierarchy is the cornerstone of understanding their relative reactivity. The initial, and often rate-determining, step in ubiquitous reactions like Suzuki, Heck, and Buchwald-Hartwig couplings is the oxidative addition of the aryl halide to a low-valent transition metal catalyst, typically Palladium(0).[4][5] During this step, the C-X bond is broken. Consequently, the weaker the C-X bond, the more facile the oxidative addition, leading to faster reaction rates and often allowing for milder, more forgiving reaction conditions.[1][6] Aryl iodides, possessing the weakest carbon-halogen bond, are therefore the most reactive substrates in this class.[1]

The Activating Power of the Trifluoromethyl Group

The reactivity of the aryl halide is not solely dependent on the halogen. Other substituents on the aromatic ring play a crucial, often synergistic, role. The trifluoromethyl (-CF3) group, present at the 4-position of our topic compound, is one of the most powerful electron-withdrawing groups used in organic chemistry, exerting its influence primarily through a strong inductive effect (-I).[7]

While electron-withdrawing groups typically deactivate an aromatic ring to electrophilic substitution, they have the opposite effect in the context of oxidative addition to a Pd(0) center. The electron-rich metal catalyst preferentially interacts with an electron-poor (electrophilic) aromatic ring. The -CF3 group, by pulling electron density from the ring, enhances its electrophilicity and thereby accelerates the rate of oxidative addition.[8]

Therefore, in this compound, we have a powerful combination of two factors promoting high reactivity:

  • A labile C-I bond , predisposing the molecule to rapid oxidative addition.

  • A strongly electron-withdrawing -CF3 group , which further activates the molecule for this critical step.

A Head-to-Head Comparison of Halogenated 4-(Trifluoromethyl)benzoic Acids

Let's dissect the practical implications of these principles by comparing the 2-halo-4-(trifluoromethyl)benzoic acid series.

Feature2-Iodo-2-Bromo-2-Chloro-
Relative Reactivity HighestHighModerate to Low
C-X BDE (kcal/mol) ~67.0[3]~84.0[3]~97.1[3]
Typical Reaction Speed FastestFastSlowest
Required Temperature Mild (RT to 80 °C)Moderate (80-100 °C)High (>100 °C)
Catalyst Loading Often LowerModerateOften Higher
Ligand Requirements Standard phosphines often sufficeStandard phosphines, may need optimizationRequires specialized, bulky, electron-rich ligands (e.g., Buchwald ligands, NHCs)[9]
Key Advantage Maximum reactivity, ideal for sensitive substrates and complex syntheses.[5]Robust, reliable, and a good balance of reactivity and cost.[10]Most cost-effective, suitable for large-scale synthesis if catalytic challenges are overcome.[10][11]
  • This compound : This is the premier substrate for reactivity. The combination of the weak C-I bond and the activating -CF3 group ensures it will react under the mildest conditions. This is a significant advantage when other sensitive functional groups are present in the molecule or when trying to achieve high yields in challenging coupling reactions.

  • 2-Bromo-4-(trifluoromethyl)benzoic Acid : A highly versatile and widely used substrate. While less reactive than its iodo counterpart, it is still an excellent coupling partner that performs reliably in a broad range of transformations. It represents a practical compromise between high reactivity and lower cost.[10]

  • 2-Chloro-4-(trifluoromethyl)benzoic Acid : The most challenging of the three. The strength of the C-Cl bond makes oxidative addition significantly more difficult.[11] While historically considered poor substrates, modern advancements in catalyst technology, particularly the development of sophisticated phosphine ligands and N-heterocyclic carbenes (NHCs), have made their use increasingly common.[3] The primary driver for using aryl chlorides is their significantly lower cost and broader availability, making them attractive for process chemistry and large-scale manufacturing.[11]

Experimental Validation: A Comparative Suzuki-Miyaura Coupling Protocol

To translate these principles into practice, we can design a comparative experiment. The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, serves as an excellent platform for this analysis.[4]

Objective: To compare the reaction rate and yield of 2-Iodo-, 2-Bromo-, and 2-Chloro-4-(trifluoromethyl)benzoic acid in a Suzuki-Miyaura coupling with a common boronic acid under standardized conditions.

Materials:

  • This compound (1.0 eq)

  • 2-Bromo-4-(trifluoromethyl)benzoic acid (1.0 eq)

  • 2-Chloro-4-(trifluoromethyl)benzoic acid (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis A To three separate oven-dried Schlenk flasks, add: - 2-Halo-4-(trifluoromethyl)benzoic acid (I, Br, or Cl) - Phenylboronic acid (1.2 eq) - K₃PO₄ (3.0 eq) B Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) to each flask. A->B C Evacuate and backfill each flask with Argon (3 cycles). B->C D Add degassed 1,4-dioxane/water solvent via syringe. C->D E Immerse flasks in a pre-heated oil bath at 80°C. Stir vigorously. D->E F Monitor reaction progress at t = 1h, 4h, 12h via TLC or LC-MS. E->F G Cool reactions to room temperature. Dilute with Ethyl Acetate. F->G H Wash with water and brine. Dry organic layer over Na₂SO₄. G->H I Concentrate in vacuo. Purify by column chromatography. H->I J Determine yield and purity for each reaction. I->J

Caption: General workflow for the comparative Suzuki-Miyaura coupling experiment.

Step-by-Step Protocol:

  • Preparation: In three separate, appropriately sized, oven-dried Schlenk flasks equipped with magnetic stir bars, add the respective 2-Halo-4-(trifluoromethyl)benzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Catalyst Addition: To each flask, add Palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Inerting: Seal the flasks and purge with an inert gas (e.g., Argon) by evacuating and backfilling three times.

  • Solvent Addition: Under a positive pressure of Argon, add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water to each flask via syringe.

  • Reaction: Place the flasks in a pre-heated oil bath at 80°C and stir vigorously.

  • Monitoring: After 1 hour, 4 hours, and 12 hours, take a small aliquot from each reaction mixture (under Argon), quench with water, extract with ethyl acetate, and analyze by TLC and/or LC-MS to determine the consumption of starting material and formation of the product.

  • Workup: Upon completion (or after 24 hours), cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude residue by silica gel column chromatography to isolate the desired biphenyl product. Determine the final isolated yield for each reaction.

Expected Outcome & Interpretation: Under these identical, mild conditions (80°C), it is expected that the reaction with This compound will proceed rapidly, likely reaching full conversion within a few hours. The reaction with the bromo- analog will be noticeably slower but should still provide a good yield after 12-24 hours. The chloro- analog is anticipated to show very low conversion, if any, under these conditions, highlighting its lower reactivity and the need for more forcing conditions or a different catalyst system.

Mechanistic Insights: Visualizing the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. Understanding this cycle is key to appreciating why the C-X bond energy is so critical.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Rate-Determining Step) Reactivity: I > Br > Cl Transmet Ar-Pd(II)-R(L)₂ OxAdd->Transmet Transmetalation Transmet->Pd0 Reductive Elimination Product Ar-R (Product) Transmet->Product ArX Ar-X (2-Halo-benzoic acid) Boronic R-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Strategic Recommendations

The reactivity of 2-halo-4-(trifluoromethyl)benzoic acids in cross-coupling reactions is a direct and predictable function of the carbon-halogen bond strength, further modulated by the powerful electron-withdrawing nature of the trifluoromethyl group.

  • For Maximum Reactivity and Mild Conditions: This compound is the unequivocal choice. Its use is recommended in syntheses involving thermally sensitive substrates, for rapid reaction optimization, or in complex multi-step sequences where maximizing yield at each step is paramount.

  • For a Balance of Reactivity and Cost: 2-Bromo-4-(trifluoromethyl)benzoic acid serves as the workhorse. It offers excellent reactivity for a majority of applications and is a more economical option than the iodo- derivative.[10]

  • For Cost-Driven, Large-Scale Synthesis: 2-Chloro-4-(trifluoromethyl)benzoic acid becomes a viable candidate, provided that the investment in developing a robust, highly active catalyst system is feasible. Its use requires careful optimization of ligands, bases, and reaction temperatures.

By understanding these fundamental principles, researchers can strategically select the optimal building block, saving valuable time and resources while enhancing the overall efficiency of their synthetic endeavors.

References

A Senior Application Scientist's Guide to the Analytical Validation of 2-Iodo-4-(trifluoromethyl)benzoic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

2-Iodo-4-(trifluoromethyl)benzoic acid is a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). As a pivotal intermediate, its purity is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and consistency of the final drug product.[1][2] Impurities, even at trace levels, can originate from starting materials, by-products of synthesis, or degradation and can have unintended pharmacological or toxicological effects.[3][4]

This guide provides a comparative analysis of the primary analytical methods for validating the purity of this compound. We will move beyond procedural steps to explore the scientific rationale behind method selection, the establishment of self-validating protocols grounded in regulatory standards, and the orthogonal application of techniques to build a comprehensive and robust purity profile. All validation frameworks discussed are designed to align with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[5][6][7]

Part 1: A Comparative Overview of Core Analytical Techniques

The selection of an analytical technique is dictated by the specific question being asked. Is the goal to determine an absolute assay value, to profile unknown impurities, or to quantify residual solvents? A multi-faceted approach, leveraging the strengths of orthogonal methods, is essential for a complete purity assessment.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling

HPLC is the workhorse of pharmaceutical purity analysis, offering high sensitivity and resolving power for non-volatile and thermally labile compounds like our target analyte.[2]

  • Principle of Operation : HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase (RP-HPLC) method is the logical starting point.

  • Expertise in Action (The "Why") :

    • Stationary Phase : A C18 (octadecylsilyl) column is the preferred choice. The non-polar C18 chains will interact with the aromatic ring of the analyte via hydrophobic interactions, providing good retention.

    • Mobile Phase : A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The carboxylic acid moiety (pKa ≈ 3-4) requires an acidic mobile phase (e.g., buffered to pH < 3 with phosphoric acid or formic acid) to suppress its ionization. This ensures the analyte is in its neutral, more retained form, leading to sharp, symmetrical peaks and reproducible retention times.

    • Detection : A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended. These detectors not only quantify the analyte but also provide UV spectral data across a range of wavelengths. This is invaluable for assessing peak purity and can help in tentatively identifying impurities by comparing their UV spectra to the main component.

  • Strengths : High sensitivity for detecting trace impurities, excellent quantitative accuracy and precision, and suitability for stability-indicating methods.[8]

  • Limitations : Requires a reference standard for quantitative analysis of impurities. It may not be suitable for highly volatile or inorganic impurities.

Gas Chromatography (GC): A Specialized Tool for Volatiles

GC is the ideal technique for analyzing volatile and semi-volatile substances, making it the primary method for detecting residual solvents, not for assaying the main compound itself without modification.[2]

  • Principle of Operation : GC separates components based on their volatility and interaction with a stationary phase within a heated column.

  • Expertise in Action (The "Why") :

    • Direct Analysis Challenge : this compound has a high boiling point and is a polar carboxylic acid, making it unsuitable for direct GC analysis. It would exhibit poor peak shape and thermal degradation in the hot injector.

    • Derivatization is Key : To make the analyte amenable to GC, the polar carboxylic acid group must be derivatized into a more volatile ester (e.g., a methyl or silyl ester).[9][10] While this is possible, the extra sample preparation step introduces potential variability and makes HPLC a more direct and preferred method for purity.

  • Primary Application : The main use of GC in this context is for quantifying residual solvents (e.g., from synthesis or purification) using a headspace GC-FID (Flame Ionization Detector) system, as per ICH Q3C guidelines.

Quantitative NMR (qNMR): An Absolute Purity Assessment

Nuclear Magnetic Resonance (NMR) is not only the definitive tool for structural elucidation but can also serve as a primary ratio method for purity determination without the need for an identical reference standard.[11][12][13]

  • Principle of Operation : qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons, in ¹H qNMR) giving rise to that signal. By comparing the integral of a known analyte signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be calculated.[13]

  • Expertise in Action (The "Why") :

    • Orthogonality : qNMR is a powerful orthogonal technique to chromatography. Chromatographic methods can be biased if an impurity co-elutes with the main peak, whereas qNMR provides purity based on a different physical principle, offering a more "true" assessment.[12]

    • Method : A certified internal standard (e.g., maleic acid, dimethyl sulfone) is accurately weighed along with an accurately weighed sample of the this compound. By comparing the integrals of specific, well-resolved protons from both the analyte and the standard, the purity can be determined.

  • Strengths : Provides an absolute purity value, does not require a specific reference standard for each impurity, and is non-destructive.[12][14]

  • Limitations : Lower sensitivity compared to HPLC, making it unsuitable for detecting trace impurities (<0.1%). It requires a high-field NMR spectrometer and careful experimental setup.[15]

Titrimetry: The Classic Assay Method

Acid-base titration is a classic, absolute analytical method that provides a highly accurate assay of the carboxylic acid functional group.

  • Principle of Operation : The method involves neutralizing the carboxylic acid with a standardized solution of a strong base, such as sodium hydroxide (NaOH), to a defined endpoint, typically detected with a colorimetric indicator or a pH meter (potentiometric titration).[16][17]

  • Expertise in Action (The "Why") :

    • Assay Specificity : Titration is a direct measure of the acidic functional group. The result gives the percentage of carboxylic acid content, which is a key component of the overall purity assessment. It serves as an excellent orthogonal check on the HPLC assay result.

    • Validation : The method's trustworthiness comes from the use of a primary standard (e.g., potassium hydrogen phthalate, KHP) to accurately standardize the titrant (NaOH).

  • Strengths : High accuracy and precision for assay determination, low cost, and considered an absolute method.[18][19]

  • Limitations : It is not an impurity-indicating method; any acidic impurities will be titrated along with the main analyte, potentially leading to an overestimation of purity. It cannot provide information on non-acidic impurities.

Summary Comparison of Techniques

The following table summarizes the key attributes of each analytical method for the validation of this compound.

Technique Primary Application Principle Strengths Limitations
RP-HPLC Purity, Impurity Profiling, AssayDifferential PartitioningHigh sensitivity & resolution, stability-indicating, robust.[2]Requires reference standards for impurity quantitation.
GC-FID Residual SolventsVolatility & PartitioningGold standard for volatile organic impurities.[2]Analyte requires derivatization for direct analysis.[9]
LC-MS Impurity IdentificationSeparation + Mass-to-Charge RatioProvides molecular weight and structural data for unknown impurities.[20]More complex instrumentation, quantitative response can vary.
qNMR Absolute Purity, AssayNuclear Spin in Magnetic FieldAbsolute method, no reference standard of analyte needed, orthogonal to chromatography.[11][13]Low sensitivity for trace impurities, requires specialized equipment.
Titrimetry Assay (Carboxylic Acid Content)Acid-Base NeutralizationHigh accuracy & precision, low cost, absolute method.[16][17]Not impurity-specific; titrates all acidic components.
DSC Purity of Highly Crystalline MaterialMelting Point DepressionFast, requires no solvents or standards.[4]Only for high purity (>98.5%) crystalline solids; not for amorphous material.

Part 2: The Validation Framework: A Self-Validating System

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[7] Following the ICH Q2(R1) guidelines ensures the method is trustworthy and the data it generates is reliable.[5][6]

Workflow for Method Development and Validation

The development of a robust, stability-indicating HPLC method is a cornerstone of purity validation. This workflow illustrates the logical progression from initial development through forced degradation to full validation.

HPLC_Validation_Workflow cluster_Dev Phase 1: Method Development cluster_FD Phase 2: Forced Degradation cluster_Val Phase 3: ICH Q2(R1) Validation Dev1 Select Column & Mobile Phase Dev2 Optimize Gradient & Flow Rate Dev1->Dev2 Dev3 System Suitability Testing (SST) Dev2->Dev3 FD1 Stress Samples (Acid, Base, Peroxide, Heat, Light) Dev3->FD1 Initial Method FD2 Analyze Stressed Samples FD1->FD2 FD3 Assess Peak Purity & Resolution FD2->FD3 Val_Spec Specificity FD3->Val_Spec Demonstrates Stability-Indicating Nature Val_Lin Linearity & Range Val_Spec->Val_Lin Val_Acc Accuracy Val_Lin->Val_Acc Val_Prec Precision (Repeatability & Intermediate) Val_Acc->Val_Prec Val_Quant LOD & LOQ Val_Prec->Val_Quant Val_Rob Robustness Val_Quant->Val_Rob

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Key Validation Parameters (per ICH Q2(R1))
Parameter Definition Acceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).Peak for the main component is pure (by DAD) and resolved from all degradation products and impurities (Resolution > 2).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of nominal concentration).
Accuracy The closeness of agreement between the value found and an accepted reference value. Assessed by spike recovery.Mean recovery of 98.0% to 102.0% at multiple concentration levels.
Precision The closeness of agreement among a series of measurements from the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 1.0% for n=6 replicates. Intermediate Precision: RSD ≤ 2.0% for results from different days/analysts.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.Typically Signal-to-Noise ratio of 10:1; RSD for precision at LOQ should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptance criteria when parameters like mobile phase pH (±0.2), column temperature (±5°C), or organic content (±2%) are varied.

Part 3: Detailed Experimental Protocols

To provide actionable guidance, this section details the methodologies for the two most critical and orthogonal techniques: RP-HPLC for impurity profiling and acid-base titration for assay.

Protocol 1: Stability-Indicating RP-HPLC Method for Purity
  • Chromatographic System & Conditions:

    • Instrument: HPLC with a Diode Array Detector (DAD).

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-5 min (30% B), 5-25 min (30% to 80% B), 25-30 min (80% B), 30-31 min (80% to 30% B), 31-40 min (30% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (monitor 220-400 nm for peak purity).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This gives a concentration of ~0.5 mg/mL.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Procedure for Purity Determination:

    • Inject the Diluent (as a blank), followed by six replicate injections of the Standard Solution to establish system suitability (RSD of peak area < 1.0%).

    • Inject the Sample Solution in duplicate.

    • Calculate the percentage of any impurity by area normalization: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

    • Calculate the assay against the reference standard: % Assay = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x 100

Protocol 2: Potentiometric Titration for Assay
  • Reagents and Equipment:

    • Titrant: 0.1 M Sodium Hydroxide (NaOH), accurately standardized against primary standard Potassium Hydrogen Phthalate (KHP).

    • Sample Solvent: 70:30 mixture of neutralized Ethanol and Water.

    • Equipment: Autotitrator with a calibrated combination pH electrode.

  • Procedure:

    • Accurately weigh approximately 300 mg of this compound into a 150 mL beaker.

    • Add 75 mL of the Sample Solvent and stir until fully dissolved.

    • Immerse the pH electrode into the solution.

    • Titrate the solution with standardized 0.1 M NaOH, recording the volume of titrant and the pH.

    • Determine the equivalence point from the inflection point of the titration curve (the point of greatest change in pH per unit volume of titrant added).

  • Calculation:

    • The molecular weight of C₈H₄F₃IO₂ is 316.02 g/mol .

    • *% Assay = (V x M x 316.02) / (W x 10) *

      • V = Volume of NaOH at equivalence point (mL)

      • M = Molarity of standardized NaOH (mol/L)

      • W = Weight of sample (g)

Part 4: Orthogonal Methods for a Complete Purity Picture

No single method can tell the whole story. A robust purity validation strategy relies on the intelligent application of orthogonal methods, where each technique provides a cross-check on the others based on different scientific principles.

Orthogonal_Methods center_node Complete Purity Profile of Analyte HPLC_Assay HPLC Assay vs. Standard center_node->HPLC_Assay Quantitation HPLC_Impurity HPLC Impurity Profile (Area %) center_node->HPLC_Impurity Separation Titration Titrimetric Assay (Functional Group) center_node->Titration Orthogonal Quantitation qNMR qNMR Assay (Absolute Purity) center_node->qNMR Orthogonal Quantitation LCMS Impurity ID (MS Data) center_node->LCMS Identification GC Residual Solvents center_node->GC Specific Impurities HPLC_Assay->Titration Cross-validates HPLC_Assay->qNMR Cross-validates HPLC_Impurity->LCMS Informs

Caption: Relationship between orthogonal analytical methods for a comprehensive purity assessment.

This diagram illustrates how different methods provide complementary information. The HPLC assay is cross-validated by the absolute results from Titrimetry and qNMR. The impurity profile from HPLC informs the targeted identification work done by LC-MS, while GC specifically addresses volatile impurities. This integrated approach provides the highest degree of confidence in the purity assessment of this compound, satisfying both scientific and regulatory expectations.

References

comparative analysis of synthetic routes to 2-Iodo-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 2-Iodo-4-(trifluoromethyl)benzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of this compound

This compound is a highly valuable substituted aromatic carboxylic acid, serving as a critical building block in contemporary organic synthesis. Its unique substitution pattern—featuring an ortho-iodide, a carboxylic acid, and a para-trifluoromethyl group—makes it a versatile precursor for the synthesis of complex molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity in drug candidates, while the ortho-iodo and carboxylic acid moieties provide reactive handles for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and amide bond formations. Consequently, this compound is of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1]

This guide provides a comparative analysis of the two most prevalent synthetic strategies for preparing this compound: the Sandmeyer reaction starting from an anthranilic acid derivative and Directed ortho-Metalation (DoM) of 4-(trifluoromethyl)benzoic acid. We will delve into the mechanistic rationale, provide detailed experimental protocols, and offer a quantitative comparison to guide researchers in selecting the optimal route for their specific needs.

Route 1: The Sandmeyer Reaction from 2-Amino-4-(trifluoromethyl)benzoic Acid

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[2][3] This classical transformation is renowned for its reliability and ability to install halides at specific positions on an aromatic ring that are often inaccessible through direct electrophilic halogenation.[4] For the synthesis of this compound, this route begins with the corresponding anthranilic acid, 2-amino-4-(trifluoromethyl)benzoic acid.

Mechanism and Scientific Rationale

The reaction proceeds in two distinct stages:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like HCl or H₂SO₄) at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺). The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Iodide Displacement: The diazonium salt solution is then treated with a source of iodide ions, most commonly potassium iodide (KI). Unlike Sandmeyer reactions for chlorides and bromides which often require a copper(I) catalyst, the iodination reaction typically proceeds without a catalyst.[4] The diazonium group is an excellent leaving group (dinitrogen gas), and its displacement by the iodide nucleophile occurs readily, often through a radical-nucleophilic aromatic substitution (SRNAr) pathway.[2]

The choice of this route is predicated on the commercial availability and stability of the starting anthranilic acid. The reaction is generally high-yielding and regiochemically unambiguous, as the position of the iodide is predetermined by the starting material.

Experimental Protocol

This protocol is adapted from established procedures for analogous compounds.[5]

Materials:

  • 2-Amino-4-(trifluoromethyl)benzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in a mixture of deionized water and concentrated HCl at 0 °C using an ice-salt bath.

  • Diazotization: While maintaining the temperature between 0–5 °C, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred suspension. The addition rate should be controlled to keep the temperature from rising. Stir the mixture for an additional 30 minutes at 0–5 °C after the addition is complete to ensure full formation of the diazonium salt. The reaction mixture may become a clear solution.

  • Iodide Addition: In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water. Add this KI solution dropwise to the cold diazonium salt solution. Vigorous evolution of N₂(g) will be observed.

  • Reaction Completion: After the addition of KI is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the complete decomposition of the diazonium intermediate.

  • Work-up and Isolation: Cool the mixture to room temperature. The crude product often precipitates as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. If desired, residual iodine can be removed by washing with a dilute solution of sodium thiosulfate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Workflow Visualization

Sandmeyer_Reaction Start 2-Amino-4-(trifluoromethyl) benzoic Acid Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium Aryl Diazonium Salt Intermediate Diazotization->Diazonium Iodide Iodide Displacement (KI) Diazonium->Iodide Product 2-Iodo-4-(trifluoromethyl) benzoic Acid Iodide->Product DoM_Reaction Start 4-(Trifluoromethyl) benzoic Acid Metalation Dilithiation (2.2 eq s-BuLi, THF, -78 °C) Start->Metalation Intermediate Dilithiated Intermediate Metalation->Intermediate Iodination Electrophilic Quench (I₂) Intermediate->Iodination Product 2-Iodo-4-(trifluoromethyl) benzoic Acid Iodination->Product

References

A Predictive Guide to the Spectroscopic Analysis of 2-Iodo-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 2-Iodo-4-(trifluoromethyl)benzoic acid, a substituted aromatic carboxylic acid, presents a unique analytical challenge due to the presence of a bulky, electron-withdrawing iodine atom and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring. This guide provides a comprehensive, in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of direct experimental spectra in publicly available databases, this document leverages established spectroscopic principles and comparative data from analogous structures to offer a robust predictive framework. This approach not only facilitates the identification and characterization of this compound but also serves as a pedagogical tool for understanding the influence of these functional groups on spectroscopic outcomes.

The Structural Landscape: Understanding Substituent Effects

The substitution pattern of this compound is key to interpreting its spectra. The iodine atom at the C2 (ortho) position exerts a significant steric and electronic effect. Its large atomic radius can influence the conformation of the adjacent carboxylic acid group, potentially disrupting coplanarity with the benzene ring. Electronically, iodine is weakly deactivating through induction but can be weakly donating through resonance. The trifluoromethyl group at the C4 (para) position is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I), which significantly influences the electron distribution within the aromatic ring. The carboxylic acid at C1 is also an electron-withdrawing group. These combined effects create a distinct electronic environment for each atom in the molecule, which is directly reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we predict the ¹H and ¹³C NMR spectra of this compound, with a focus on the causal relationships between the molecular structure and the expected chemical shifts and coupling patterns.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton of the carboxylic acid.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the aromatic proton signals.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Standard parameters for pulse width, acquisition time, and relaxation delay should be employed.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to observe single lines for each carbon environment. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although none are present in the aromatic core of this molecule.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are predicted based on the additive effects of the iodo, trifluoromethyl, and carboxylic acid groups.

Proton Predicted Chemical Shift (ppm) Splitting Pattern Justification
H-38.1 - 8.3Doublet (d)Located ortho to the electron-withdrawing carboxylic acid and meta to the electron-withdrawing trifluoromethyl group, leading to a significant downfield shift. It will be split by H-5 with a small meta coupling constant (J ≈ 2 Hz).
H-57.8 - 8.0Doublet of doublets (dd)Situated ortho to the strongly electron-withdrawing trifluoromethyl group and meta to the iodine atom. It will be split by H-6 with a typical ortho coupling constant (J ≈ 8 Hz) and by H-3 with a smaller meta coupling constant (J ≈ 2 Hz).
H-67.6 - 7.8Doublet (d)Positioned ortho to the iodine atom and meta to the carboxylic acid group. The deshielding effect is less pronounced compared to H-3 and H-5. It will be split by H-5 with an ortho coupling constant (J ≈ 8 Hz).
COOH10.0 - 13.0Broad singlet (br s)The acidic proton of the carboxylic acid is highly deshielded and its chemical shift is dependent on solvent and concentration due to hydrogen bonding.

Comparative Analysis: In the isomeric 4-Iodo-2-(trifluoromethyl)benzoic acid, the proton environments would be different, leading to a distinct splitting pattern and chemical shifts in the aromatic region. For instance, the proton at the C3 position would be ortho to both the carboxylic acid and the trifluoromethyl group, likely resulting in a more downfield signal compared to any proton in our target molecule.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached substituents and resonance effects.

Carbon Predicted Chemical Shift (ppm) Justification
C=O165 - 170The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.
C-1132 - 136The ipso-carbon attached to the carboxylic acid group.
C-295 - 100The ipso-carbon directly bonded to iodine experiences a significant upfield shift due to the "heavy atom effect."
C-3138 - 142This carbon is adjacent to the electron-withdrawing carboxylic acid and is expected to be deshielded.
C-4130 - 135 (quartet)The ipso-carbon attached to the trifluoromethyl group will be deshielded and will appear as a quartet due to coupling with the three fluorine atoms.
C-5128 - 132This carbon is influenced by the adjacent trifluoromethyl group.
C-6130 - 134This carbon is adjacent to the iodine atom.
CF₃120 - 125 (quartet)The carbon of the trifluoromethyl group will be significantly deshielded and will appear as a strong quartet due to one-bond coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group and the substituted aromatic ring.

Experimental Protocol for IR Data Acquisition

A high-quality FT-IR spectrum can be obtained using the following protocol:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Spectral Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet holder is first recorded. The sample is then placed in the beam path, and the spectrum is acquired, typically over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3300 - 2500Broad, StrongO-H stretching of the hydrogen-bonded carboxylic acid dimer.[1]
~1700Strong, SharpC=O (carbonyl) stretching of the carboxylic acid. The electron-withdrawing substituents may shift this to a slightly higher wavenumber.[1]
~1600, ~1475MediumC=C stretching vibrations within the aromatic ring.
~1420MediumIn-plane O-H bending coupled with C-O stretching.
~1300MediumC-O stretching of the carboxylic acid.
~1100-1200StrongC-F stretching vibrations of the trifluoromethyl group.
~920Broad, MediumOut-of-plane O-H bending of the carboxylic acid dimer.
Below 600Weak to MediumC-I stretching vibration.

Comparative Analysis: The IR spectrum of 2-Iodobenzoic acid would show similar carboxylic acid absorptions but would lack the strong C-F stretching bands associated with the trifluoromethyl group.[2] Conversely, 4-(trifluoromethyl)benzoic acid would exhibit the C-F stretches but would have a different fingerprint region due to the absence of the C-I bond and a different substitution pattern on the aromatic ring.

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. Electron Ionization (EI) is a common technique for small molecules and is expected to produce a rich fragmentation spectrum for this compound.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Electron ionization (EI) at a standard energy of 70 eV is typically used to generate positive ions.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrum and Fragmentation Pathways

The molecular formula of this compound is C₈H₄F₃IO₂. The exact mass is 315.92 g/mol .

m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway
316[M]⁺•-Molecular ion
299[M - OH]⁺•OHLoss of a hydroxyl radical from the carboxylic acid group.
288[M - CO]⁺•COLoss of carbon monoxide from the molecular ion.
271[M - COOH]⁺•COOHLoss of the carboxylic acid group as a radical.
189[M - I]⁺•ICleavage of the C-I bond, which is a relatively weak bond.
145[C₇H₄O₂]⁺•I, •CF₃Loss of both the iodine and trifluoromethyl groups.
127[I]⁺C₈H₄F₃O₂Formation of an iodine cation.
69[CF₃]⁺C₇H₄IO₂Formation of the trifluoromethyl cation.

Causality in Fragmentation: The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting ions and neutral fragments. The C-I bond is one of the weakest bonds in the molecule, making the loss of an iodine radical a favorable process. The stability of the aromatic ring often leads to fragments where the ring remains intact.

Visualizing the Analytical Workflow

To provide a clear overview of the analytical process, the following workflow diagram is presented.

Spectroscopic_Analysis_Workflow cluster_preparation Sample Preparation Sample 2-Iodo-4-(trifluoromethyl) benzoic acid NMR_Prep Dissolve in deuterated solvent Sample->NMR_Prep IR_Prep ATR or KBr pellet Sample->IR_Prep MS_Prep Direct insertion or GC Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer (EI) MS_Prep->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This comprehensive guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the fundamental principles of each spectroscopic technique and the electronic and steric effects of the iodo and trifluoromethyl substituents, researchers can confidently approach the characterization of this and other similarly complex molecules. The provided protocols and comparative analyses serve as a valuable resource for experimental design and data interpretation in the fields of chemical research and drug development.

References

A Senior Application Scientist's Guide to Palladium Catalysis: Maximizing Success with 2-Iodo-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and materials science, the precise construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions stand as an indispensable tool for this purpose, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with remarkable efficiency.[1][2] However, the success of these transformations is highly dependent on the judicious selection of the catalytic system, particularly when dealing with challenging substrates. This guide provides an in-depth comparison of various palladium catalysts for reactions involving 2-Iodo-4-(trifluoromethyl)benzoic acid, a substrate characterized by a unique combination of steric hindrance and electronic effects.

This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes. We will delve into the mechanistic nuances of catalyst performance, present comparative data, and provide actionable experimental protocols to navigate the complexities of coupling with this demanding building block.

The Challenge: Understanding the Substrate

This compound presents a trifecta of challenges for palladium-catalyzed cross-coupling:

  • Steric Hindrance: The iodine atom's position ortho to the carboxylic acid group creates significant steric bulk around the reaction center. This can impede the initial oxidative addition step, a critical phase in the catalytic cycle.[3]

  • Electronic Effects: The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group deactivates the aryl iodide bond, making it less susceptible to oxidative addition by the palladium(0) catalyst.

  • Carboxylic Acid Functionality: The presence of the carboxylic acid group introduces the risk of undesired side reactions. It can coordinate to the palladium center, potentially inhibiting catalytic activity. Furthermore, under certain conditions, decarboxylation can occur, leading to unwanted byproducts.[4][5][6]

Navigating these challenges requires a catalyst system that is not only highly active but also robust and selective. The choice of both the palladium precursor and, critically, the ancillary ligand is key to overcoming these hurdles.

Comparing Palladium Catalyst Systems: A Performance Analysis

The efficacy of a palladium catalyst is intrinsically linked to the properties of its supporting ligands. These ligands modulate the steric and electronic environment of the palladium center, directly influencing the rates of oxidative addition and reductive elimination, the two cornerstones of the catalytic cycle.[2] We will now compare the performance of three major classes of palladium catalyst systems for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with substrates analogous to this compound.

First-Generation Phosphine Ligands (e.g., PPh₃, dppf)

Palladium complexes with simple phosphine ligands like triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) represent the classical workhorses of cross-coupling chemistry.

  • Expertise & Experience: While broadly applicable, these ligands often struggle with sterically demanding and electron-deficient substrates like this compound. The moderate steric bulk and electron-donating ability of PPh₃ can lead to slow oxidative addition and inefficient reductive elimination, resulting in lower yields and longer reaction times. Dppf, a bidentate ligand, can offer greater stability to the catalytic complex but may still fall short in activating highly deactivated aryl iodides.[7]

  • Trustworthiness: For simpler, unhindered substrates, these catalysts are reliable and cost-effective. However, when applied to our challenging substrate, their performance can be inconsistent, often requiring higher catalyst loadings and elevated temperatures, which can promote side reactions.

Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands)

The development of bulky, electron-rich monophosphine ligands, pioneered by Stephen Buchwald, revolutionized palladium-catalyzed cross-coupling.[8][9] Ligands such as SPhos, XPhos, and BrettPhos have become the gold standard for challenging transformations.

  • Expertise & Experience: These ligands are specifically designed to accelerate the key steps in the catalytic cycle. Their significant steric bulk promotes the reductive elimination step, which is often the rate-limiting step for hindered substrates.[3] The strong electron-donating character of these phosphines enhances the electron density on the palladium center, facilitating the oxidative addition of electron-deficient aryl halides.[10] For the coupling of this compound, Buchwald ligands are anticipated to provide significantly higher yields and reaction rates compared to first-generation ligands.[2][11]

  • Trustworthiness: The high reactivity and broad substrate scope of palladium catalysts bearing Buchwald ligands make them a highly reliable choice for difficult couplings. Their performance is often predictable and scalable, a critical factor in pharmaceutical development.[8]

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis.[12][13] They are known for forming highly stable and active catalysts.

  • Expertise & Experience: NHCs are strong σ-donors, even more so than many electron-rich phosphines. This property makes them exceptionally effective at promoting the oxidative addition of challenging substrates.[12] The steric environment around the palladium center can be readily tuned by modifying the substituents on the NHC ring. For sterically hindered substrates, bulky NHC ligands can provide excellent results.

  • Trustworthiness: Palladium-NHC complexes are often well-defined, air- and moisture-stable precatalysts, which simplifies reaction setup and improves reproducibility.[13] Their high stability can also lead to very high turnover numbers (TONs), making them a cost-effective option despite the higher initial cost of the ligand.

Quantitative Data Summary

The following tables summarize representative data for the performance of different palladium catalyst systems in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with substrates that share key electronic and steric features with this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

Catalyst SystemAryl HalideBoronic AcidProductYield (%)Time (h)Temp. (°C)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄1-chloro-2-nitrobenzenePhenylboronic acid2-nitrobiphenyl>950.17120 (Microwave)3[14]
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acid4-Methylbiphenyl9811001[14]
Pd(dppf)Cl₂2-Bromopyridine4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine9512803[15]
Pd-PEPPSI-IPr4-ChlorotoluenePhenylboronic acid4-Methylbiphenyl991801[16]

Table 2: Heck Reaction of Aryl Halides with Alkenes

Catalyst SystemAryl HalideAlkeneProductYield (%)Time (h)Temp. (°C)Catalyst Loading (mol%)Reference
Pd(OAc)₂ / P(o-tol)₃4-BromoacetophenoneStyrene4-Acetyl-trans-stilbene95161001[17]
Pd(OAc)₂4-Iodobenzonitrilen-Butyl acrylaten-Butyl 4-cyanocinnamate8521000.4[17]
Pd(OAc)₂ / SPhos4-ChlorotolueneStyrene4-Methyl-trans-stilbene92241102[18]

Table 3: Buchwald-Hartwig Amination of Aryl Halides

Catalyst SystemAryl HalideAmineProductYield (%)Time (h)Temp. (°C)Catalyst Loading (mol%)Reference
Pd₂(dba)₃ / BINAP4-BromotolueneAnilineN-(4-Methylphenyl)aniline9821001[7]
Pd(OAc)₂ / XPhos4-ChlorotolueneMorpholine4-(p-Tolyl)morpholine9821001[11]
[(CyPF-tBu)PdCl₂]2-Chloropyridinen-ButylamineN-Butylpyridin-2-amine95161001[19]

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with this compound. These should be considered as starting points, and optimization of reaction conditions (e.g., base, solvent, temperature) may be necessary for specific coupling partners.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine aryl halide, coupling partner, and base in a dry flask. prep2 Evacuate and backfill with inert gas (e.g., Argon). prep1->prep2 prep3 Add palladium precatalyst and ligand (if not using a precatalyst). prep2->prep3 prep4 Add degassed solvent. prep3->prep4 react1 Heat to the desired temperature with vigorous stirring. prep4->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature. react2->workup1 workup2 Dilute with an organic solvent and filter if necessary. workup1->workup2 workup3 Perform aqueous wash. workup2->workup3 workup4 Dry organic layer and concentrate. workup3->workup4 workup5 Purify by column chromatography or recrystallization. workup4->workup5

Caption: A generalized workflow for performing palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., Toluene/H₂O 4:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Heck Reaction

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Alkene (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv.)

  • Anhydrous solvent (e.g., DMF, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent, followed by the alkene and the base via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.1-1.2 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv.)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox, add this compound, the palladium precatalyst, and the base to a dry reaction vial.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vial and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Mechanistic Insights: The "Why" Behind Catalyst Selection

A deeper understanding of the catalytic cycle provides a rationale for choosing a particular catalyst system.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_oxid R-Pd(II)L_n-X Pd0->PdII_oxid Oxidative Addition (R-X) PdII_trans R-Pd(II)L_n-R' PdII_oxid->PdII_trans Transmetalation (R'-M) or Amine Coordination/Deprotonation PdII_trans->Pd0 Reductive Elimination Product R-R' PdII_trans->Product

Caption: A simplified representation of the palladium-catalyzed cross-coupling cycle.

  • Oxidative Addition: This is often the rate-determining step, especially for electron-deficient and sterically hindered aryl halides.[20] Bulky, electron-rich ligands like the Buchwald phosphines and NHCs accelerate this step by increasing the electron density on the palladium(0) center, making it more nucleophilic and reactive towards the C-I bond.[9][12]

  • Transmetalation (Suzuki) / Amine Coordination & Deprotonation (Buchwald-Hartwig): In the Suzuki reaction, the choice of base is critical for activating the boronic acid to facilitate the transfer of the organic group to the palladium center. For the Buchwald-Hartwig amination, the ligand's steric properties can influence the ease of amine coordination and subsequent deprotonation.

  • Reductive Elimination: This final step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst. The steric bulk of the ligand is crucial here; it creates a crowded coordination sphere around the palladium, which promotes the expulsion of the product.[3] This is particularly important for forming sterically congested biaryl systems or coupling with hindered amines.

Conclusion and Future Outlook

The successful cross-coupling of challenging substrates like this compound hinges on the rational selection of a high-performance palladium catalyst system. While first-generation phosphine ligands may suffice for simpler substrates, the steric and electronic demands of our target molecule necessitate the use of more advanced ligands.

Bulky, electron-rich phosphines (Buchwald ligands) and N-heterocyclic carbenes have demonstrated superior efficacy in overcoming the hurdles of slow oxidative addition and reductive elimination associated with such substrates. The choice between these two classes will often depend on the specific coupling partners, desired reaction conditions, and cost considerations.

As catalyst development continues to evolve, we can anticipate the emergence of even more active and versatile palladium systems, further expanding the synthetic chemist's toolbox for the construction of complex and valuable molecules. The principles and protocols outlined in this guide provide a solid foundation for navigating the current landscape of palladium catalysis and achieving success in your synthetic endeavors.

References

cost-effectiveness of using 2-Iodo-4-(trifluoromethyl)benzoic acid in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cost-Effectiveness of 2-Iodo-4-(trifluoromethyl)benzoic Acid in Synthesis

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant of synthetic efficiency, cost, and overall project success. Among the vast arsenal of chemical intermediates, halogenated and trifluoromethylated compounds hold a place of prominence due to their versatile reactivity and profound impact on the physicochemical properties of target molecules.[1][2] This guide provides a comprehensive analysis of this compound, a key building block, evaluating its cost-effectiveness in the context of various synthetic strategies.

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, binding affinity, and bioavailability by modifying lipophilicity and electronic properties.[1][3][4] Paired with an iodine atom, which serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, the scaffold of this compound presents a powerful tool for constructing complex molecular architectures.[5] This document delves into a comparative analysis of different synthetic routes, provides objective performance data, and offers detailed experimental protocols to inform judicious decision-making in the laboratory.

Physicochemical Properties and Synthetic Utility

This compound is a solid, high-purity intermediate that serves as a versatile precursor in pharmaceutical and material science applications.[5] Its primary utility lies in its ability to participate in a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

PropertyValueSource
CAS Number 54507-44-7[5]
Molecular Formula C₈H₄F₃IO₂[6]
Molecular Weight 316.02 g/mol
Purity Typically ≥97%[5]
Physical Form Solid[7]
Key Moieties Carboxylic Acid, Aryl Iodide, Trifluoromethyl GroupN/A

Comparative Analysis of Synthetic Strategies

The central question for any synthetic chemist is not just if a target molecule can be made, but what is the most efficient and economical way to do so. Here, we compare three distinct strategies for incorporating the "4-(trifluoromethyl)phenyl" moiety into a final product, using this compound as the benchmark.

cluster_0 Synthetic Strategies Comparison A Strategy A: Direct Coupling StartA 2-Iodo-4-(CF3)benzoic acid B Strategy B: Late-Stage Iodination StartB 4-(CF3)benzoic acid C Strategy C: Late-Stage Trifluoromethylation StartC 2-Iodobenzoic acid StepA1 Cross-Coupling StartA->StepA1 1 Step StepB1 Iodination StartB->StepB1 StepC1 Trifluoromethylation StartC->StepC1 Product Target Molecule StepA1->Product StepB2 Cross-Coupling StepB1->StepB2 2 Steps StepB2->Product StepC2 Cross-Coupling StepC1->StepC2 2+ Steps StepC2->Product

A flowchart comparing the three primary synthetic strategies.
Strategy A: Direct Coupling (The Benchmark)

This approach utilizes this compound directly in a cross-coupling reaction.

  • Expertise & Experience: This is the most straightforward route, minimizing the number of synthetic steps. The high reactivity of the C-I bond ensures efficient coupling under relatively mild conditions compared to C-Br or C-Cl bonds. This strategy is ideal for rapid library synthesis and proof-of-concept studies where speed and predictability are paramount. The primary trade-off is the upfront cost of the specialized starting material.

Strategy B: Late-Stage Iodination

This strategy begins with a more economical, non-iodinated precursor, 4-(trifluoromethyl)benzoic acid, followed by iodination and then cross-coupling.

  • Expertise & Experience: This route adds a step but may reduce raw material costs. The success of this strategy hinges on the efficiency and regioselectivity of the iodination step. Methods for direct iodination of electron-deficient rings can require harsh conditions or specialized reagents.[8] A transition-metal-free decarboxylative iodination, using the carboxylic acid itself as a directing group before it's needed for other transformations, presents a novel but potentially complex alternative.[9] This approach is best suited for large-scale synthesis where the initial investment in process optimization for the iodination step can be offset by the lower cost of the bulk starting material.

Strategy C: Late-Stage Trifluoromethylation

This approach starts with an even simpler building block, 2-Iodobenzoic acid, and introduces the trifluoromethyl group later in the synthesis.

  • Expertise & Experience: While seemingly economical from a starting material perspective, this strategy often introduces significant complexity. Modern trifluoromethylation methods have improved, but can still require expensive reagents (e.g., TMSCF₃), specialized catalysts, or harsh conditions that may not be compatible with other functional groups on the molecule.[10][11] This route is generally considered the least cost-effective for this specific scaffold unless the synthetic design requires the late-stage introduction of the -CF3 group for other strategic reasons.

Cost-Effectiveness and Performance Data

The choice of strategy is a multi-variable decision, balancing raw material cost against operational complexity and overall yield.

StrategyRaw Material CostNo. of StepsReagent/Catalyst CostOverall YieldPurification ComplexityKey Consideration
A: Direct Coupling High1Moderate (Pd catalyst)HighLowSpeed and reliability; ideal for discovery phase.
B: Late-Stage Iodination Low2Moderate (Iodinating agent + Pd catalyst)Moderate-HighModerateCost savings at scale; requires optimization of the iodination step.
C: Late-Stage Trifluoromethylation Very Low≥2High (CF₃ source + catalyst)Variable/LowHighHigh risk and complexity; generally not cost-effective for this target.

Comparison with Alternative Halogenated Reagents

A common alternative is to use the bromo- or chloro-analogue of the target building block.

  • Reactivity: The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than C-Br or C-Cl bonds. This translates to faster reaction times, lower catalyst loadings, and milder reaction conditions, which can prevent the degradation of sensitive functional groups.

  • Cost: 2-Bromo-4-(trifluoromethyl)benzoic acid is generally less expensive than its iodo counterpart. However, the potential for higher catalyst costs and lower yields in the subsequent coupling step can negate these initial savings. 2-Chloro-4-(trifluoromethyl)benzoic acid is the cheapest but often requires highly specialized and expensive ligand systems to achieve reasonable reactivity, making it unsuitable for most discovery applications.

Experimental Protocols

To provide a practical basis for comparison, detailed, self-validating protocols for key transformations are provided below.

Protocol 1: Suzuki-Miyaura Coupling using this compound (Strategy A)

This protocol describes a typical cross-coupling reaction to form a biaryl product.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add 1,4-dioxane and water (typically a 10:1 ratio) via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness: The protocol's success is validated by monitoring the consumption of the starting material and the formation of the product via LC-MS. The expected outcome is a high yield (>80%) of the desired biaryl product with minimal side-product formation.

Protocol 2: Direct Iodination of 4-(Trifluoromethyl)benzoic Acid (Strategy B)

This protocol is a representative method for the key step in the alternative route.

Materials:

  • 4-(Trifluoromethyl)benzoic acid (1.0 equiv)

  • N-Iodosuccinimide (NIS, 1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) as solvent and catalyst

Procedure:

  • Caution: Trifluoromethanesulfonic acid is highly corrosive. Handle with appropriate personal protective equipment in a chemical fume hood.

  • To a dry round-bottom flask, add 4-(Trifluoromethyl)benzoic acid.

  • Carefully add trifluoromethanesulfonic acid at 0 °C with stirring.

  • Once the starting material has dissolved, add N-Iodosuccinimide portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by quenching a small aliquot and analyzing via NMR or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto ice water.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid thoroughly with cold water and dry under vacuum to yield the crude product, which may require further purification by recrystallization.

Trustworthiness: This protocol is validated by spectroscopic analysis (¹H NMR) of the product, confirming the regioselective installation of the iodine atom ortho to the carboxylic acid.

Decision-Making Framework

The selection of an optimal synthetic route is a function of project goals and available resources.

Start Project Start Q1 Primary Goal? Start->Q1 Q2 Scale? Q1->Q2 Speed & Reliability (Discovery) Q3 Budget Constraint? Q1->Q3 Cost-Effectiveness (Process Dev) A Use Strategy A: Direct Coupling of 2-Iodo-4-(CF3)benzoic acid Q2->A Small Scale (<10g) B Use Strategy B: Late-Stage Iodination Q2->B Large Scale (>100g) Q3->B Moderate Budget C Re-evaluate Target Scaffold (Consider Bromo-analogue) Q3->C Strictly Low Budget

A workflow for selecting the optimal synthetic strategy.

Conclusion

This compound is a highly valuable and efficient building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. Its primary advantage is the reliability and efficiency it brings to cross-coupling reactions, enabling rapid access to target compounds with high yields.

  • For Discovery Chemistry: Where speed, reliability, and a high probability of success are critical, the upfront cost of this compound is well justified. The direct coupling approach (Strategy A) minimizes development time and simplifies purification, accelerating project timelines.

  • For Process Development and Scale-Up: For large-scale manufacturing where raw material costs are a dominant factor, exploring a late-stage iodination (Strategy B) becomes economically viable. While this requires an initial investment in process optimization, the long-term cost savings can be substantial.

Ultimately, the "cost" of a synthetic route is not merely the price of the starting materials but a complex interplay of time, resources, yield, and purification efforts. This guide provides the foundational data and expert logic to empower chemists to make the most cost-effective decision for their specific synthetic challenges.

References

The Strategic Value of the 2-Halo-4-(trifluoromethyl)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternative Building Blocks for 2-Iodo-4-(trifluoromethyl)benzoic Acid

For researchers and professionals in drug discovery and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate properties of the target molecules. This compound is a widely utilized scaffold, prized for its trifluoromethyl (CF3) group, which can enhance metabolic stability and binding affinity, and its versatile iodide, a highly reactive handle for carbon-carbon and carbon-heteroatom bond formation.[1][2] However, factors such as cost, availability, and the specific reactivity required for a given transformation often necessitate the consideration of alternatives.

This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on their performance in key cross-coupling reactions. We will delve into the chemical rationale behind their reactivity differences and provide practical, data-driven insights to inform your selection process.

The core value of this class of building blocks lies in the orthogonal reactivity of its three key functional groups:

  • The Carboxylic Acid: A versatile handle for amide bond formation, esterification, or conversion to other functional groups.

  • The Trifluoromethyl Group: A powerful electron-withdrawing group that modulates the electronic properties of the aromatic ring. In medicinal chemistry, the CF3 group is a bioisostere for groups like chlorine and is known to increase lipophilicity and block metabolic degradation, often leading to improved pharmacokinetic profiles.[1][2][3][4]

  • The Halogen at the 2-Position: The primary site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The identity of this halogen is the main variable we will explore.

Head-to-Head Comparison: The Halogen Series

The most direct alternatives to this compound are its bromo, chloro, and fluoro analogues. The choice among these is primarily a trade-off between reactivity, cost, and the robustness of the available catalytic systems.

Reactivity in Palladium-Catalyzed Cross-Coupling

The reactivity of aryl halides in the rate-determining oxidative addition step of most Pd-catalyzed coupling reactions follows a well-established trend based on the carbon-halogen bond dissociation energy:

Ar-I > Ar-Br > Ar-Cl >> Ar-F

This hierarchy has significant practical implications for reaction conditions.

Diagram 1: Reactivity Hierarchy of Aryl Halides

G cluster_reactivity Reactivity in Oxidative Addition cluster_conditions Typical Reaction Conditions Iodo 2-Iodo- (Ar-I) Bromo 2-Bromo- (Ar-Br) Iodo->Bromo Decreasing Reactivity Mild Milder Conditions (Lower Temp, Weaker Base) Chloro 2-Chloro- (Ar-Cl) Bromo->Chloro Fluoro 2-Fluoro- (Ar-F) Chloro->Fluoro Harsh Harsher Conditions (Higher Temp, Stronger Base, Specialized Ligands)

Caption: General trend of decreasing reactivity for aryl halides in Pd-catalyzed cross-coupling.

2-Bromo-4-(trifluoromethyl)benzoic acid

This is often the most practical and cost-effective alternative. While less reactive than the iodo counterpart, aryl bromides are excellent substrates for a wide range of modern, high-activity palladium catalyst systems.

  • Advantages: Lower cost and wider availability compared to the iodo analogue.[5][6][7] The C-Br bond is sufficiently reactive for most standard Suzuki, Sonogashira, and Buchwald-Hartwig reactions, often with only a modest increase in reaction temperature or catalyst loading.[3]

  • Disadvantages: May require more forcing conditions (higher temperatures, stronger bases, or more sophisticated phosphine ligands) than the iodo derivative, which could be detrimental for sensitive substrates.

2-Chloro-4-(trifluoromethyl)benzoic acid

Historically considered challenging substrates, aryl chlorides have become viable coupling partners due to significant advances in ligand design (e.g., sterically hindered biaryl phosphines).

  • Advantages: Significantly lower cost, making it an attractive option for large-scale synthesis.

  • Disadvantages: Requires specialized, often proprietary and expensive, catalyst systems.[8] Reactions typically demand higher temperatures and longer reaction times, and yields can be more sensitive to substrate purity and reaction setup. They are generally not suitable for mild, room-temperature couplings.[9]

2-Fluoro-4-(trifluoromethyl)benzoic acid

Due to the strength of the C-F bond, aryl fluorides are generally unreactive in standard palladium-catalyzed cross-coupling reactions.[10]

  • Advantages: The fluorine and trifluoromethyl groups can synergistically enhance biological activity through halogen bonding and other interactions.[11] The C-F bond can be activated for coupling under specific, often harsh, transition-metal-free conditions or with specialized nickel catalysts, but this is not a routine application.[12]

  • Disadvantages: Not a suitable direct replacement for cross-coupling reactions under standard Pd catalysis. Its utility lies more in its final properties as a fluorinated benzoic acid building block for amide couplings or other transformations.[11][13][14]

Performance Data in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The table below summarizes typical conditions and outcomes when coupling various 2-halo-4-(trifluoromethyl)benzoic acids with a generic arylboronic acid.

Building BlockTypical Catalyst SystemTemperature (°C)BaseTypical Yield RangeCommentary
2-Iodo- Pd(PPh₃)₄ or Pd(OAc)₂/SPhos25 - 80K₂CO₃, K₃PO₄85-98%Highly reactive, ideal for difficult couplings and mild conditions.[15]
2-Bromo- Pd(OAc)₂/SPhos or XPhos80 - 110K₃PO₄, Cs₂CO₃75-95%The workhorse for many applications; balances reactivity and cost.[5][16]
2-Chloro- Pd₂(dba)₃/tBuXPhos or RuPhos100 - 130K₃PO₄, LHMDS60-90%Requires advanced, sterically demanding ligands and higher temperatures.[17]

Alternative Isomeric Scaffolds

The regiochemistry of the substituents dramatically impacts the molecule's properties and reactivity.

  • 4-Bromo-2-(trifluoromethyl)benzoic acid: In this isomer, the bulky CF3 group is ortho to the carboxylic acid, which can introduce steric hindrance. However, the bromine remains in a reactive position. It is a key intermediate for pharmaceuticals and agrochemicals.[16][18]

  • 4-Bromo-3-(trifluoromethyl)benzoic acid: This isomer offers a different electronic and steric profile, which can be crucial for structure-activity relationship (SAR) studies in drug discovery. The bromine atom serves as an effective leaving group for various cross-coupling reactions.[3]

Experimental Section: Representative Suzuki-Miyaura Coupling Protocol

This protocol provides a robust starting point for coupling 2-bromo-4-(trifluoromethyl)benzoic acid. It can be adapted for the iodo- and chloro-analogues by adjusting the temperature and catalyst system as noted.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

G start Start: Assemble Reagents setup Reaction Setup start->setup reagents_note 1. Aryl Halide 2. Boronic Acid 3. Pd Catalyst & Ligand 4. Base 5. Solvent start->reagents_note reaction Heating & Stirring setup->reaction setup_note Combine in flask, degass with N2/Ar setup->setup_note workup Aqueous Workup reaction->workup reaction_note Heat to 80-110°C, monitor by TLC/LC-MS reaction->reaction_note purify Purification workup->purify workup_note Quench, extract with organic solvent, dry workup->workup_note end_node End: Characterized Product purify->end_node purify_note Column chromatography or recrystallization purify->purify_note

Caption: A generalized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 2-(4'-methylphenyl)-4-(trifluoromethyl)benzoic acid.
Materials:
  • 2-Bromo-4-(trifluoromethyl)benzoic acid (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate, tribasic (K₃PO₄) (3.0 eq)

  • Toluene/Water (10:1 v/v), degassed

Procedure:
  • To a flame-dried Schlenk flask, add 2-bromo-4-(trifluoromethyl)benzoic acid, 4-methylphenylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the toluene solvent. Add this catalyst pre-mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and quench with 1M HCl until the aqueous layer is acidic (pH ~2).

  • Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired product.

Protocol Notes:

  • For 2-Iodo- starting material: The reaction may proceed at a lower temperature (e.g., 60-80 °C) and may be complete in a shorter time frame.

  • For 2-Chloro- starting material: A more specialized ligand such as tBuXPhos is recommended, and the temperature will likely need to be increased to 110-120 °C. The reaction time may be longer (12-24 hours).

Conclusion and Recommendations

Choosing an alternative to this compound is a multi-faceted decision.

  • For maximum reactivity and mild conditions , particularly in complex, late-stage syntheses where substrate stability is paramount, This compound remains the superior choice.

  • For most routine discovery chemistry applications , 2-Bromo-4-(trifluoromethyl)benzoic acid offers the best balance of high reactivity, broad compatibility with modern catalysts, and significantly lower cost.[5]

  • For large-scale, process chemistry development where cost is the primary driver, 2-Chloro-4-(trifluoromethyl)benzoic acid is a viable option, provided that the necessary investment in specialized catalyst systems and process optimization is made.

  • Isomeric alternatives like 4-bromo-2-(trifluoromethyl)benzoic acid should be considered during SAR exploration to probe different regions of chemical space.[16]

Ultimately, the optimal building block depends on the specific goals of the synthesis, the scale of the reaction, and the resources available. By understanding the inherent trade-offs in reactivity and cost, researchers can make an informed decision to accelerate their research and development efforts.

References

The Trifluoromethylphenyl Moiety: A Cornerstone in Modern Kinase Inhibitor Design - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the strategic incorporation of fluorine atoms into a drug candidate is a powerful tool to enhance metabolic stability, binding affinity, and pharmacokinetic properties. Among the most successful fluorinated motifs is the trifluoromethylphenyl group. This guide delves into the successful application of this critical chemical scaffold, using the multi-kinase inhibitors Sorafenib and Regorafenib as primary case studies. While various precursors can be used, building blocks like 2-Iodo-4-(trifluoromethyl)benzoic acid represent the class of versatile reagents that enable the synthesis of such crucial pharmacophores.

We will objectively compare the performance of drugs built upon this scaffold against alternative kinase inhibitors, supported by experimental data, and provide detailed protocols for key biological assays.

Case Study 1: Sorafenib - The Vanguard of Multi-Kinase Inhibition

Discovery and Rationale: Sorafenib (Nexavar®) was a landmark achievement in oncology, being one of the first oral multi-kinase inhibitors approved for treating advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1] Its design was a culmination of efforts to target key pathways in tumor growth and angiogenesis.[2] The core structure is a bi-aryl urea, which features a terminal 4-chloro-3-(trifluoromethyl)phenyl group.[2]

The Critical Role of the 4-chloro-3-(trifluoromethyl)phenyl Moiety: Structure-Activity Relationship (SAR) studies have elucidated the indispensable role of this substituted phenyl ring.[1]

  • Hydrophobic Interactions: This lipophilic tail group is perfectly shaped to occupy a deep, hydrophobic pocket within the ATP-binding site of kinases like VEGFR and B-Raf.[1]

  • Metabolic Stability: The trifluoromethyl (-CF3) group is exceptionally stable to metabolic degradation due to the high strength of the C-F bond. This property contributes to the drug's favorable oral bioavailability and half-life.[3]

  • Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can modulate the electronics of the entire molecule, influencing hydrogen bonding and electrostatic interactions with the target protein, thereby increasing binding affinity.[3]

The combination of the chlorine and trifluoromethyl substituents creates a unique electronic and steric profile that is crucial for the drug's high potency. Studies on Sorafenib analogues have shown that the [4-chloro-3-(trifluoromethyl)phenyl]carbamoyl group is obligatory for high potency.[4]

dot

G cluster_pathway VEGFR & RAF/MEK/ERK Signaling Pathways VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis PKC PKC PLCg->PKC Raf Raf (B-Raf/c-Raf) PKC->Raf Ras Ras Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Sorafenib_Regorafenib Sorafenib / Regorafenib Sorafenib_Regorafenib->VEGFR Sorafenib_Regorafenib->Raf

Caption: Simplified signaling pathways targeted by Sorafenib and Regorafenib.

Case Study 2: Regorafenib - A Strategic Evolution

Following the success of Sorafenib, a drug discovery program sought to optimize the diphenylurea scaffold.[5] This led to the development of Regorafenib (Stivarga®), which is structurally very similar to Sorafenib but includes a single fluorine atom on the central phenyl ring.[6]

Impact of the Fluorine Addition: This seemingly minor structural change has a significant impact, resulting in a broader spectrum of kinase inhibition and often higher potency.[6][7] Regorafenib was approved for metastatic colorectal cancer (mCRC), metastatic gastrointestinal stromal tumors (GIST), and HCC in patients previously treated with Sorafenib, highlighting its distinct clinical utility.[8]

Preclinical studies directly comparing the two drugs in hepatocellular carcinoma models have shown that Regorafenib can exert stronger antitumor and antiangiogenic effects and significantly increase survival rates in mice.[9] This demonstrates how subtle modifications to a successful scaffold, guided by SAR, can lead to next-generation therapeutics with improved performance.

Comparative Analysis: The Trifluoromethylphenyl Scaffold vs. Alternatives

The true success of a chemical scaffold is best understood when compared to alternative approaches targeting the same biological space. Sorafenib and Regorafenib primarily target VEGFR, PDGFR, and Raf kinases. Below is a comparison with other multi-kinase inhibitors that utilize different core structures.

InhibitorCore ScaffoldVEGFR2 IC50 (nM)c-Raf (Raf-1) IC50 (nM)B-Raf IC50 (nM)PDGFR-β IC50 (nM)Other Key Targets (IC50 nM)
Sorafenib Diphenylurea9062257c-KIT (68), VEGFR3 (20)[10]
Regorafenib Fluorinated Diphenylurea4.22.52822VEGFR1 (13), c-KIT (7), RET (1.5)[10]
Sunitinib Indolinone80--2c-KIT, PDGFR-α (2)[10][11]
Lenvatinib Quinoline4.0--5.6VEGFR1 (22), FGFR1-4 (46-100)[7][12]
Cabozantinib Quinoline Methoxycarboxamide0.035--234c-MET (1.3), AXL (7), RET (4), c-KIT (4.6)[1][13]

Analysis of Performance:

  • Potency & Selectivity: As shown in the table, the diphenylurea scaffold of Sorafenib and Regorafenib provides potent, dual inhibition of both the VEGFR and Raf kinase families. In contrast, Sunitinib is highly potent against PDGFR and VEGFR but lacks activity against Raf kinases. Lenvatinib potently inhibits VEGFR and FGFR but not Raf. Cabozantinib is exceptionally potent against VEGFR2 and c-MET, a target not strongly inhibited by the Sorafenib class.

  • Causality Behind Experimental Choices: The choice of the trifluoromethylphenyl-based scaffold was driven by the need to effectively inhibit the Raf/MEK/ERK pathway while simultaneously blocking angiogenesis via VEGFR. Alternative scaffolds were often discovered through programs focused on different primary targets (e.g., PDGFR for Sunitinib, c-MET for Cabozantinib), leading to distinct selectivity profiles.

  • Clinical Implications: The broader kinase inhibition profile of Regorafenib may explain its efficacy in patients who have become resistant to Sorafenib.[14] Alternatives like Lenvatinib and Cabozantinib offer different therapeutic options, particularly where FGFR or c-MET signaling are key drivers of tumorigenesis.

G

References

A Senior Application Scientist's Guide to the Computational Modeling of Reactions Involving 2-Iodo-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the computational modeling of reactions involving 2-Iodo-4-(trifluoromethyl)benzoic acid, a versatile building block in modern organic synthesis. As researchers, scientists, and drug development professionals, the ability to predict and understand the reactivity of such synthons is paramount for the efficient design of synthetic routes and the discovery of novel bioactive molecules.[1] This document will delve into the theoretical and practical aspects of modeling common cross-coupling reactions, offering insights into the selection of computational methods and a comparison with alternative reagents, supported by available experimental data for analogous systems.

Introduction: The Synthetic Potential of this compound

This compound is a trifunctional aromatic compound featuring an iodine atom, a trifluoromethyl group, and a carboxylic acid moiety. This unique combination of functional groups makes it a highly valuable synthon for the construction of complex molecular architectures. The presence of the iodo group at the ortho-position to the carboxylic acid allows for its participation in a variety of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann-type couplings.[2][3][4][5][6] The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the C-I bond, while the carboxylic acid group presents both a potential coordinating site for the catalyst and a handle for further functionalization.

The primary challenge in utilizing this substrate lies in predicting its behavior under various reaction conditions and understanding the interplay of its functional groups. Computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool to elucidate reaction mechanisms, predict reaction outcomes, and guide experimental design.[7][8]

Comparative Analysis of Key Cross-Coupling Reactions

While specific experimental data for cross-coupling reactions of this compound is not extensively available in peer-reviewed literature, we can infer its likely reactivity based on studies of structurally similar compounds. The following sections provide a comparative overview of the expected performance of this compound in several key cross-coupling reactions, with data drawn from analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds.[9] For this compound, this reaction would enable the synthesis of substituted biphenyls, a common motif in pharmaceuticals.[10][11]

Expected Performance and Comparison with Alternatives:

FeatureThis compound (Expected)2-Bromo-4-(trifluoromethyl)benzoic acid (Analog)2-Chloro-4-(trifluoromethyl)benzoic acid (Analog)
Reactivity HighModerateLow
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(OAc)₂/XPhos, NiCl₂(dppp)Pd(OAc)₂/RuPhos, Ni(cod)₂/PCy₃
Reaction Temp. Room Temp. to 80 °C80-120 °C>100 °C
Typical Yields >85%70-90%50-80%
  • Rationale: The C-I bond is significantly weaker than C-Br and C-Cl bonds, leading to a lower activation barrier for the rate-determining oxidative addition step.[12] The electron-withdrawing trifluoromethyl group is expected to enhance the rate of oxidative addition.

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[2]

Expected Performance and Comparison with Alternatives:

FeatureThis compound (Expected)2-Bromo-4-(trifluoromethyl)benzoic acid (Analog)
Reactivity HighModerate
Catalyst System Pd(OAc)₂, Pd/CPd(OAc)₂/P(o-tol)₃
Reaction Temp. 80-120 °C100-140 °C
Typical Yields >80%60-85%
  • Rationale: Similar to the Suzuki coupling, the higher reactivity of the C-I bond allows for milder reaction conditions compared to the bromo-analogue.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes.[4]

Expected Performance and Comparison with Alternatives:

FeatureThis compound (Expected)2-Bromo-4-(trifluoromethyl)benzoic acid (Analog)
Reactivity HighModerate
Catalyst System PdCl₂(PPh₃)₂/CuIPdCl₂(PPh₃)₂/CuI
Reaction Temp. Room Temp. to 60 °C60-100 °C
Typical Yields >90%70-90%
  • Rationale: The high reactivity of aryl iodides in Sonogashira coupling is well-established, often proceeding at room temperature.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted anilines.[13]

Expected Performance and Comparison with Alternatives:

FeatureThis compound (Expected)2-Bromo-4-(trifluoromethyl)benzoic acid (Analog)
Reactivity HighModerate
Catalyst System Pd₂(dba)₃/XantphosPd(OAc)₂/BINAP
Reaction Temp. 80-110 °C100-130 °C
Typical Yields >85%70-90%
  • Rationale: Aryl iodides are generally more reactive substrates for Buchwald-Hartwig amination, allowing for lower catalyst loadings and temperatures.[13]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[3]

Expected Performance and Comparison with Alternatives:

FeatureThis compound (Expected)2-Bromo-4-(trifluoromethyl)benzoic acid (Analog)
Reactivity HighModerate
Catalyst System CuI/LigandCuI/Ligand
Reaction Temp. 100-150 °C120-180 °C
Typical Yields >70%50-80%
  • Rationale: The higher reactivity of aryl iodides in Ullmann-type reactions is a well-established trend.[3]

Computational Modeling Workflow

A robust computational workflow is essential for accurately modeling the reactions of this compound. Density Functional Theory (DFT) is the most common and effective method for these types of studies.

G cluster_0 Pre-computation cluster_1 Geometry Optimization cluster_2 Energy Calculation & Analysis cluster_3 Interpretation & Validation A Define Reaction: Substrates, Products, Catalyst, Solvent B Select Computational Method: DFT Functional (e.g., B3LYP, M06-2X) Basis Set (e.g., 6-311+G(d,p), SDD for Pd) A->B C Optimize Geometries of: Reactants, Intermediates, Transition States, Products B->C D Frequency Calculation: Confirm minima (no imaginary frequencies) and transition states (one imaginary frequency) C->D E Calculate Single-Point Energies with a larger basis set D->E F Incorporate Solvation Model (e.g., SMD, PCM) E->F G Determine Reaction Profile: Activation Energies (ΔG‡) Reaction Energies (ΔGr) F->G H Analyze Electronic Structure: NBO, AIM G->H I Compare with Experimental Data (if available for analogous systems) G->I

Caption: A typical workflow for the computational modeling of cross-coupling reactions.

Causality Behind Experimental and Computational Choices
  • Choice of DFT Functional: Functionals like B3LYP are widely used for their balance of accuracy and computational cost. For systems with significant dispersion interactions, functionals like M06-2X or those with empirical dispersion corrections (e.g., B3LYP-D3) are recommended.

  • Basis Set Selection: A combination of basis sets is often employed. For heavy atoms like palladium and iodine, effective core potentials (ECPs) such as the Stuttgart-Dresden (SDD) basis set are used to reduce computational cost while accurately describing the valence electrons. For lighter atoms (C, H, O, N, F), Pople-style basis sets like 6-311+G(d,p) provide a good balance of accuracy and efficiency.

  • Solvation Models: Reactions in solution are significantly influenced by the solvent. Implicit solvation models like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are crucial for obtaining realistic energy profiles.

Experimental Protocols for Key Cross-Coupling Reactions

The following are generalized, detailed protocols for performing Suzuki-Miyaura and Buchwald-Hartwig reactions with aryl iodides. These should serve as a starting point for the optimization of reactions with this compound.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Iodide

G A 1. Add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) to a flame-dried Schlenk flask. B 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. A->B C 3. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and degassed solvent (e.g., Dioxane/H₂O, 4:1, 5 mL). B->C D 4. Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring. C->D E 5. Monitor the reaction progress by TLC or LC-MS. D->E F 6. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. E->F G 7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. F->G H 8. Purify the crude product by column chromatography. G->H

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Iodide

G A 1. In a glovebox, add this compound (1.0 mmol), Pd precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), ligand (e.g., Xantphos, 0.02 mmol), and base (e.g., Cs₂CO₃, 1.4 mmol) to a vial. B 2. Add anhydrous, degassed solvent (e.g., Toluene, 5 mL). A->B C 3. Add the amine (1.2 mmol) via syringe. B->C D 4. Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring. C->D E 5. Monitor the reaction progress by TLC or GC-MS. D->E F 6. Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite. E->F G 7. Concentrate the filtrate and purify the crude product by column chromatography. F->G

Caption: Step-by-step workflow for a Buchwald-Hartwig amination reaction.

Mechanistic Insights from Computational Modeling

Computational studies on analogous systems have provided deep insights into the mechanisms of these cross-coupling reactions. For palladium-catalyzed reactions, the catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L)₂ Ar-Pd(II)-I(L)₂ Oxidative\nAddition->Ar-Pd(II)-I(L)₂ Transmetalation Transmetalation Ar-Pd(II)-I(L)₂->Transmetalation R-M Ar-Pd(II)-R(L)₂ Ar-Pd(II)-R(L)₂ Transmetalation->Ar-Pd(II)-R(L)₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L)₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: This is often the rate-determining step, and its energy barrier is highly dependent on the nature of the aryl halide.[12] Computational studies can precisely model the transition state for this step, providing valuable information on the reactivity of this compound.

  • Transmetalation: In reactions like the Suzuki-Miyaura coupling, the transfer of the organic group from the organoboron reagent to the palladium center is a crucial step.[8] DFT calculations can elucidate the role of the base in this process and the geometry of the transition state.

  • Reductive Elimination: This final step involves the formation of the C-C or C-heteroatom bond and the regeneration of the active Pd(0) catalyst.

Conclusion and Future Outlook

While direct experimental and computational data for this compound remains somewhat elusive in the public domain, a comprehensive understanding of its reactivity can be built upon the wealth of information available for analogous systems. This guide has provided a framework for approaching the computational modeling of its reactions, offering comparative insights and detailed protocols. The continued development of computational methods, coupled with high-throughput experimentation, will undoubtedly lead to a more precise and predictive understanding of the behavior of this and other valuable synthetic building blocks, accelerating the pace of innovation in chemical research and development.

References

Safety Operating Guide

Comprehensive Safety & Handling Guide: 2-Iodo-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring you can handle our products with the utmost confidence and safety. This guide moves beyond mere compliance, offering a deep dive into the practical, procedural, and scientific rationale for the safe handling of 2-Iodo-4-(trifluoromethyl)benzoic acid. Our goal is to provide a self-validating system of protocols that builds a foundation of trust and safety in your laboratory.

Hazard Assessment: Understanding the Molecule

This compound is a substituted aromatic carboxylic acid. Its specific chemical structure dictates its hazard profile. As a solid, it often exists as a fine powder, which presents a significant risk of becoming airborne during manipulation.[1]

  • Acidic Nature: The carboxylic acid group makes the compound corrosive and an irritant, particularly to mucous membranes and the respiratory tract.

  • Halogenation (Iodo- group): The presence of iodine, a halogen, means that waste must be segregated into specific halogenated waste streams.[2][3] During thermal decomposition, it can release hazardous gases like hydrogen iodide.[4]

  • Trifluoromethyl (-CF3) Group: This electron-withdrawing group influences the molecule's electronic properties and reactivity.

  • Primary Routes of Exposure: Inhalation of the powder, direct skin contact, and eye contact are the most significant risks during laboratory handling.[5] Several sources classify the compound and its isomers as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6][7][8]

Personal Protective Equipment (PPE): An Integrated Safety System

The selection of PPE is not a checklist but a holistic system designed to provide barriers against identified hazards. Adherence to the OSHA Laboratory Standard (29 CFR 1910.1450) is mandatory, which requires employers to establish a Chemical Hygiene Plan that includes PPE protocols.[4][9][10][11]

Table 1: PPE Requirements for Handling this compound

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile glovesStandard lab coatNot required if container is sealed
Weighing Solid Chemical safety gogglesNitrile gloves (double-gloving recommended)Fully-buttoned lab coatRequired: Work within a certified chemical fume hood
Preparing Solution Chemical safety goggles or face shieldNitrile or Neoprene glovesChemical-resistant lab coat or apronRequired: Work within a certified chemical fume hood
Spill Cleanup Face shield over chemical safety gogglesHeavy-duty Nitrile or Butyl glovesChemical-resistant apron over lab coatN95 respirator (for minor dust) or full-face respirator with appropriate cartridges
  • Eye and Face Protection : Because the compound is a solid powder that can easily become airborne, standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are essential to protect against dust particles.[12] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when adding solvents.[13]

  • Skin Protection : A standard lab coat should always be worn and kept fully buttoned.[5] For hand protection, Nitrile gloves offer good resistance to acids and a range of organic solvents and are recommended for general use.[14][15] Given that aromatic and halogenated hydrocarbons can attack many glove materials, it is crucial to inspect gloves before use and change them immediately upon contamination.[13][16]

  • Respiratory Protection : This is the most critical control measure. The primary method for respiratory protection is not a mask but an engineering control . All manipulations of solid this compound that could generate dust must be performed inside a certified chemical fume hood .[1][15] This captures airborne particles at the source, preventing inhalation.[17] If a fume hood is non-operational or in the event of a significant spill outside of containment, an appropriate respirator would be required as a secondary measure.

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed to minimize exposure at every stage of the handling process.

  • Designate a Work Area: All work with solid this compound must occur within a designated area inside a chemical fume hood.

  • Verify Fume Hood Function: Before starting, ensure the fume hood is operational, the alarm is functional, and the sash is at the appropriate working height.

  • Prepare Surfaces: Cover the work surface within the hood with disposable, absorbent bench paper. This will contain any minor spills and simplify cleanup.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, containers, solvent) inside the hood before introducing the chemical. This minimizes the need to move in and out of the containment area.

  • Don Appropriate PPE: At a minimum, this includes chemical safety goggles, a lab coat, and nitrile gloves.

  • Minimize Air Currents: Place the analytical balance inside the fume hood, away from the direct path of high-velocity air, or use a draft shield to ensure an accurate reading.

  • Handle Container with Care: Gently open the container of this compound, pointing it away from your face.

  • Transfer Methodically: Use a dedicated spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid any sudden movements that could aerosolize the fine powder. Do not tap the spatula on the side of the container.

  • Secure the Source: Immediately and securely close the primary container after weighing.

  • Proceed to Solubilization: Do not transport the open weigh boat outside of the fume hood. The next step (preparing a solution) should be performed immediately in the same workspace.

Disposal and Decontamination Plan

Proper waste management is a critical component of laboratory safety. As a halogenated organic compound, this chemical requires specific disposal procedures.

  • Designated Halogenated Waste: All waste contaminated with this compound must be disposed of in a designated "Halogenated Organic Waste" container.[2][3] This includes excess solid, solutions, and any contaminated materials like gloves, weigh boats, and bench paper.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," list all chemical constituents, and be kept tightly sealed when not in use.[2][3]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated solvent waste.[18] The disposal of mixed waste streams is significantly more complex and costly.

  • Work Surfaces: After completing the procedure, wipe down the designated work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials in the halogenated waste container.

  • Equipment: Clean all non-disposable equipment, such as spatulas, with a suitable solvent. The initial rinsate should be collected as halogenated waste.

  • PPE Removal: Remove gloves and lab coat before exiting the laboratory. Wash hands thoroughly with soap and water.

Emergency Procedures

  • Alert Personnel: Notify others in the immediate area.

  • Containment: If the spill is inside a fume hood, keep it contained there. If outside, cover the solid spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE (including double gloves and goggles), carefully sweep the contained material into a designated waste container.

  • Decontaminate: Clean the spill area thoroughly, and dispose of all cleanup materials as halogenated hazardous waste.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[12] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[19]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]

Workflow Visualization

The following diagram illustrates the logical flow for safely handling this compound, from preparation to disposal.

Safe_Handling_Workflow Workflow for this compound prep 1. Preparation - Verify Fume Hood - Don PPE - Prepare Workspace weigh 2. Weighing Solid - Inside Fume Hood - Use Draft Shield - Handle Gently prep->weigh Proceed to handling dissolve 3. Solution Prep - Inside Fume Hood - Add Solvent Slowly - Cap Final Solution weigh->dissolve Immediate next step emergency Emergency Procedures (Spill / Exposure) weigh->emergency decon 4. Decontamination - Clean Equipment - Wipe Surfaces - Remove PPE Properly dissolve->decon After experiment dissolve->emergency disposal 5. Waste Disposal - Segregate Halogenated Waste - Seal & Label Container decon->disposal Final step

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-4-(trifluoromethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Iodo-4-(trifluoromethyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.